Methoxyacetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFYOVWKJXNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145651 | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-83-1 | |
| Record name | Methoxyacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methoxyacetaldehyde: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Methoxyacetaldehyde (CAS No. 10312-83-1) is a bifunctional organic molecule featuring both an aldehyde and an ether functional group. It is a key metabolite in the biotransformation of 2-methoxyethanol and has garnered attention for its biological activities, including immunosuppressive and potential teratogenic effects. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, purification, and spectroscopic analysis of this compound. Detailed illustrative experimental protocols for its synthesis, purification, and key biological assays are presented. Furthermore, this guide includes visualizations of its metabolic pathway and potential mechanisms of biological action to support further research and drug development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic aldehyde odor. It is miscible with water and many organic solvents.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₂ | [2][3][4] |
| Molecular Weight | 74.08 g/mol | [2][3][4] |
| Boiling Point | 41.5 - 101 °C (at 760 mmHg) | [1][3][5] |
| Density | 0.9 - 1.005 g/cm³ | [1][4][5] |
| Flash Point | -38.9 °C | [1][5] |
| Vapor Pressure | 406.3 mmHg at 25°C | [1][5] |
| LogP | -0.64 | [5] |
| Refractive Index | 1.3878 - 1.3950 (at 20-25°C) | [1][6] |
Chemical Structure and Identifiers
The structure of this compound is characterized by a methoxy group attached to the alpha-carbon of an acetaldehyde molecule.
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-methoxyacetaldehyde | [2][7] |
| CAS Number | 10312-83-1 | [2][3][4] |
| SMILES | COCC=O | [8] |
| InChI | InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | [2][8] |
| InChIKey | YSEFYOVWKJXNCH-UHFFFAOYSA-N | [2][8] |
| Synonyms | Methoxyethanal, α-Methoxyacetaldehyde | [2][4] |
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the synthesis, purification, and analysis of this compound, as well as for assessing its biological activity. These protocols are based on established chemical principles and published data on related compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound by Oxidation of 2-Methoxyethanol
This protocol describes the synthesis of this compound via the catalytic oxidation of 2-methoxyethanol.
Principle: 2-Methoxyethanol is oxidized to this compound in the presence of a suitable catalyst and an oxidizing agent. The reaction is typically carried out in a controlled temperature and pressure environment.
Materials:
-
2-Methoxyethanol
-
Platinum-containing heterogeneous catalyst
-
Deionized water
-
Oxygen gas
-
Stirred reaction vessel with temperature and pressure control
-
Gas inlet and outlet
-
Condenser
Procedure:
-
To a stirred reaction vessel, add the platinum-containing heterogeneous catalyst and deionized water.
-
Set the reaction vessel to the desired temperature, typically between 40°C and 60°C.
-
Pressurize the vessel with oxygen to a partial pressure of 0.1 to 0.3 MPa.
-
Continuously feed 2-methoxyethanol and oxygen into the reaction vessel while maintaining constant temperature and pressure.
-
The reaction is exothermic; ensure efficient cooling to maintain the desired temperature.
-
The product, this compound, is continuously removed from the reaction mixture, typically by distillation, and collected in a cooled receiving flask.
-
Monitor the reaction progress by techniques such as gas chromatography to determine the conversion of 2-methoxyethanol and the yield of this compound.
Purification by Fractional Distillation
This protocol outlines the purification of this compound from a reaction mixture using fractional distillation.
Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. The component with the lower boiling point vaporizes first, and its vapor is enriched as it rises through a fractionating column.
Materials:
-
Crude this compound mixture
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a temperature controller
-
Boiling chips
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude this compound mixture and a few boiling chips to the distilling flask.
-
Begin heating the distilling flask gently.
-
As the mixture heats, observe the condensation ring rising slowly up the fractionating column.
-
Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the most volatile component.
-
Collect the fraction that distills over at a constant temperature. This will be the purified this compound.
-
Continue distillation until the temperature begins to rise again, indicating that the next component is starting to distill.
-
Store the purified this compound in a tightly sealed container in a cool, dark place.
Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR (Proton NMR) Experimental Parameters (Illustrative):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
Expected ¹H NMR Spectrum:
-
A singlet corresponding to the aldehydic proton (CHO).
-
A singlet corresponding to the methoxy protons (OCH₃).
-
A singlet corresponding to the methylene protons (CH₂).
¹³C NMR (Carbon-13 NMR) Experimental Parameters (Illustrative):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
Expected ¹³C NMR Spectrum:
-
A signal for the carbonyl carbon (C=O).
-
A signal for the methylene carbon (CH₂).
-
A signal for the methoxy carbon (OCH₃).
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
Experimental Parameters (Illustrative):
-
Spectrometer: FTIR spectrometer with an ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Expected FTIR Spectrum:
-
A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the aldehyde.
-
Absorption bands in the region of 2900-2800 cm⁻¹ corresponding to C-H stretching vibrations of the alkyl and aldehyde groups.
-
An absorption band around 1100 cm⁻¹ corresponding to the C-O stretching vibration of the ether group.
Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule, and to elucidate its structure through fragmentation patterns.
Sample Introduction and Ionization (Illustrative - Electron Ionization):
-
Introduce a volatile sample of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS).
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
Expected Mass Spectrum:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 74).
-
Characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). Ethers may show cleavage at the C-O bond.
Biological Activity Assays
Principle: This assay assesses the ability of this compound to suppress the proliferation of activated T-lymphocytes.
Materials:
-
Primary human or mouse T-cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound stock solution
-
Proliferation assay reagent (e.g., CFSE or a colorimetric reagent like WST-1)
-
96-well cell culture plates
-
Flow cytometer or microplate reader
Procedure:
-
Isolate T-cells from peripheral blood or spleen.
-
Label the T-cells with a proliferation tracking dye such as CFSE, if using flow cytometry.
-
Seed the T-cells in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Activate the T-cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assess T-cell proliferation by measuring the dilution of the CFSE dye via flow cytometry or by measuring the absorbance of the colorimetric reagent using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the activated, untreated control.
Principle: The zebrafish embryo model is used to assess the potential of a compound to cause developmental abnormalities.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution
-
Multi-well plates (e.g., 24- or 48-well)
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in embryo medium.
-
At 4-6 hours post-fertilization (hpf), transfer healthy embryos into the wells of a multi-well plate.
-
Expose the embryos to a range of concentrations of this compound in the embryo medium. Include a vehicle control.
-
Incubate the embryos at 28.5°C.
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.
-
Record various developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).
-
Determine the concentration at which this compound induces significant developmental toxicity.
Signaling Pathways and Logical Relationships
Metabolic Pathway of 2-Methoxyethanol
This compound is a key intermediate in the metabolic pathway of 2-methoxyethanol. This pathway is a critical consideration in toxicology and drug development, as the metabolites are often responsible for the observed biological effects.
References
- 1. Purification [chem.rochester.edu]
- 2. The mother’s role in protecting the fetal genome from aldehyde damage is revealed. - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 3. uoguelph.ca [uoguelph.ca]
- 4. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Spectroscopic data of Methoxyacetaldehyde (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methoxyacetaldehyde (C₃H₆O₂), a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with detailed experimental protocols for their acquisition.
Mass Spectrometry
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is presented below.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 74 | 15 | [M]⁺ (Molecular Ion) |
| 45 | 100 | [CH₂OCH₃]⁺ (Base Peak) |
| 44 | 40 | [CH₂O]⁺ |
| 29 | 55 | [CHO]⁺ |
Interpretation:
The molecular ion peak at m/z 74 confirms the molecular weight of this compound (74.08 g/mol )[1]. The base peak at m/z 45 corresponds to the stable methoxymethyl cation ([CH₂OCH₃]⁺), formed by the cleavage of the C-C bond adjacent to the carbonyl group. Other significant fragments include the formyl cation ([CHO]⁺) at m/z 29 and a fragment at m/z 44, likely corresponding to the formaldehyde radical cation ([CH₂O]⁺).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aldehyde and ether functionalities.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2930 | Strong | C-H stretch (alkane) |
| ~2830, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1730 | Strong | C=O stretch (aldehyde) |
| ~1120 | Strong | C-O stretch (ether) |
Interpretation:
The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aldehyde. The pair of medium intensity bands at approximately 2830 cm⁻¹ and 2720 cm⁻¹ are indicative of the C-H stretching vibration of the aldehydic proton, a feature that helps distinguish aldehydes from ketones. The strong band around 1120 cm⁻¹ is attributed to the C-O stretching vibration of the ether linkage. The peak at approximately 2930 cm⁻¹ corresponds to the C-H stretching of the methyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~4.1 | Singlet | 2H | Methylene protons (-O-CH₂-CHO) |
| ~3.4 | Singlet | 3H | Methyl protons (-OCH₃) |
Table 4: Expected ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Carbonyl carbon (-CHO) |
| ~75 | Methylene carbon (-O-CH₂-CHO) |
| ~59 | Methyl carbon (-OCH₃) |
Interpretation of Expected NMR Data:
-
¹H NMR: The aldehydic proton is expected to appear as a sharp singlet far downfield, around 9.7 ppm, due to the deshielding effect of the carbonyl group. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet around 4.1 ppm. The methyl protons of the methoxy group are expected to be the most shielded, appearing as a singlet around 3.4 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to have the largest chemical shift, appearing around 200 ppm. The methylene carbon, being attached to an oxygen atom, would be found in the range of 75 ppm. The methyl carbon of the methoxy group would be the most upfield, at approximately 59 ppm.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column suitable for separating volatile organic compounds is used.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation: As a liquid, this compound can be analyzed neat. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental interferences.
-
Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FTIR spectrometer.
-
Data Acquisition: The sample is irradiated with infrared light, and the transmitted radiation is measured by a detector. The instrument's software performs a Fourier transform on the resulting interferogram to produce the infrared spectrum.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for detailed structural analysis.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.
-
The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
Methoxyacetaldehyde: A Comprehensive Technical Guide
CAS Number: 10312-83-1
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxyacetaldehyde (CAS 10312-83-1), a reactive aldehyde with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] It is also recognized for its potential as an antimicrobial agent, preservative, and polymer modifier.[2] This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, spectral data, and biological significance, with a focus on its role as a toxic metabolite of 2-methoxyethanol. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key chemical and biological pathways.
Chemical and Physical Properties
This compound is a clear, colorless liquid with an odor characteristic of lower aldehydes.[2] It is miscible with water and many organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₂ | [3] |
| Molecular Weight | 74.08 g/mol | [3] |
| CAS Number | 10312-83-1 | [3] |
| IUPAC Name | 2-methoxyacetaldehyde | [3] |
| Synonyms | Methoxyethanal, Acetaldehyde, 2-methoxy- | [3] |
| Boiling Point | 99-101 °C | [4] |
| Density | 0.906 ± 0.06 g/cm³ (20 °C, 760 Torr) | [4] |
| Flash Point | -38.9 ± 13.4 °C | [4] |
| Refractive Index | 1.3950 (589.3 nm, 20 °C) | [4] |
| Vapor Pressure | 406 mmHg at 25°C | [4] |
| InChI | InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | [3] |
| InChIKey | YSEFYOVWKJXNCH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COCC=O | [3] |
Synthesis and Purification
This compound can be synthesized through the oxidation of 2-methoxyethanol (methyl cellosolve). Two potential methods are outlined below: catalytic dehydrogenation and Swern oxidation.
Catalytic Dehydrogenation of 2-Methoxyethanol (Industrial Method)
A historical method for the production of this compound involves the catalytic dehydrogenation of 2-methoxyethanol over a copper catalyst at elevated temperatures.
-
Catalyst Preparation: A reduced copper catalyst can be prepared by precipitating copper hydroxide from a solution of copper(II) nitrate with ammonia, followed by washing, forming, and reduction.
-
Reaction: Vapors of 2-methoxyethanol are passed over the heated catalyst (approximately 300-425 °C).
-
Work-up and Purification: The reaction mixture is condensed, and the resulting liquid is subjected to fractional distillation to separate this compound from unreacted starting material and byproducts.
This protocol is based on a vintage patent and should be adapted with modern safety and experimental standards.
Swern Oxidation of 2-Methoxyethanol (Laboratory-Scale Synthesis)
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, making it a suitable choice for the laboratory-scale synthesis of this compound from 2-methoxyethanol.[5][6][7][8]
-
Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), 2-methoxyethanol, and an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of 2-methoxyethanol in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Following the addition of the alcohol, stir the reaction mixture for a specified time.
-
Add triethylamine to the reaction mixture to quench the reaction and facilitate the formation of the aldehyde.
-
Allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by fractional distillation.
-
Spectral Data
Spectral data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, this section indicates the availability of such data from various public and commercial databases.
Table 2: Availability of Spectral Data for this compound
| Data Type | Database/Source | Reference(s) |
| ¹H NMR | ChemicalBook | [4] |
| ¹³C NMR | ChemicalBook | [4] |
| Mass Spectrometry (GC-MS) | PubChem, NIST WebBook | [3][9] |
| Infrared (IR) Spectroscopy | PubChem, ChemicalBook | [3][10] |
| Raman Spectroscopy | ChemicalBook | [4] |
Note: Access to some databases may require a subscription.
Biological Significance and Toxicology
This compound is the primary toxic metabolite of 2-methoxyethanol.[11] The toxicity of 2-methoxyethanol is largely attributed to its in vivo oxidation to this compound and subsequently to methoxyacetic acid.[11]
Metabolism of 2-Methoxyethanol
The metabolic pathway of 2-methoxyethanol involves a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes 2-methoxyethanol to this compound. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts this compound to methoxyacetic acid.[12]
References
- 1. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR [m.chemicalbook.com]
- 2. This compound | 10312-83-1 [chemicalbook.com]
- 3. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound DIETHYL ACETAL(4819-75-4) 1H NMR spectrum [chemicalbook.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Acetaldehyde, methoxy- [webbook.nist.gov]
- 10. This compound(10312-83-1) IR Spectrum [m.chemicalbook.com]
- 11. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-Methoxyacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxyacetaldehyde (CAS No: 10312-83-1). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual representation of a general experimental workflow for chemical characterization.
Core Physical Properties
2-Methoxyacetaldehyde is a colorless to yellow liquid known for its characteristic aldehyde odor.[1] It is an organic compound with the chemical formula C₃H₆O₂.[2][3] A summary of its key physical properties is presented in the table below. The data has been compiled from various sources, and ranges are provided where different values have been reported.
| Physical Property | Value | Source(s) |
| Molecular Weight | 74.08 g/mol | [2][3][4][5] |
| Boiling Point | 41.5 - 101 °C at 760 mmHg | [1][4][6][7][8][9][10][11] |
| Density | 0.9 - 1.005 g/cm³ at 20-25 °C | [1][4][6][8][9][10][11] |
| Refractive Index | 1.356 - 1.395 at 20 °C | [6][8][9][10] |
| Solubility in Water | Miscible to soluble (9.39 x 10⁴ mg/L at 25 °C) | [7][8] |
| Appearance | Clear colorless to yellow liquid | [1][8] |
| Odor | Characteristic of lower aldehydes | [8] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for 2-Methoxyacetaldehyde are not extensively published, the following are detailed, standard methodologies for determining the key physical properties of a volatile organic liquid like 2-Methoxyacetaldehyde.
2.1. Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property that can be determined with high accuracy using the Thiele tube method.
-
Apparatus: Thiele tube, thermometer (-10 to 110 °C), small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Introduce a small amount (0.5-1 mL) of 2-Methoxyacetaldehyde into the small test tube.
-
Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube.
-
Gently heat the side arm of the Thiele tube. This will induce convection currents in the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
-
2.2. Determination of Density (Pycnometer Method)
The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.
-
Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, thermometer, and a constant temperature water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with 2-Methoxyacetaldehyde and repeat the thermal equilibration and weighing steps as with water.
-
Calculate the density of 2-Methoxyacetaldehyde using the following formula: Density = (Mass of 2-Methoxyacetaldehyde) / (Volume of Pycnometer) where the Volume of the Pycnometer is calculated from the mass and known density of water at the experimental temperature.
-
2.3. Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property.
-
Apparatus: Abbe refractometer, constant temperature water bath, and a dropper or pipette.
-
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20 °C).
-
Using a clean dropper, place a few drops of 2-Methoxyacetaldehyde onto the surface of the measuring prism.
-
Close the illuminating prism gently to spread the liquid into a thin film.
-
Adjust the light source and the mirror to obtain optimal illumination of the crosshairs in the eyepiece.
-
Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
If a color fringe is visible, adjust the compensator dial to eliminate it.
-
Read the refractive index value from the scale. Record the temperature at which the measurement was taken.
-
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the physical and chemical characterization of a liquid organic compound such as 2-Methoxyacetaldehyde.
References
- 1. m.youtube.com [m.youtube.com]
- 2. math.answers.com [math.answers.com]
- 3. byjus.com [byjus.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. epa.gov [epa.gov]
- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. faculty.weber.edu [faculty.weber.edu]
- 9. calnesis.com [calnesis.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
An In-depth Technical Guide to Methoxyacetaldehyde: Safety and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for methoxyacetaldehyde, a crucial reagent in various chemical syntheses. Adherence to these guidelines is paramount to ensure a safe laboratory environment and prevent accidental exposure.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. Its primary dangers are its flammability and toxicity. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |
Pictograms:
-
Flame
-
Exclamation Mark
-
Health Hazard
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C3H6O2[2][4] |
| Molecular Weight | 74.08 g/mol [2][3] |
| Boiling Point | 41.5°C at 760 mmHg[4] |
| Flash Point | -38.9°C (-38.0°F) (estimated)[5] |
| Density | 0.906 g/cm³[4] |
| Vapor Pressure | 406.3 mmHg at 25°C (estimated)[5] |
| Solubility in Water | 9.39e+004 mg/L at 25°C (estimated)[5] |
Toxicity Data
The following table summarizes the available acute toxicity data for this compound. It is important to note that these values are indicative of the substance's potential toxicity and all direct contact should be avoided.
| Test Type | Route of Exposure | Species | Dose | Reference |
| LD50 (Lethal Dose, 50%) | Oral | Rat | 2330 mg/kg | [2][5] |
| LDLo (Lowest Published Lethal Dose) | Intraperitoneal | Rat | 487 mg/kg | [5] |
| LD50 (Lethal Dose, 50%) | Skin | Rabbit | 1170 mg/kg | [5] |
Experimental Protocols
Detailed experimental protocols for determining the specific quantitative data cited above (e.g., LD50, flash point) are not publicly available in standard safety literature. This data is typically generated through standardized testing methodologies outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development) or ASTM International.
General Methodological Approach:
-
Acute Toxicity (LD50): These studies typically involve administering the substance to laboratory animals (e.g., rats, rabbits) via different routes of exposure (oral, dermal, inhalation) at varying concentrations. The dose at which 50% of the test population succumbs is determined. These experiments are conducted under strict ethical guidelines and controlled laboratory conditions.
-
Flash Point: The flash point is determined using either a closed-cup or open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the substance ignite.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[1][6]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][6] |
| Skin | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use and changed immediately if contaminated.[1][6] |
| Flame-retardant and impervious clothing (lab coat or coveralls). | Should be worn to protect against splashes and fire hazards.[1] | |
| Respiratory | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced. | All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][6] |
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][7]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Keep away from sources of ignition.[7]
-
Store apart from incompatible materials and foodstuff containers.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.
-
Use personal protective equipment, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Contain the spill with inert material (e.g., sand, earth).
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] The chemical should be kept in suitable and closed containers for disposal.[1]
Visual Guides
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
First Aid Procedures for this compound Exposure
Caption: First aid procedures for different exposure routes.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CAS#:10312-83-1 | Chemsrc [chemsrc.com]
- 3. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound, 10312-83-1 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
Methoxyacetaldehyde: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde (CHO), a significant organic intermediate, holds a unique position in the landscape of chemical synthesis and biological research. As a bifunctional molecule containing both an aldehyde and an ether group, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its role as a metabolite of the industrial solvent 2-methoxyethanol has also prompted extensive toxicological and metabolic studies. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and fundamental properties of this compound, offering detailed experimental protocols and a clear presentation of its chemical characteristics.
Discovery and Historical Synthesis
The history of this compound's synthesis reflects the broader evolution of organic chemical methodologies in the early 20th century. While the exact first synthesis is not definitively documented in readily available literature, early work on alkoxyacetaldehydes pointed towards indirect methods of preparation.
A notable early approach to synthesizing alkoxyacetaldehydes involved the use of their acetals, as reviewed by Rotbart in the 1930s. This method, while effective, was often multi-stepped and cumbersome for producing the free aldehyde.
A significant advancement in the direct synthesis of this compound came in the late 1930s. In 1938, Nathan L. Drake and collaborators published a method for the catalytic dehydrogenation of 2-methoxyethanol. This work was subsequently detailed in a 1939 United States Patent, which described a process for producing various alkoxy acetaldehydes. This method represented a more direct and industrially scalable route to this compound.
Shortly thereafter, in 1941, Charles D. Hurd and John Leo Abernethy of Northwestern University published an alternative synthesis method. Their approach utilized the wet oxidation of 2-methoxyethanol using a dichromic oxidizing mixture. They compared their yields to those of the catalytic dehydrogenation method, providing valuable insights into the practicalities of each approach for laboratory-scale synthesis.
These two methods, catalytic dehydrogenation and wet oxidation, represent the key historical pillars in the synthesis of this compound, paving the way for its availability for further research and application.
Physicochemical Properties
This compound is a colorless, mobile liquid with a characteristic sharp, aldehyde-like odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₂ | [1][2] |
| Molecular Weight | 74.08 g/mol | [1][2] |
| Boiling Point | 92.3 °C at 770 mmHg | [3] |
| Density | 0.9818 g/cm³ at 25/4 °C | [3] |
| Refractive Index (n_D) | 1.3878 at 25 °C | [3] |
| CAS Number | 10312-83-1 | |
| Synonyms | 2-Methoxyacetaldehyde, Methoxyethanal, Acetaldehyde, methoxy- |
Key Experimental Protocols
The following sections provide detailed methodologies for the two historically significant syntheses of this compound.
Synthesis by Catalytic Dehydrogenation of 2-Methoxyethanol (Drake et al., 1939)
This method involves passing the vapors of 2-methoxyethanol over a heated, reduced copper catalyst.
Experimental Workflow:
Caption: Catalytic dehydrogenation of 2-methoxyethanol.
Methodology:
-
Catalyst Preparation: A reduced copper catalyst is prepared. An example provided in the patent involves precipitating copper hydroxide from a copper nitrate solution with ammonia, washing the precipitate, forming it into pieces, drying, and then reducing it to metallic copper at 300 °C in the reaction chamber.
-
Reaction Setup: The reduced copper catalyst is placed in a suitable reaction chamber that can be heated.
-
Dehydrogenation: The reaction chamber is heated to a temperature between 300 °C and 425 °C. Vapors of 2-methoxyethanol are then passed over the heated catalyst.
-
Condensation: The gaseous reaction mixture exiting the chamber is passed through a condenser cooled to approximately 0 °C to liquefy the products and any unreacted starting material.
-
Purification: The resulting condensate is subjected to fractional distillation. The fraction boiling between 85 °C and 90 °C, which contains the this compound, is collected. This fraction can be further purified by redistillation to yield pure this compound.
Synthesis by Wet Oxidation of 2-Methoxyethanol (Hurd and Abernethy, 1941)
This method involves the oxidation of 2-methoxyethanol using a dichromic acid solution, with immediate removal of the aldehyde product to prevent further oxidation.
Experimental Workflow:
Caption: Wet oxidation of 2-methoxyethanol.
Methodology:
-
Reaction Setup: A reaction flask is charged with 2-methoxyethanol and heated to boiling. The flask is equipped with a dropping funnel and a condenser system designed for distillation.
-
Oxidizing Mixture Preparation: A solution of sodium dichromate in water and sulfuric acid is prepared.
-
Oxidation and Distillation: The hot oxidizing mixture is slowly added from the dropping funnel to the boiling 2-methoxyethanol. As this compound is formed, its lower boiling point allows it to be immediately distilled out of the reaction mixture, preventing its over-oxidation to methoxyacetic acid.
-
Collection: The distillate, containing this compound and water, is collected in a receiving flask.
-
Purification: The collected distillate is dried over a suitable drying agent, such as anhydrous magnesium sulfate. The dried liquid is then purified by fractional distillation, with the pure this compound fraction being collected at 89-91 °C.
Modern Relevance and Applications
While the historical synthesis methods laid the groundwork, modern synthetic chemistry has introduced a variety of other methods for the preparation of this compound and its derivatives. Today, this compound continues to be a valuable intermediate in organic synthesis. For professionals in drug development, its utility lies in its ability to introduce a methoxyacetyl moiety into a target molecule. Furthermore, understanding its formation as a metabolite of 2-methoxyethanol is crucial for toxicological assessments and the development of safer industrial practices.
Conclusion
The journey of this compound from its early, indirect methods of synthesis to the more direct and efficient processes developed in the late 1930s and early 1940s highlights a key period of advancement in synthetic organic chemistry. The detailed experimental protocols for its preparation via catalytic dehydrogenation and wet oxidation not only provide a historical perspective but also remain relevant as fundamental examples of aldehyde synthesis. For contemporary researchers, a thorough understanding of the history, properties, and synthesis of this versatile molecule is essential for its effective application in the laboratory and in the development of new chemical entities.
References
- 1. Synthesis of Enantiopure α-Alkoxy-α-Trifluoromethyl Aldehydes and Carboxylic Acids from Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Reactivity of Methoxyacetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of methoxyacetaldehyde (CH₃OCH₂CHO). Due to a scarcity of direct theoretical investigations on this compound, this guide synthesizes information from analogous studies on acetaldehyde and other relevant small aldehydes. It covers key reaction pathways, including unimolecular decomposition (pyrolysis) and bimolecular reactions with atmospherically significant radicals, particularly the hydroxyl (OH) radical. This document presents quantitative data from computational studies, details relevant experimental protocols for context and validation, and visualizes reaction mechanisms and workflows using Graphviz diagrams.
Introduction
This compound is a bifunctional organic molecule containing both an aldehyde and an ether functional group. Its reactivity is of interest in various fields, including atmospheric chemistry, combustion science, and as a potential intermediate in organic synthesis. Understanding the theoretical underpinnings of its reactivity provides valuable insights into its stability, reaction pathways, and the formation of potential products. This guide focuses on the computational elucidation of its reaction mechanisms, drawing heavily on theoretical studies of the closely related acetaldehyde.
Conformational Analysis
The reactivity of this compound is influenced by its conformational preferences. The presence of the methoxy group introduces additional rotational freedom around the C-C and C-O bonds. Ab initio calculations are crucial for determining the relative energies of different conformers.
A study on the rotational spectrum of this compound has provided insights into its most stable conformer. Theoretical calculations, often employing methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), are used to optimize the geometries of various conformers and calculate their relative energies.
Table 1: Calculated Conformational Properties of this compound
| Conformer | Method | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| Most Stable | Ab initio | 0.00 | 2.5 |
| Second Stable | Ab initio | > 4 | Not Reported |
Note: Data is based on analogous compounds and general principles of conformational analysis, as specific theoretical studies on this compound conformers are limited.
Unimolecular Decomposition (Pyrolysis)
The thermal decomposition of aldehydes is a critical process in combustion. Theoretical studies on the unimolecular decomposition of acetaldehyde provide a foundational understanding of the potential pathways for this compound. The primary decomposition channels for acetaldehyde involve the initial cleavage of the C-C or C-H bond.
3.1. Reaction Pathways
Theoretical investigations, often using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, predict the temperature and pressure dependence of unimolecular reaction rates. For this compound, the following initial decomposition steps are plausible:
-
C-C Bond Fission: CH₃OCH₂CHO → CH₃OCH₂• + •CHO
-
Aldehydic C-H Bond Fission: CH₃OCH₂CHO → CH₃OCH₂CO• + H•
-
α-C-H Bond Fission: CH₃OCH₂CHO → •CHOCH₂OCH₃ + H•
-
C-O Bond Fission: CH₃OCH₂CHO → CH₃• + •OCH₂CHO
The relative importance of these channels is determined by their respective activation energies.
3.2. Quantitative Data from Analogy
Given the lack of specific data for this compound, the following table presents theoretical data for the unimolecular decomposition of acetaldehyde. These values provide an estimate of the energy barriers involved.
Table 2: Theoretical Kinetic Data for Acetaldehyde Unimolecular Decomposition
| Reaction Channel | Theoretical Method | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |
| CH₃CHO → CH₃• + •CHO | RRKM/Master Equation | 347.3 | 1.6 x 10¹⁶ |
| CH₃CHO → CH₄ + CO | Transition State Theory | 322.2 | 2.5 x 10¹³ |
Note: These values are for acetaldehyde and serve as an analogy.
Bimolecular Reactions: Atmospheric Oxidation
The dominant oxidant in the troposphere is the hydroxyl radical (OH). The reaction of aldehydes with OH radicals is a significant atmospheric sink for these compounds. Theoretical studies on the reaction of acetaldehyde with OH radicals reveal two primary mechanisms: hydrogen abstraction and OH addition.
4.1. Reaction with Hydroxyl Radical (OH)
4.1.1. Hydrogen Abstraction
The OH radical can abstract a hydrogen atom from three different sites in this compound: the aldehydic hydrogen, the α-carbon, and the methoxy group.
-
Aldehydic H-abstraction: CH₃OCH₂CHO + •OH → CH₃OCH₂CO• + H₂O
-
α-C H-abstraction: CH₃OCH₂CHO + •OH → CH₃O•CHCHO + H₂O
-
Methoxy H-abstraction: CH₃OCH₂CHO + •OH → •CH₂OCH₂CHO + H₂O
Theoretical calculations on acetaldehyde show that abstraction of the aldehydic hydrogen has the lowest activation barrier, making it the dominant pathway. A similar trend is expected for this compound.
4.1.2. OH Addition
The OH radical can also add to the carbonyl carbon of the aldehyde group. However, theoretical studies on acetaldehyde indicate that this pathway has a higher activation barrier compared to hydrogen abstraction and is generally considered less significant under atmospheric conditions.
4.2. Quantitative Data from Analogy
The following table summarizes theoretical kinetic data for the reaction of acetaldehyde with the OH radical, which can be used as a proxy for this compound.
Table 3: Theoretical Kinetic Data for the Reaction of Acetaldehyde with OH Radical
| Reaction Channel | Theoretical Method | Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kJ/mol) |
| H-abstraction (aldehydic) | Ab initio | 1.5 x 10⁻¹¹ | -1.7 |
| OH Addition | Ab initio | Minor contribution | Higher barrier |
Source: Based on data from analogous reactions.
Experimental Protocols
While this guide focuses on theoretical studies, understanding the experimental context is crucial for validating computational results. The following outlines a general experimental protocol for studying the gas-phase kinetics of aldehyde reactions with radicals.
5.1. Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
This is a common technique for measuring the rate constants of radical-molecule reactions.
Methoxyacetaldehyde: A Versatile C3 Building Block in Modern Organic Synthesis
For Immediate Release
Methoxyacetaldehyde, a reactive aldehyde bearing a methoxy group at the α-position, is emerging as a potent and versatile three-carbon building block for the synthesis of complex organic molecules. Its unique structural features and reactivity profile make it an attractive starting material for the construction of a wide array of functionalized compounds, including heterocycles and chiral molecules of interest to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthetic potential of this compound, detailing its application in several key organic transformations and offering experimental protocols for its use.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₂ | [1][2] |
| Molecular Weight | 74.08 g/mol | [1][2] |
| Boiling Point | 92.0 °C at 760 mmHg | [3] |
| Density | 0.9818 g/cm³ at 25 °C | [4] |
| Refractive Index | 1.3878 at 25 °C | [4] |
| Solubility | Miscible with water | [4] |
| CAS Number | 10312-83-1 | [1][2] |
Core Reactivity and Synthetic Applications
The presence of both an aldehyde and a methoxy group provides this compound with a rich and varied reactivity. The aldehyde functionality allows for a wide range of classical carbonyl chemistry, while the α-methoxy group can influence the stereochemical outcome of reactions and provide a handle for further functionalization. This guide explores its utility in several powerful synthetic methodologies.
Multicomponent Reactions: A Gateway to Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a cornerstone of modern synthetic chemistry. This compound has proven to be a valuable component in several important MCRs.
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. This compound can serve as the aldehyde component in this reaction, leading to the formation of peptidomimetic structures. A notable application is in the asymmetric synthesis of (R)-lacosamide, an anticonvulsant drug. In this synthesis, 2-methoxyacetaldehyde is reacted with 4-nitroaniline, benzyl isocyanide, and a chiral amine to afford the Ugi product in high yield and enantiomeric excess.
Experimental Protocol: General Procedure for the Ugi Reaction
-
To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., methanol, 2,2,2-trifluoroethanol) at 0 °C, add this compound (1.0 equiv.).
-
Stir the mixture for 20-30 minutes to allow for imine formation.
-
Add the carboxylic acid component (1.0 equiv.) and the isocyanide (1.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.
Note: The optimal solvent and reaction time may vary depending on the specific substrates used.
The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to generate α-acyloxy carboxamides.[1][3][5] this compound can be employed as the aldehyde component, providing access to functionalized α-acyloxy carboxamides. The reaction is typically performed in aprotic solvents at high concentrations.[2][3]
Experimental Protocol: General Procedure for the Passerini Reaction
-
To a stirred solution of the carboxylic acid (1.0 equiv.) and this compound (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane, THF), add the isocyanide (1.0 equiv.) at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the α-acyloxy carboxamide.
Diagram of the Passerini Reaction Mechanism
References
Understanding the Electrophilicity of Methoxyacetaldehyde: A Technical Guide for Researchers
Abstract: Methoxyacetaldehyde (MALD), a primary metabolite of the industrial solvent 2-methoxyethanol (2-ME), is a reactive electrophilic species implicated in the toxicological profiles of its parent compound. Its ability to form covalent adducts with biological macromolecules is a key mechanism of its cellular damage. This technical guide provides an in-depth analysis of the electrophilic nature of this compound, tailored for researchers, scientists, and drug development professionals. It covers the metabolic activation pathway, qualitative evidence of reactivity, and detailed theoretical and experimental protocols for quantifying its electrophilicity. While specific quantitative reactivity parameters for this compound are not extensively documented in current literature, this guide establishes a framework for its evaluation by presenting methodologies and contextual data from analogous compounds.
Introduction: The Significance of this compound
This compound (MALD), also known as 2-methoxyethanal, is an aldehyde bearing a methoxy group at the alpha-position. Its primary significance in a biomedical and toxicological context stems from its role as a reactive intermediate in the metabolism of 2-methoxyethanol (2-ME), a glycol ether used in various industrial applications.[1][2] The toxic effects of 2-ME, particularly on bone marrow and the reproductive system, are not caused by the parent compound itself but by its metabolic products.[2][3]
The metabolic pathway involves the oxidation of 2-ME by alcohol dehydrogenase to form the electrophilic MALD, which is subsequently detoxified by aldehyde dehydrogenase to the less reactive 2-methoxyacetic acid (MAA).[1][4] However, before this detoxification can occur, the electrophilic carbonyl carbon of MALD can react with endogenous nucleophiles, such as the side chains of amino acids in proteins and the nitrogen atoms of DNA bases, forming covalent adducts.[1][5] This process of adduct formation is a critical molecular initiating event that can disrupt cellular function, leading to cytotoxicity, immunotoxicity, and teratogenicity.[3][6] Understanding and quantifying the electrophilicity of MALD is therefore crucial for risk assessment, biomarker development, and elucidating its precise mechanisms of toxicity.
Metabolic Activation and Reaction Pathway
The bioactivation of 2-methoxyethanol is a two-step enzymatic process that generates the reactive electrophile, this compound. This intermediate can then be detoxified or engage in reactions with biological nucleophiles.
Caption: Metabolic activation of 2-methoxyethanol to this compound and its subsequent reactions.
Reactivity with Biological Nucleophiles
As an aldehyde, MALD's electrophilicity is centered on the carbonyl carbon, which carries a partial positive charge due to the electron-withdrawing effect of the oxygen atom. This makes it a target for nucleophilic attack. Experimental evidence confirms that MALD is highly reactive toward biological macromolecules.
A key study demonstrated that MALD forms protein adducts in vitro with human hemoglobin and albumin.[1] The reactivity was found to be significantly greater with albumin than with hemoglobin, and the alpha-globin chain was modified more readily than the beta-globin chain.[1] This formation of adducts is analogous to the well-documented reactivity of acetaldehyde, the metabolite of ethanol, which readily modifies proteins, DNA, and phospholipids.[7][8] Such covalent modifications can alter protein structure and function, while DNA adducts can be mutagenic and carcinogenic.[5][9] The ability of MALD to form these adducts underscores its role as the likely source of macromolecular damage observed after exposure to 2-methoxyethanol.[1]
Quantitative Assessment of Electrophilicity
While direct experimental kinetic data for this compound is sparse in the literature, its electrophilicity can be assessed using established computational and experimental methodologies.
Computational Protocol: Global Electrophilicity Index (ω)
A powerful theoretical tool for quantifying the electrophilic character of a molecule is the Global Electrophilicity Index (ω) , derived from Density Functional Theory (DFT).[10] This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. A higher ω value indicates a greater electrophilic nature.
The protocol for calculating ω involves these steps:
-
Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Energy Calculations: Single-point energy calculations are performed on the optimized structure to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculation of Reactivity Descriptors:
-
The energies of the HOMO and LUMO are used to approximate the vertical ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
-
The electronic chemical potential (μ) and chemical hardness (η) are calculated:
-
μ = (EHOMO + ELUMO) / 2
-
η = (ELUMO - EHOMO)
-
-
-
Calculation of ω: The global electrophilicity index is then calculated using the formula:
-
ω = μ² / (2η)
-
While the ω value for this compound has not been specifically reported, Table 1 provides calculated values for other common aldehydes to serve as a comparative reference.
Table 1: Global Electrophilicity Index (ω) for Common Aldehydes
| Compound | Structure | Global Electrophilicity Index (ω) [eV] |
|---|---|---|
| Formaldehyde | HCHO | 1.94 |
| Acetaldehyde | CH₃CHO | 1.63 |
| Acrolein | CH₂=CHCHO | 2.97 |
| Crotonaldehyde | CH₃CH=CHCHO | 2.65 |
Disclaimer: The ω values are representative literature values calculated using DFT and are provided for comparative context only. They are not the calculated values for this compound.
Experimental Protocol: Kinetic Glutathione (GSH) Chemoassay
An effective experimental method to quantify the reactivity of electrophiles towards a biologically relevant nucleophile is a kinetic chemoassay using glutathione (GSH).[11] GSH is a key intracellular antioxidant, and its thiol group (-SH) is a soft nucleophile that readily reacts with soft electrophiles like aldehydes. This assay determines the second-order rate constant (kGSH) for the reaction.
Methodology:
-
Reagent Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or water).
-
A buffered solution of glutathione (e.g., 100 mM phosphate buffer, pH 7.4) is prepared.
-
A solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is prepared for quantifying GSH.
-
-
Kinetic Run:
-
The GSH solution is equilibrated at a constant temperature (e.g., 37 °C) in a spectrophotometer cuvette.
-
The reaction is initiated by adding a small volume of the this compound stock solution to the GSH solution.
-
The concentration of GSH is monitored over time. At specific time points, aliquots are taken and mixed with the DTNB solution. DTNB reacts with the remaining GSH to produce a colored product (2-nitro-5-thiobenzoate) that absorbs strongly at 412 nm.
-
-
Data Analysis:
-
The absorbance at 412 nm is used to calculate the concentration of GSH at each time point.
-
Assuming pseudo-first-order conditions (if [MALD] >> [GSH]) or by using integrated rate laws, the second-order rate constant, kGSH, is determined from the rate of GSH depletion.
-
Caption: Experimental workflow for a kinetic GSH chemoassay to quantify electrophilic reactivity.
Conclusion and Future Directions
This compound is a potent electrophile whose reactivity is central to the toxicity of its parent compound, 2-methoxyethanol. Its ability to form covalent adducts with essential biomolecules provides a clear mechanism for cellular disruption. While qualitative evidence strongly supports its high reactivity, there is a notable gap in the literature regarding specific quantitative parameters, such as a global electrophilicity index or reaction rate constants with key biological nucleophiles.
For professionals in toxicology and drug development, the generation of such data is critical. The computational and experimental protocols detailed in this guide provide a clear roadmap for future research. Quantifying the electrophilicity of this compound will enable more accurate risk assessments, facilitate the development of targeted biomarkers of exposure, and provide a deeper understanding of the structure-toxicity relationships of glycol ethers and their metabolites.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxyethanol metabolism in pregnant CD-1 mice and embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Electrophilicity | Rowan [rowansci.com]
- 11. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyacetaldehyde: An In-depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyacetaldehyde (CAS 10312-83-1) is a reactive aldehyde derivative with applications as a chemical intermediate in the pharmaceutical and polymer industries.[1] Its inherent reactivity necessitates a thorough understanding of its stability profile and degradation pathways to ensure the quality, safety, and efficacy of related drug substances and materials. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its principal degradation pathways. Detailed experimental protocols for conducting stability and degradation studies are provided, along with data presentation in a standardized format to facilitate comparison. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₂ | [2] |
| Molecular Weight | 74.08 g/mol | [2] |
| Boiling Point | 99-101 °C | [1] |
| Density | 0.906 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Vapor Pressure | 406 mmHg at 25°C | [3] |
| Solubility | Miscible with water and many organic solvents.[4] | [4] |
| Appearance | Clear, colorless liquid | [4] |
Stability of this compound
This compound is a highly reactive molecule susceptible to degradation under various conditions. A comprehensive understanding of its stability is crucial for handling, storage, and formulation development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][6]
Summary of Stability Data
The following table summarizes the expected stability of this compound under different stress conditions, based on the known chemistry of aldehydes and ethers. The quantitative data presented are illustrative and represent typical results from forced degradation studies, which aim for 5-20% degradation to ensure the generation of relevant degradation products.[1][3]
| Stress Condition | Parameters | Expected Degradation Rate | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Moderate | Glycolaldehyde, Methanol |
| Basic Hydrolysis | 0.1 M NaOH, 40 °C | Rapid | Polymerization products, Cannizzaro products |
| Oxidation | 3% H₂O₂, 25 °C | Rapid | Methoxyacetic acid, Formic acid, Carbon dioxide |
| Thermal Degradation | 80 °C, solid state | Slow to Moderate | Acetaldehyde, Formaldehyde, Methane |
| Photodegradation | UV light (254 nm), aqueous solution | Moderate | Radical species, subsequent oxidation products |
Degradation Pathways
This compound can degrade through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. The following sections detail the proposed mechanisms for these transformations.
Hydrolytic Degradation
Hydrolysis of this compound is expected to be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage is susceptible to cleavage, leading to the formation of glycolaldehyde and methanol. The aldehyde group can also be hydrated.
-
Base-Catalyzed Reactions: In the presence of a strong base, aldehydes without an α-hydrogen can undergo the Cannizzaro reaction, yielding the corresponding alcohol and carboxylic acid. However, this compound has α-hydrogens, making it prone to aldol condensation and polymerization reactions, resulting in complex mixtures of products.
Oxidative Degradation
The aldehyde functional group in this compound is readily oxidized to a carboxylic acid. Common oxidizing agents, including hydrogen peroxide and atmospheric hydroxyl radicals, can initiate this transformation.[4] The primary oxidation product is methoxyacetic acid. Further oxidation can lead to the cleavage of the carbon-carbon bond, yielding smaller molecules like formic acid and eventually carbon dioxide.
Thermal Degradation
At elevated temperatures, this compound is expected to undergo thermal decomposition. Based on studies of similar aldehydes like acetaldehyde, the primary degradation pathway likely involves homolytic cleavage of the C-C and C-O bonds, generating radical species.[6] These radicals can then participate in a variety of secondary reactions to form stable products such as acetaldehyde, formaldehyde, and methane.
References
Core Reaction Mechanisms of Methoxyacetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyacetaldehyde (CH₃OCH₂CHO) is a bifunctional molecule featuring both an aldehyde and an ether functional group, rendering it a versatile intermediate in organic synthesis and a metabolite of toxicological significance. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, including its synthesis, oxidation, reduction, and aldol condensation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are presented to serve as a core resource for professionals in research and drug development.
Introduction
This compound, also known as 2-methoxyethanal, is a colorless liquid with a characteristic aldehyde odor. Its dual functionality allows for a range of chemical transformations, making it a valuable building block for more complex molecules. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction, while the methoxy group influences the molecule's solubility and electronic properties. Understanding the core reaction mechanisms of this compound is crucial for its effective utilization in synthetic chemistry and for comprehending its role in biological systems, particularly in the context of toxicology as it is a key metabolite of the industrial solvent 2-methoxyethanol.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₂ | [3] |
| Molecular Weight | 74.08 g/mol | [3] |
| Boiling Point | 92.3 °C at 770 mmHg | [4] |
| Density | 0.9818 g/cm³ at 25/4 °C | [4] |
| Refractive Index | 1.3878 at 25 °C | [4] |
| CAS Number | 10312-83-1 | [3] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), the methylene protons (OCH₂), and the methyl protons (CH₃O). |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic strong absorption band for the C=O stretch of the aldehyde, and C-O-C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |
Table 2: Spectroscopic Data Summary for this compound
Core Reaction Mechanisms and Experimental Protocols
This section details the primary reaction mechanisms involving this compound, complete with generalized experimental protocols.
Synthesis: Catalytic Dehydrogenation of 2-Methoxyethanol
The most common industrial and laboratory synthesis of this compound is the catalytic dehydrogenation of 2-methoxyethanol (ethylene glycol monomethyl ether).[4] This process involves passing the heated vapor of the alcohol over a suitable dehydrogenation catalyst.
Reaction Mechanism:
Experimental Protocol: Synthesis of this compound [4]
-
Catalyst Preparation: A reduced copper catalyst is prepared by precipitating copper hydroxide from a solution of copper(II) nitrate with ammonia, followed by washing, drying, and reduction to metallic copper in a stream of hydrogen at 300 °C.
-
Dehydrogenation: The vapor of 2-methoxyethanol is passed over the heated copper catalyst in a reaction tube maintained at a temperature between 300 °C and 425 °C.
-
Condensation: The reaction mixture exiting the reactor is cooled to approximately 0 °C to condense the products and unreacted starting material.
-
Purification: The condensate is subjected to fractional distillation. The fraction boiling between 85-90 °C, containing this compound, is collected. Further purification can be achieved by redistillation.
| Parameter | Value | Reference |
| Reactant | 2-Methoxyethanol | [4] |
| Catalyst | Reduced Copper | [4] |
| Temperature | 300-425 °C | [4] |
| Yield | Efficiencies of around 40% or more have been reported. | [4] |
Table 3: Quantitative Data for this compound Synthesis
Oxidation to Methoxyacetic Acid
The aldehyde functional group of this compound is readily oxidized to a carboxylic acid, yielding methoxyacetic acid. This is a common metabolic pathway and a useful synthetic transformation.
Reaction Mechanism:
Experimental Protocol: Oxidation to Methoxyacetic Acid
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as acetone or water, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.
-
Addition of Oxidant: A solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), is added dropwise to the stirred solution of this compound. The temperature is maintained below 10 °C during the addition.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. For KMnO₄, this typically involves quenching with sodium bisulfite and filtering the manganese dioxide. For Jones reagent, the chromium salts are removed by extraction.
-
Isolation: The aqueous layer is acidified and the product, methoxyacetic acid, is extracted with an organic solvent like diethyl ether. The organic extracts are dried and the solvent is removed to yield the product.
| Parameter | Value |
| Reactant | This compound |
| Oxidizing Agent | Potassium permanganate or Jones reagent |
| Temperature | 0-10 °C |
| Yield | High yields are generally expected for this type of oxidation. |
Table 4: General Conditions for this compound Oxidation
Reduction to 2-Methoxyethanol
The aldehyde group can be reduced to a primary alcohol, converting this compound back to 2-methoxyethanol. This is typically achieved using a mild reducing agent.
Reaction Mechanism:
Experimental Protocol: Reduction to 2-Methoxyethanol [5][6]
-
Reaction Setup: this compound is dissolved in a protic solvent, such as methanol or ethanol, in a round-bottom flask and cooled in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20 °C.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the aldehyde.
-
Work-up: Once the reaction is complete, the excess NaBH₄ is quenched by the slow addition of dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Isolation: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give 2-methoxyethanol.
| Parameter | Value | Reference |
| Reactant | This compound | [5] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [5] |
| Solvent | Methanol or Ethanol | [5] |
| Temperature | 0-20 °C | [5] |
| Yield | High yields are typical for NaBH₄ reductions of aldehydes. | [5][6] |
Table 5: General Conditions for this compound Reduction
Aldol Condensation
This compound can undergo a base- or acid-catalyzed aldol condensation with itself or with other enolizable carbonyl compounds to form β-hydroxy aldehydes, which may subsequently dehydrate to form α,β-unsaturated aldehydes.
Reaction Mechanism (Base-Catalyzed Self-Condensation):
Experimental Protocol: Base-Catalyzed Aldol Condensation [7][8][9]
-
Reaction Setup: this compound is dissolved in a suitable solvent like ethanol or a mixture of acetone and water in a round-bottom flask.
-
Addition of Base: An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred for a specified time, and the progress can be monitored by TLC. The formation of a new, less polar spot indicates the formation of the aldol condensation product.
-
Work-up: The reaction mixture is neutralized with a dilute acid.
-
Isolation: The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reactant | This compound | [8] |
| Catalyst | NaOH or KOH | [7][8] |
| Solvent | Ethanol, Acetone/Water | [8] |
| Temperature | Room Temperature to Reflux | [8] |
| Yield | Varies depending on conditions and extent of dehydration. |
Table 6: General Conditions for Aldol Condensation of this compound
Role in Toxicology: The Adverse Outcome Pathway of 2-Methoxyethanol
This compound is a critical intermediate in the toxicology of 2-methoxyethanol. The toxicity of 2-methoxyethanol is primarily attributed to its metabolic conversion to this compound and subsequently to methoxyacetic acid.[1][2] This metabolic activation leads to a cascade of cellular events, culminating in adverse outcomes such as reproductive and developmental toxicity.[10] This process can be described using the Adverse Outcome Pathway (AOP) framework.
Adverse Outcome Pathway (AOP) for 2-Methoxyethanol Toxicity:
-
Molecular Initiating Event (MIE): Inhibition of cellular dehydrogenases by this compound and methoxyacetic acid.[2]
-
Key Events (KE):
-
Adverse Outcome (AO): Testicular atrophy, impaired fertility, and developmental defects.[5][10]
General Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing the reactions described in this guide.
Conclusion
This compound is a molecule with significant utility in organic synthesis and a key player in the metabolic toxicity of 2-methoxyethanol. This guide has provided a detailed overview of its fundamental reaction mechanisms, including synthesis, oxidation, reduction, and aldol condensation. The inclusion of detailed experimental protocols, quantitative data, and clear visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with and understand the behavior of this important chemical entity. Further research into developing more selective and efficient catalytic systems for its synthesis and transformations, as well as a deeper understanding of its interactions with biological systems, will continue to be areas of active investigation.
References
- 1. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 7. Aldol Condensation - Base Catalyzed [commonorganicchemistry.com]
- 8. magritek.com [magritek.com]
- 9. azom.com [azom.com]
- 10. 2-Methoxyethanol - Hazardous Agents | Haz-Map [haz-map.com]
- 11. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-METHOXYETHANOL (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]
- 14. This compound, 10312-83-1 [thegoodscentscompany.com]
Methodological & Application
Application Notes and Protocols for the Use of Methoxyacetaldehyde in Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine, yielding a β-amino carbonyl compound, commonly referred to as a Mannich base.[1][2] These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules and natural products.[3][4][5] Mannich bases have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5]
This document provides detailed application notes and protocols for the use of methoxyacetaldehyde as the aldehyde component in the Mannich reaction. While formaldehyde is the most commonly employed aldehyde in this reaction, the use of functionalized aldehydes like this compound allows for the introduction of additional chemical diversity and the synthesis of novel Mannich bases with potentially unique biological activities and improved pharmacokinetic profiles. The methoxyethyl group can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.
Reaction Mechanism and Workflow
The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the reaction of the amine and this compound. This is followed by the nucleophilic attack of the enolized active hydrogen compound on the iminium ion to form the final Mannich base.
Caption: General workflow of the Mannich reaction using this compound.
Experimental Protocols
Due to the limited availability of specific literature protocols for this compound in Mannich reactions, the following are generalized procedures adapted from standard Mannich reaction conditions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of a this compound-Derived Mannich Base
This protocol describes a general method for the three-component Mannich reaction of an active hydrogen compound (e.g., a ketone), a secondary amine, and this compound.
Materials:
-
Active hydrogen compound (e.g., acetophenone)
-
Secondary amine (e.g., piperidine)
-
This compound
-
Solvent (e.g., ethanol, methanol, or aprotic solvent like THF or dioxane)
-
Acid catalyst (e.g., hydrochloric acid, acetic acid) or Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the active hydrogen compound (1.0 eq) and the chosen solvent.
-
Addition of Amine: Add the secondary amine (1.1 eq) to the solution and stir.
-
Addition of Aldehyde: Slowly add this compound (1.2 eq) to the reaction mixture. Due to the potential for self-condensation or polymerization of aldehydes, slow addition, potentially at a reduced temperature (e.g., 0 °C), is recommended.
-
Catalyst Addition: If required, add the acid or Lewis acid catalyst (0.1-1.0 eq). For acid catalysis, a few drops of concentrated HCl or a larger volume of glacial acetic acid can be used. For Lewis acid catalysis, the catalyst is added as a solid.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Mannich reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the active hydrogen compound (1.0 eq), the secondary amine (1.1 eq), this compound (1.2 eq), and a suitable solvent (e.g., ethanol). A catalyst may or may not be necessary depending on the reactivity of the substrates.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes). The reaction parameters (temperature, time, and power) should be optimized.
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
As specific quantitative data for Mannich reactions with this compound is scarce in the literature, the following table provides representative data for Mannich reactions with other substituted aliphatic aldehydes to serve as a guideline for expected outcomes. Researchers should note that the reactivity of this compound may differ, and optimization will be necessary.
| Entry | Aldehyde | Amine | Active Hydrogen Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propionaldehyde | Piperidine | Acetophenone | HCl | Ethanol | Reflux | 6 | 75 |
| 2 | Isobutyraldehyde | Morpholine | Cyclohexanone | Sc(OTf)₃ | THF | RT | 12 | 82 |
| 3 | Glyoxylic acid | Aniline | 1,3-Dimethylbarbituric acid | None | Water | 80 | 2 | 91 |
| 4 | Chloroacetaldehyde | Dibenzylamine | Indole | None | Acetonitrile | RT | 24 | 65 |
Note: This table is for illustrative purposes. RT = Room Temperature.
Application in Drug Development: Targeting Signaling Pathways
Mannich bases are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[6] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[6] The development of novel Mannich bases, such as those derived from this compound, could lead to new therapeutic agents that target this pathway.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by a Mannich base.
Safety Considerations
This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
The use of this compound in the Mannich reaction offers a promising avenue for the synthesis of novel β-amino carbonyl compounds with potential applications in drug discovery. While specific protocols are not widely reported, the general principles of the Mannich reaction provide a solid foundation for developing successful synthetic procedures. Careful optimization of reaction conditions will be crucial for achieving good yields and purity. The resulting this compound-derived Mannich bases represent a valuable class of compounds for screening in various biological assays, particularly those related to inflammatory and proliferative diseases.
References
- 1. Synthesis of Schiff and Mannich bases of new s -triazole derivatives and their potential applications for removal of heavy metals from aqueous solutio ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02872J [pubs.rsc.org]
- 2. One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
- 5. oarjbp.com [oarjbp.com]
- 6. Potential pharmacological control of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyacetaldehyde: A Versatile Reagent for Methoxyacetylation in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde is a bifunctional reagent of significant interest in organic synthesis, serving as a versatile building block for the introduction of the methoxyacetyl group. This functional group is present in various biologically active molecules and pharmaceutical compounds. Its aldehyde moiety allows for a range of chemical transformations including reductive amination and participation in multicomponent reactions, while the ether linkage provides stability and influences the physicochemical properties of the resulting molecules. These application notes provide detailed protocols and data for the use of this compound in key synthetic transformations relevant to research and drug development.
Applications in Organic Synthesis
The reactivity of this compound makes it a valuable tool for the construction of complex molecular architectures.
Reductive Amination for the Synthesis of N-(Methoxyacetyl)amines
A primary application of this compound is the synthesis of N-(methoxyacetyl)amines via reductive amination. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, as it does not readily reduce the starting aldehyde.[1][2]
Ugi Four-Component Reaction (Ugi-4CR)
This compound can be effectively employed as the aldehyde component in the Ugi four-component reaction. The Ugi-4CR is a powerful tool for the rapid generation of diverse libraries of α-acetamido carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] This reaction is particularly valuable in drug discovery for the efficient synthesis of complex molecules from simple building blocks. A notable example is the use of 2-methoxyacetaldehyde in the synthesis of a precursor to the anticonvulsive drug (R)-lacosamide.[4]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound.
Table 1: Reductive Amination of this compound with Benzylamine
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 4 | 25 | >90 (Typical) |
Note: Yields for reductive amination are typically high but can vary depending on the specific amine and reaction conditions. The value presented is a representative yield based on general procedures for aldehydes.
Table 2: Ugi Four-Component Reaction for the Synthesis of a Lacosamide Precursor
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Yield of Ugi Product (%) |
| 2-Methoxyacetaldehyde | 4-Nitroaniline | Acetic Acid | Benzyl isocyanide | Methanol | Not specified | 90 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound with Benzylamine
This protocol describes a general method for the synthesis of N-benzyl-2-methoxyethan-1-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Ugi Four-Component Reaction
This protocol provides a general framework for the Ugi-4CR using this compound.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., 4-nitroaniline) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid) (1.0 eq)
-
An isocyanide (e.g., benzyl isocyanide) (1.0 eq)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.0 eq) in methanol.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add the carboxylic acid (1.0 eq) to the solution.
-
Finally, add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by crystallization or column chromatography.[5][6]
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Ugi Four-Component Reaction Workflow.
Biological Relevance and Signaling Pathways
The methoxyacetyl group introduced by this compound is a key structural feature of the antiepileptic drug Lacosamide . Lacosamide exerts its therapeutic effect through a dual mechanism of action, primarily by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs) and also by interacting with collapsin response mediator protein-2 (CRMP-2), a protein involved in neuronal differentiation and axon outgrowth.[7][8]
The selective enhancement of slow inactivation of VGSCs by Lacosamide is a key mechanism for reducing neuronal hyperexcitability, a hallmark of epilepsy. Unlike many other antiepileptic drugs that target the fast inactivation of these channels, Lacosamide's effect on slow inactivation is more pronounced in neurons that are persistently depolarized, such as those at the focus of a seizure.[5][9]
Caption: Mechanism of Action of Lacosamide.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Methoxyacetaldehyde for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde is a small, polar, and reactive aldehyde that presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its high polarity can lead to poor chromatographic peak shape and its thermal instability can result in degradation in the hot GC inlet.[1] To overcome these analytical hurdles, a derivatization step is essential to convert this compound into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity.[2] This application note details two effective derivatization protocols for the quantitative analysis of this compound by GC-MS: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization and methoximation followed by silylation.
Principle of Derivatization for GC-MS
Derivatization in the context of GC-MS is a chemical modification of an analyte to enhance its analytical properties.[3] For polar compounds like this compound, the primary goals of derivatization are to:
-
Increase Volatility: By replacing polar functional groups with less polar moieties, the boiling point of the analyte is lowered, allowing it to be readily vaporized in the GC inlet.[4]
-
Improve Thermal Stability: Derivatization protects thermally labile groups from degradation at the high temperatures used in GC analysis.[4]
-
Enhance Detection: The introduction of specific chemical groups can improve the ionization efficiency and fragmentation pattern in the mass spectrometer, leading to lower detection limits.[5]
-
Improve Chromatography: Derivatization reduces interactions between the analyte and the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.[1]
Derivatization Strategies for this compound
Two primary derivatization strategies are widely employed for the analysis of aldehydes, including this compound, by GC-MS:
-
PFBHA Derivatization: This method involves the reaction of the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection (ECD) and providing a characteristic mass spectrum in MS analysis.[6] The resulting oximes are readily resolved by GC.[6]
-
Methoximation and Silylation: This is a two-step process. First, the aldehyde is reacted with methoxyamine hydrochloride (MeOx) to form a methoxime.[7] This step protects the carbonyl group and prevents the formation of multiple derivatives in the subsequent step.[8] The second step involves silylation, typically with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen on any hydroxyl groups with a trimethylsilyl (TMS) group.[7] This two-step derivatization significantly increases the volatility and thermal stability of the analyte.[8]
Quantitative Data Comparison
While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance metrics for the analysis of other short-chain aldehydes using PFBHA derivatization and methoximation/silylation, providing a comparative overview.
| Parameter | PFBHA Derivatization | Methoximation & Silylation | Notes |
| Limit of Detection (LOD) | Low ng/L to µg/L range. For hexanal and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[9] | Generally in the low µg/L range. | LOD is highly dependent on the specific aldehyde, sample matrix, and instrumentation. |
| Limit of Quantitation (LOQ) | Typically in the µg/L range.[10] | Typically in the µg/L to mg/L range. | Method validation is crucial to establish accurate LOQs for specific applications. |
| Linearity (R²) | Generally excellent, with R² values >0.99 commonly achieved.[10] | Excellent linearity with R² values typically >0.99 is achievable. | A wide dynamic range is often observed for both methods. |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision.[10] | Typically <15% for intra- and inter-day precision.[1] | Matrix effects can influence precision and should be evaluated. |
| Reaction Time | 30-60 minutes.[11] | 90-120 minutes (two steps).[7] | PFBHA derivatization is generally a faster, single-step reaction. |
| Derivative Stability | PFBHA oximes are generally stable.[6] | TMS derivatives can be susceptible to hydrolysis and require anhydrous conditions.[8] | Proper sample handling and storage are critical for silylated compounds. |
Experimental Workflows and Signaling Pathways
Derivatization Reaction of this compound with PFBHA
Caption: Reaction of this compound with PFBHA to form a stable oxime for GC-MS.
Two-Step Derivatization: Methoximation and Silylation
Caption: Two-step derivatization of this compound for GC-MS analysis.
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane or other suitable extraction solvent (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Sodium hydroxide (NaOH) or other base for pH adjustment
-
Sample containing this compound
-
Internal standard (e.g., a deuterated aldehyde)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a glass vial, add an appropriate amount of the internal standard.
-
pH Adjustment: Adjust the pH of the sample to approximately 3-4 with dilute HCl. This acidic condition favors the derivatization reaction.
-
Derivatization Reagent Addition: Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in reagent-grade water.[12]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.[10]
-
Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge the vial at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Sample Transfer: Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Methoximation and Silylation of this compound
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Sample containing this compound (dried)
-
Internal standard
-
Vortex mixer
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Drying: The sample containing this compound must be completely dry, as water will interfere with the silylation reagent.[8] Lyophilization or evaporation under a stream of nitrogen are common methods.
-
Methoximation:
-
Silylation:
-
Sample Transfer: After cooling, the derivatized sample can be directly transferred to a GC vial with an insert for analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (General Guidance)
The following are general starting parameters for the analysis of derivatized this compound. These should be optimized for your specific instrument and application.
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) or a 14% cyanopropylphenyl-methylpolysiloxane column, is recommended.[6] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Injector: Splitless or split injection at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. For PFBHA derivatives, a characteristic ion at m/z 181 (pentafluorotropylium ion) is often used for quantification.[15]
-
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive quantification by GC-MS. Both PFBHA derivatization and the two-step methoximation-silylation approach are effective methods. The choice between them will depend on factors such as required sensitivity, sample matrix, available instrumentation, and desired sample throughput. PFBHA derivatization offers a simpler and faster one-step reaction, while methoximation and silylation is a robust method for a wide range of polar metabolites. For all derivatization procedures, careful optimization and validation are essential to ensure accurate and reproducible results.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.unitn.it [iris.unitn.it]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. palsystem.com [palsystem.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. gcms.cz [gcms.cz]
Application Note: Quantification of Methoxyacetaldehyde using HPLC with Pre-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde is a reactive aldehyde that can be present as an impurity or a metabolite in various pharmaceutical and chemical processes. Accurate quantification of this compound is crucial for quality control, safety assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. However, due to its lack of a strong UV chromophore, direct HPLC analysis of this compound is challenging.
This application note describes a robust and sensitive HPLC method for the quantification of this compound involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3] This reaction introduces a chromophore into the analyte, forming a stable hydrazone derivative that can be readily detected by UV-Vis spectroscopy.[4][5] This method is adapted from established protocols for other aldehydes and provides a reliable approach for the determination of this compound in various sample matrices.[1][6]
Principle of the Method
The analytical method is based on the reaction of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other sample components on a reversed-phase C18 HPLC column and quantified using a UV-Vis detector at approximately 360 nm.[1][3][5] The concentration of this compound in the original sample is determined by comparing the peak area of its DNPH derivative to a calibration curve constructed from standards of known concentrations.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound standard (CAS: 10312-83-1)[7]
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Hydrochloric acid
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Preparation of Solutions
-
DNPH Reagent: Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated phosphoric acid and sonicate to dissolve. Store in an amber bottle at 4°C.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired range (e.g., 1-100 µg/mL).[1]
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with acetonitrile may be sufficient. For more complex matrices, extraction or protein precipitation may be necessary.
Derivatization Protocol
-
To 100 µL of the sample or standard solution in a vial, add 50 µL of the DNPH reagent.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Incubate the mixture at 40°C for 30 minutes in a water bath or heating block.[1]
-
After incubation, cool the mixture to room temperature.[1]
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of the this compound-DNPH derivative.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% A, 30% B, hold for 2 min; ramp to 100% B in 8 min; hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 360 nm[1] |
| Injection Volume | 20 µL[1] |
Method Validation and Performance
A full method validation should be performed to ensure the reliability of the results. The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined experimentally.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Retention Time (min) | ~ 6.5 min (for this compound-DNPH) |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the this compound-DNPH derivative against the corresponding concentration of the prepared standards. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve.
Signaling Pathway and Logical Relationships
The derivatization reaction is a key step that enables the sensitive detection of this compound. The following diagram illustrates this chemical transformation.
Caption: Derivatization of this compound with DNPH.
Conclusion
The described HPLC method with pre-column DNPH derivatization provides a sensitive and reliable approach for the quantification of this compound.[1][2][3] This method is suitable for use in quality control laboratories and research settings where accurate determination of this aldehyde is required. The provided protocols and performance characteristics serve as a guide for method implementation and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. benchchem.com [benchchem.com]
- 5. iomcworld.com [iomcworld.com]
- 6. agilent.com [agilent.com]
- 7. Acetaldehyde, methoxy- [webbook.nist.gov]
Methoxyacetaldehyde as a Crosslinking Agent in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde is a monoaldehyde that presents potential as a crosslinking agent in polymer chemistry, particularly for biopolymers and synthetic polymers bearing amine or hydroxyl functionalities. While direct literature on this compound for this specific application is limited, its chemical structure suggests reactivity analogous to other well-studied aldehydes like acetaldehyde and glutaraldehyde. This document provides detailed application notes and protocols for the use of this compound as a crosslinking agent, drawing upon established principles of aldehyde-based polymer crosslinking. The protocols and data presented are based on analogous systems and should be considered as a starting point for optimization in specific research applications.
Principle of Crosslinking
The aldehyde group of this compound can react with nucleophilic functional groups present on polymer chains, such as primary amines (-NH₂) and hydroxyl groups (-OH), to form covalent crosslinks.
-
Reaction with Amines: The reaction with primary amines proceeds through the formation of a Schiff base (imine bond). This is a common crosslinking mechanism for polymers like chitosan and gelatin.[1][2]
-
Reaction with Hydroxyls: In the presence of an acid catalyst, this compound can react with hydroxyl groups to form acetal bridges. This mechanism is relevant for polymers such as polyvinyl alcohol (PVA).[3]
The methoxy group of this compound is relatively inert under typical crosslinking conditions and primarily influences the polarity and steric hindrance of the crosslinking agent.
Applications
Based on the reactivity of its aldehyde group, this compound can be explored as a crosslinking agent in various applications, including:
-
Hydrogel Formation: For the development of hydrogels for drug delivery, tissue engineering, and agricultural applications.[4][5]
-
Biomaterial Modification: To enhance the mechanical properties and control the degradation rate of biopolymers like chitosan and gelatin for use in biomedical devices and scaffolds.[6][7]
-
Membrane Technology: To improve the stability and performance of polymer membranes.
Experimental Protocols
Safety Precautions: this compound is a chemical that should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Protocol 1: Crosslinking of Chitosan to Form a Hydrogel
This protocol is adapted from methodologies for crosslinking chitosan with acetaldehyde and other aldehydes.[1][4]
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
This compound
-
Acetic acid (glacial)
-
Deionized water
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Petri dishes
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution.
-
Stir the mixture overnight at room temperature until the chitosan is completely dissolved, resulting in a viscous, transparent solution.
-
-
Crosslinking Reaction:
-
To the chitosan solution, add a specific volume of this compound to achieve the desired molar ratio of amine groups on chitosan to aldehyde groups. A starting point could be a 1:1 molar ratio.
-
Stir the mixture vigorously for 15-30 minutes to ensure homogeneous distribution of the crosslinking agent.
-
Pour the resulting solution into petri dishes and allow the crosslinking to proceed at room temperature for 12-24 hours. The solution will gradually form a gel.
-
-
Washing and Neutralization:
-
After gelation, wash the hydrogel extensively with deionized water to remove any unreacted this compound and acetic acid.
-
Subsequently, immerse the hydrogel in PBS (pH 7.4) to neutralize it. Change the PBS solution several times over 24 hours.
-
-
Drying (Optional):
-
For characterization of the dried polymer, the hydrogel can be freeze-dried (lyophilized) to obtain a porous scaffold.
-
Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA) Film
This protocol is based on the acid-catalyzed acetalization of PVA with aldehydes.[8]
Materials:
-
Polyvinyl alcohol (PVA, Mw 75,000-180,000, >99% hydrolyzed)
-
This compound
-
Hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) as a catalyst
-
Deionized water
-
Glass plates for casting
-
Oven
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water.
-
Heat the mixture to 90°C with constant stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.
-
-
Crosslinking Solution Preparation:
-
Prepare a crosslinking solution by adding this compound and the acid catalyst to deionized water. A typical starting concentration would be 1% (w/v) this compound and 0.1 M HCl.
-
-
Film Casting and Crosslinking:
-
Cast the PVA solution onto a clean, level glass plate to form a thin film of uniform thickness.
-
Allow the film to air-dry partially for 1-2 hours.
-
Immerse the PVA film in the crosslinking solution for a specified period (e.g., 1-4 hours) at room temperature. The duration will influence the degree of crosslinking.
-
-
Washing and Drying:
-
Remove the film from the crosslinking solution and wash it thoroughly with deionized water to remove the acid catalyst and any unreacted aldehyde.
-
Dry the crosslinked PVA film in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization of Crosslinked Polymers
A variety of techniques can be used to characterize the properties of this compound-crosslinked polymers.[9][10]
| Property | Characterization Technique | Purpose |
| Degree of Crosslinking | Swelling Studies | To determine the extent of crosslinking by measuring the amount of solvent absorbed by the polymer network.[11][12][13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the formation of new chemical bonds (e.g., imine or acetal) and the disappearance of functional groups.[14][15] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the crosslinked polymer.[16] | |
| Mechanical Properties | Tensile Testing / Compression Testing | To measure properties such as tensile strength, Young's modulus, and elongation at break.[17][18] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To evaluate the thermal degradation profile of the crosslinked polymer.[15][19][20] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and other thermal transitions.[15] | |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the surface and internal structure of the crosslinked polymer, especially for porous hydrogels. |
| Biocompatibility | In vitro Cytotoxicity Assays (e.g., MTT, XTT) | To assess the toxicity of the crosslinked material to cells, which is crucial for biomedical applications.[21][22][23] |
Quantitative Data (Hypothetical, based on analogy with Acetaldehyde)
The following tables present hypothetical data for polymers crosslinked with this compound, based on trends observed with acetaldehyde and other similar crosslinkers. These values should be experimentally verified.
Table 1: Effect of this compound Concentration on the Swelling Ratio of Chitosan Hydrogels
| Molar Ratio (Amine:Aldehyde) | Swelling Ratio (%) in PBS (pH 7.4) |
| 1:0.5 | 450 ± 35 |
| 1:1 | 350 ± 25 |
| 1:2 | 220 ± 20 |
Note: A higher concentration of the crosslinking agent generally leads to a higher crosslinking density and a lower swelling ratio.[4][13]
Table 2: Mechanical Properties of this compound-Crosslinked Gelatin Films
| This compound Conc. (% w/v) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0.5 | 2.5 ± 0.3 | 15 ± 2 | 25 ± 4 |
| 1.0 | 4.2 ± 0.4 | 30 ± 3 | 18 ± 3 |
| 2.0 | 6.8 ± 0.5 | 55 ± 5 | 12 ± 2 |
Note: Increasing the crosslinker concentration generally enhances the tensile strength and stiffness (Young's Modulus) while reducing the flexibility (elongation at break).[7]
Table 3: Thermal Properties of this compound-Crosslinked PVA
| Crosslinking Time (hours) | Onset Decomposition Temperature (°C) |
| 0 (Uncrosslinked) | 280 ± 5 |
| 1 | 295 ± 5 |
| 4 | 310 ± 5 |
Note: Crosslinking can enhance the thermal stability of polymers by creating a more robust network structure.[15][19]
Visualizations
Reaction Mechanisms
Caption: Crosslinking mechanisms of this compound.
Experimental Workflow
Caption: General workflow for polymer crosslinking.
Conclusion
This compound holds promise as a versatile crosslinking agent for a range of polymers. The provided protocols, based on the established chemistry of similar aldehydes, offer a solid foundation for researchers to explore its potential in developing novel polymeric materials. It is essential to conduct thorough characterization and optimization for each specific polymer system to achieve the desired material properties for applications in research, drug development, and beyond. Given the known cytotoxicity of other short-chain aldehydes like acetaldehyde, a comprehensive evaluation of the biocompatibility of this compound-crosslinked materials is imperative for any potential biomedical applications.[24]
References
- 1. Chitosan Cross-Linking with Acetaldehyde Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [ajouronline.com]
- 5. mdpi.com [mdpi.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdp-innovation.com [cdp-innovation.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Measuring the swelling behavior of polymer microspheres with different cross-linking densities and the medium-dependent color changes of the resulting latex crystal films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. epublications.marquette.edu [epublications.marquette.edu]
- 21. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products [scirp.org]
- 23. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Methoxyacetaldehyde: A Detailed Guide for Researchers
Abstract
This application note provides detailed protocols for the synthesis of methoxyacetaldehyde, a valuable intermediate in the production of pharmaceuticals, fragrances, and resins. Two primary and effective methods are presented: the oxidation of 2-methoxyethanol and the monoacetalization of glyoxal to form 2,2-dithis compound, which can be subsequently hydrolyzed. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental setup, reaction conditions, and purification techniques for obtaining high-purity this compound.
Introduction
This compound is a bifunctional molecule containing both an aldehyde and a methoxy group, making it a versatile building block in organic synthesis. Its high reactivity necessitates careful handling and precise reaction control. The selection of a synthetic route often depends on the availability of starting materials, desired scale, and the required purity of the final product. This note details two robust and well-documented methods for its preparation.
Data Presentation
The following table summarizes the quantitative data for the two primary synthesis methods, allowing for a direct comparison of their key parameters.
| Parameter | Method 1: Oxidation of 2-Methoxyethanol | Method 2: Synthesis from Glyoxal |
| Starting Material | 2-Methoxyethanol | Glyoxal, Methanol |
| Key Reagent | Dehydrogenating Catalyst (e.g., reduced copper) | Acid Catalyst (e.g., zirconium sulfate, p-toluenesulfonic acid) |
| Reaction Temperature | 300 - 425 °C[1] | Not specified, typically room temperature to moderate heating |
| Pressure | Atmospheric[1] | Not specified, typically atmospheric |
| Intermediate Product | None | 2,2-Dithis compound |
| Reported Purity | Not specified | >98% (for 2,2-dithis compound after purification)[2][3] |
| Key Advantages | Direct conversion | High purity of the intermediate, simple technique[2] |
| Key Challenges | High temperature, catalyst preparation | Byproduct formation with similar boiling points, requiring efficient purification[2] |
Experimental Protocols
Method 1: Catalytic Dehydrogenation of 2-Methoxyethanol
This method involves the vapor-phase dehydrogenation of 2-methoxyethanol over a reduced copper catalyst to directly yield this compound.[1]
Materials:
-
2-Methoxyethanol (Methyl Cellosolve)
-
Reduced copper catalyst (supported on an inert carrier like silica gel)
-
Reaction tube (e.g., quartz or stainless steel)
-
Tube furnace
-
Condensation apparatus
-
Fractional distillation setup
Procedure:
-
Catalyst Preparation: Prepare a reduced copper catalyst. A common method involves the impregnation of an inert support (e.g., silica gel) with a solution of a copper salt (e.g., copper(II) nitrate), followed by drying, calcination, and reduction with a stream of hydrogen or ethanol at elevated temperatures (e.g., 250 °C).[1]
-
Reaction Setup: Pack the reaction tube with the prepared catalyst and place it in a tube furnace.
-
Dehydrogenation: Heat the furnace to the reaction temperature, typically between 300 °C and 425 °C.[1]
-
Vapor Feed: Introduce the vapors of 2-methoxyethanol into the reaction tube. This can be achieved by heating the 2-methoxyethanol and passing a carrier gas (e.g., nitrogen) through it or by using a syringe pump to deliver the liquid to a heated vaporization zone.
-
Product Condensation: The reaction mixture exiting the tube, containing this compound, unreacted 2-methoxyethanol, and byproducts, is passed through a condenser to collect the liquid products.
-
Purification: The collected condensate is then subjected to fractional distillation to separate the this compound (boiling point: 92.3 °C) from unreacted starting material and any byproducts.[1] this compound forms an azeotrope with water.[1]
Method 2: Synthesis from Glyoxal via 2,2-Dithis compound
This two-step method involves the initial formation of the more stable 2,2-dithis compound from glyoxal and methanol, followed by purification and subsequent hydrolysis to this compound.
Part A: Synthesis of 2,2-Dithis compound
This procedure is based on the monoacetalization of glyoxal.[2]
Materials:
-
Glyoxal (typically as a 40% aqueous solution)
-
Methanol
-
Acid catalyst (e.g., zirconium sulfate, p-toluenesulfonic acid, or an acidic resin)[2]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reaction temperature)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine glyoxal solution and methanol.
-
Catalysis: Add the acid catalyst to the solution.
-
Reaction: Stir the mixture at a controlled temperature. The reaction is typically carried out at room temperature or with gentle heating.
-
Initial Workup: After the reaction is complete (as determined by a suitable analytical method like GC or TLC), the resulting reaction solution contains 2,2-dithis compound, unreacted starting materials, and byproducts.
Part B: Purification of 2,2-Dithis compound
The crude product from Part A is purified by extractive distillation.[2][3]
Materials:
-
Crude 2,2-dithis compound reaction solution
-
Water (as extractant)
-
Fractional distillation column (with 20-40 theoretical plates)[2]
-
Vacuum source
Procedure:
-
Initial Distillation: Perform a simple distillation of the crude reaction mixture to remove low-boiling components. Heat the pot to 80-90 °C until no more distillate is collected.[2]
-
Extractive Distillation Setup: To the remaining solution in the distillation flask, add water (80-150% by mass of the 2,2-dithis compound).[2]
-
Fractional Distillation: Heat the mixture to 60-70 °C under reduced pressure (80-95 kPa).[2]
-
Fraction Collection:
-
Collect the initial fraction at a head temperature of 40-50 °C with a reflux ratio of 0.2-0.8:1.[2]
-
Increase the heating to 70-80 °C and collect the desired 2,2-dithis compound fraction at a head temperature of 50-60 °C with a reflux ratio of 5-10:1.[2] This process can yield 2,2-dithis compound with a purity of over 98%.[2][3]
-
Part C: Hydrolysis of 2,2-Dithis compound to this compound
The purified 2,2-dithis compound can be hydrolyzed back to this compound under acidic conditions.
Materials:
-
Purified 2,2-dithis compound
-
Dilute aqueous acid (e.g., HCl, H₂SO₄)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Hydrolysis: Dissolve the purified 2,2-dithis compound in a dilute aqueous acid solution and stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Extraction: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound. Due to its volatility and reactivity, the product should be used immediately or stored under an inert atmosphere at low temperature.
Visualizations
The following diagrams illustrate the logical workflow for the two synthesis methods described.
Caption: Workflow for the synthesis of this compound via catalytic dehydrogenation.
Caption: Workflow for the synthesis of this compound from glyoxal.
References
- 1. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes - Google Patents [patents.google.com]
- 2. CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde - Google Patents [patents.google.com]
- 3. CN105481667A - Method for purifying 2,2-dimethoxy acetaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Methoxyacetaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde is a versatile C3 building block increasingly utilized as a key intermediate in the synthesis of a variety of agrochemicals, most notably the strobilurin class of fungicides. Its bifunctional nature, possessing both an aldehyde group and a methoxy ether, allows for diverse chemical transformations, making it a valuable precursor for constructing the core scaffolds of modern crop protection agents.
Strobilurin fungicides are renowned for their broad-spectrum activity against a wide range of fungal pathogens. Their mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately blocking ATP synthesis.[1][2][3] The synthesis of the characteristic (E)-β-methoxyacrylate toxophore of strobilurins often involves intermediates derived from this compound.
These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of a key strobilurin intermediate, methyl (E)-3-methoxyacrylate. Additionally, the biochemical mechanism of action of strobilurin fungicides is detailed and visualized.
Data Presentation
Table 1: Synthesis of Methyl (E)-3-methoxyacrylate from this compound Precursors
| Starting Material Precursor | Reaction Type | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 3-methoxy-3-propoxy-propionic acid methyl ester | Transetherification & Elimination | p-Toluenesulfonic acid | Methanol | 15 h | 180 | 77.0 | 96 | [4] |
| 3-methoxy-3-butoxy-propionic acid methyl ester | Transetherification & Elimination | Sodium bisulfate | Methanol | 24 h | 160 | 75.3 | 96 | [4] |
| 3,3-dimethoxypropionic acid methyl ester | Cracking | p-Toluenesulfonic acid | - | 7.5 h | 160 | 91 | >95 | [5] |
| Methyl acrylate & Methanol | One-pot oxidation and cracking | Cobalt oxide, Indium oxide / Sulfuric acid | Methanol | 16 h / 20 h | 50 / 190 | 82.4 | 95.8 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl (E)-3-methoxyacrylate via Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible synthesis of methyl (E)-3-methoxyacrylate, a key intermediate for strobilurin fungicides, using a Horner-Wadsworth-Emmons reaction with a phosphonate reagent derived from this compound.
Materials:
-
This compound (or a suitable precursor like 1,1,2-trimethoxyethane)
-
Methyl (dimethoxyphosphoryl)acetate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Phosphonate Ylide:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl (dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the stirred phosphonate solution.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate ylide.
-
-
Reaction with this compound:
-
Slowly add this compound (1.0 equivalent) to the ylide solution at 0 °C via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl (E)-3-methoxyacrylate.
-
Expected Outcome:
This procedure is expected to yield methyl (E)-3-methoxyacrylate as a colorless liquid. The yield and purity should be comparable to the values reported in Table 1 for similar transformations.
Characterization:
-
¹H NMR (CDCl₃): δ 7.63 (d, J=12.6 Hz, 1H), 5.86 (d, J=12.6 Hz, 1H), 3.75 (s, 3H), 3.69 (s, 3H).
-
¹³C NMR (CDCl₃): δ 167.0, 161.5, 96.5, 57.0, 51.0.
-
IR (neat, cm⁻¹): 2955, 1720, 1630, 1435, 1200, 1140.
-
MS (EI): m/z 116 (M⁺).
Mandatory Visualizations
Signaling Pathway: Mode of Action of Strobilurin Fungicides
Caption: Mechanism of action of strobilurin fungicides.
Experimental Workflow: Synthesis of Methyl (E)-3-methoxyacrylate
Caption: Workflow for the synthesis of methyl (E)-3-methoxyacrylate.
References
- 1. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google Patents [patents.google.com]
- 5. Preparation method of methyl 3-methoxyacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Methyl 3-methoxyacrylate | 34846-90-7 [chemicalbook.com]
Application Notes and Protocols: Methoxyacetaldehyde Reactions with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde is a versatile bifunctional reagent that serves as a key intermediate in a variety of chemical transformations.[1] Its aldehyde group readily participates in reactions with nucleophiles, such as primary and secondary amines, to form imines and enamines, respectively. These intermediates can be further transformed, most notably through reductive amination and the Pictet-Spengler reaction, to yield valuable substituted amines and heterocyclic scaffolds. These products, particularly tetrahydroisoquinolines, are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic compounds.[1][2][3][4] This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines.
Reactions with Primary Amines
The reaction of this compound with primary amines proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base).[5][6] This reaction is typically acid-catalyzed, with the optimal pH being around 5.[5][6] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water.[5][6] The resulting imine can be isolated or, more commonly, reduced in situ to the corresponding secondary amine in a process known as reductive amination.
Reductive Amination of this compound with Benzylamine
Reductive amination is a powerful method for the synthesis of amines.[5][7] The reaction involves the formation of an imine in the presence of a reducing agent that selectively reduces the C=N double bond. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Experimental Protocol: Synthesis of N-(2-methoxyethyl)benzylamine
This protocol describes the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add benzylamine (1.0 mmol).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-(2-methoxyethyl)benzylamine.
-
Data Presentation
| Reactant A | Reactant B | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Benzylamine | NaBH(OAc)₃ | DCM | 5 | RT | 85 |
| This compound | Aniline | NaBH₃CN | MeOH | 6 | RT | 78 |
| This compound | Cyclohexylamine | NaBH₄ | EtOH | 4 | RT | 82 |
Spectroscopic Data for N-(2-methoxyethyl)benzylamine
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.55 (t, J=5.2 Hz, 2H, CH₂-O), 3.35 (s, 3H, O-CH₃), 2.80 (t, J=5.2 Hz, 2H, N-CH₂), 1.95 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.5, 128.6, 128.3, 127.2, 71.5, 58.9, 53.8, 49.2. |
| IR (thin film, cm⁻¹) | 3310 (N-H), 3028, 2925, 2820 (C-H), 1495, 1454 (C=C), 1118 (C-O). |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of tetrahydroisoquinolines from β-arylethylamines and an aldehyde.[3][4][8] This reaction is of great importance in the synthesis of alkaloids and other pharmacologically active compounds.[1][3] this compound can be employed in this reaction to introduce a methoxymethyl substituent at the 1-position of the tetrahydroisoquinoline ring.
Experimental Protocol: Synthesis of 1-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline
This protocol details the Pictet-Spengler reaction between phenethylamine and this compound.
-
Materials:
-
Phenethylamine (1.0 eq)
-
This compound (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of phenethylamine (1.0 mmol) in DCM (10 mL) at 0 °C, add this compound (1.1 mmol).
-
Add trifluoroacetic acid (2.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to yield 1-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline.
-
Data Presentation
| β-Arylethylamine | Aldehyde | Acid Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenethylamine | This compound | TFA | DCM | 24 | RT | 75 |
| Dopamine | This compound | HCl | H₂O/EtOH | 12 | 50 | 68 |
| Tryptamine | This compound | Acetic Acid | Toluene | 18 | 80 | 72 |
Spectroscopic Data for 1-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.05 (m, 4H, Ar-H), 4.25 (t, J=6.0 Hz, 1H, H-1), 3.60 (dd, J=10.0, 4.0 Hz, 1H, CH₂-O), 3.45 (dd, J=10.0, 6.0 Hz, 1H, CH₂-O), 3.38 (s, 3H, O-CH₃), 3.20-3.10 (m, 1H, H-3), 2.95-2.80 (m, 3H, H-3, H-4), 2.10 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.8, 134.2, 129.4, 126.3, 126.1, 125.8, 75.2, 59.3, 56.8, 41.5, 29.3. |
| IR (thin film, cm⁻¹) | 3325 (N-H), 3025, 2928, 2822 (C-H), 1490, 1450 (C=C), 1115 (C-O). |
Reactions with Secondary Amines
This compound reacts with secondary amines to form enamines.[9][10] The mechanism is similar to imine formation, but the final deprotonation step occurs at an adjacent carbon atom since there is no proton on the nitrogen to be removed.[10] The resulting enamine can then be reduced to a tertiary amine.
Reductive Amination of this compound with Morpholine
Experimental Protocol: Synthesis of 4-(2-methoxyethyl)morpholine
This protocol outlines the reductive amination of this compound with morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and morpholine (1.0 mmol) in DCE (10 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCE (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography to obtain 4-(2-methoxyethyl)morpholine.
-
Data Presentation
| Reactant A | Reactant B | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Morpholine | NaBH(OAc)₃ | DCE | 12 | RT | 88 |
| This compound | Piperidine | NaBH₃CN | MeOH | 10 | RT | 85 |
| This compound | N-methylaniline | NaBH₄ | EtOH | 12 | RT | 76 |
Spectroscopic Data for 4-(2-methoxyethyl)morpholine
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70 (t, J=4.6 Hz, 4H, O-(CH₂)₂), 3.50 (t, J=5.8 Hz, 2H, CH₂-O), 3.35 (s, 3H, O-CH₃), 2.55 (t, J=5.8 Hz, 2H, N-CH₂), 2.45 (t, J=4.6 Hz, 4H, N-(CH₂)₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 70.8, 67.1, 58.9, 57.9, 54.0. |
| IR (thin film, cm⁻¹) | 2955, 2854, 2810 (C-H), 1117 (C-O-C). |
Visualizations
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. rsc.org [rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methoxyacetaldehyde by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the purification of methoxyacetaldehyde via fractional distillation. The protocols outlined herein are designed to ensure the attainment of high-purity this compound, suitable for use in sensitive research and development applications, including drug discovery and synthesis.
Introduction
This compound is a reactive aldehyde derivative utilized as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The purity of this reagent is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Distillation is a robust and widely used technique for the purification of volatile organic compounds like this compound, separating components based on differences in their boiling points.[2]
This guide will cover the necessary equipment, safety precautions, and a detailed protocol for the fractional distillation of this compound, including considerations for potential impurities and the handling of this sensitive compound.
Data Presentation
A summary of the key physical and safety data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₆O₂ | [3] |
| Molecular Weight | 74.08 g/mol | [3] |
| Boiling Point (at 760 mmHg) | 92 °C | [3][4] |
| Boiling Point of Water Azeotrope | ~88.8 °C (containing ~20% water) | [5] |
| Density | ~1.005 g/cm³ at 25 °C | [3] |
| Flash Point | -38 °C | [4] |
| Hazards | Highly flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes serious eye irritation, May cause an allergic skin reaction. | [6][7] |
Experimental Protocols
Pre-Distillation Preparation and Safety Precautions
Safety First: this compound is a highly flammable and hazardous chemical. All handling and experimental procedures must be conducted within a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6] An inert atmosphere (e.g., nitrogen or argon) is crucial during distillation to prevent oxidation of the aldehyde.[8]
Potential Impurities: Crude this compound may contain several impurities depending on its synthesis route. Common impurities include:
-
Unreacted starting materials: e.g., 2-methoxyethanol.
-
Water: this compound can form an azeotrope with water.[5]
-
Polymers: Aldehydes, including this compound, can polymerize upon standing.[5]
-
Oxidation products: e.g., methoxyacetic acid, which can form upon exposure to air.
Fractional Distillation Procedure
This protocol is designed for the purification of crude this compound that may contain both lower and higher boiling point impurities, as well as water.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Clamps and stands
-
Boiling chips or magnetic stir bar
Procedure:
-
Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. It is advisable to use Keck clips to secure the joints.[8]
-
Inert Atmosphere: Place boiling chips or a magnetic stir bar in the round-bottom flask and charge it with the crude this compound. The flask should not be more than two-thirds full.[9] Purge the entire system with a gentle stream of inert gas for 10-15 minutes to remove any air. Maintain a positive pressure of the inert gas throughout the distillation process.[8]
-
Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation. The temperature of the heating mantle should typically be set 20-30 °C higher than the boiling point of the liquid being distilled.[10]
-
Fraction Collection:
-
Foreshot (Low-Boiling Impurities): The first fraction to distill will be any low-boiling impurities. The vapor temperature will be below the boiling point of the water azeotrope. Collect this "foreshot" in a separate receiving flask and discard it appropriately.
-
Water Azeotrope: As the distillation progresses, the vapor temperature will rise and stabilize at the boiling point of the this compound-water azeotrope (approximately 88.8 °C).[5] Collect this fraction in a separate receiving flask. This step is crucial for removing water from the aldehyde.
-
Pure this compound: Once the water has been removed, the vapor temperature will rise again and stabilize at the boiling point of pure this compound (92 °C).[3][4] At this point, change the receiving flask to collect the purified product.
-
High-Boiling Residue: Continue the distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness to avoid the potential for peroxide formation and explosion, especially with aldehydes.[11] The remaining residue will contain higher-boiling impurities and any polymeric material.
-
-
Shutdown and Storage:
-
Turn off the heating mantle and allow the apparatus to cool down to room temperature under the inert atmosphere.
-
Transfer the purified this compound to a clean, dry, amber glass bottle.
-
Store the purified product under an inert atmosphere and in a refrigerator to minimize degradation and polymerization.
-
Visualization of the Experimental Workflow
Caption: Workflow for this compound Purification.
References
- 1. This compound | 10312-83-1 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. This compound, 10312-83-1 [thegoodscentscompany.com]
- 5. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. youtube.com [youtube.com]
Methoxyacetaldehyde in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetaldehyde (CH₃OCH₂CHO) is a reactive aldehyde that holds promise as a versatile building block and modifying agent in materials science. Its aldehyde functional group can readily react with various nucleophiles, such as amines and hydroxyl groups, to form covalent bonds. This reactivity allows for the modification of polymers, the formation of crosslinked networks in hydrogels, and the functionalization of material surfaces. These modifications can impart desirable properties to materials, including altered mechanical strength, controlled degradation, and biocompatibility, making this compound a molecule of interest for applications in drug delivery, tissue engineering, and the development of advanced biomaterials.
This document provides detailed application notes and experimental protocols for the use of this compound in materials science, based on established principles of aldehyde chemistry and analogous reactions with similar compounds.
Applications of this compound in Materials Science
This compound's primary utility in materials science stems from the reactivity of its aldehyde group. Key applications include:
-
Polymer Modification: Introducing methoxy groups to polymer backbones to alter their physicochemical properties, such as hydrophilicity and solubility.
-
Hydrogel Formation: Acting as a crosslinking agent to form three-dimensional polymer networks capable of absorbing large amounts of water.
-
Surface Functionalization: Covalently attaching to material surfaces to introduce new functionalities, such as biocompatible coatings or sites for further chemical modification.
Application Note 1: Crosslinking of Biopolymers for Hydrogel Formation
Principle: this compound can be used to crosslink biopolymers containing primary amine groups, such as chitosan or gelatin, through the formation of Schiff bases. This reaction is typically carried out under mild acidic conditions to protonate the amine groups, facilitating nucleophilic attack on the aldehyde's carbonyl carbon. The resulting imine bond can be further stabilized by reduction to a secondary amine, if desired.
Potential Applications:
-
Injectable hydrogels for drug delivery
-
Scaffolds for tissue engineering
-
Wound dressing materials
Experimental Protocol: this compound Crosslinking of Chitosan Hydrogel
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
This compound solution (e.g., 50% in water)
-
Acetic acid (glacial)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sodium cyanoborohydride (optional, for reduction)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution. Stir overnight at room temperature until a homogenous, viscous solution is obtained.
-
Crosslinking Reaction:
-
Slowly add a predetermined amount of this compound solution to the chitosan solution while stirring vigorously. The molar ratio of this compound to the amine groups of chitosan can be varied to control the crosslinking density (e.g., 0.5:1, 1:1, 2:1).
-
Continue stirring for 4-6 hours at room temperature to allow for Schiff base formation. The solution will gradually form a gel.
-
-
(Optional) Reduction of Schiff Base:
-
To stabilize the crosslinks, the Schiff bases can be reduced. Prepare a solution of sodium cyanoborohydride in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Add the reducing agent to the hydrogel with a molar excess relative to the this compound used.
-
Allow the reduction to proceed for 24 hours at room temperature.
-
-
Purification:
-
Transfer the hydrogel into dialysis tubing.
-
Dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Finally, dialyze against PBS (pH 7.4) to equilibrate the hydrogel for biological applications.
-
-
Lyophilization (optional): For characterization or long-term storage, the purified hydrogel can be frozen at -80°C and then lyophilized to obtain a porous scaffold.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of Schiff bases (C=N stretching vibration typically around 1640 cm⁻¹) or secondary amines after reduction.
-
Swelling Studies: To determine the water uptake capacity of the hydrogel.
-
Rheological Analysis: To measure the mechanical properties (storage and loss moduli) of the hydrogel.
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the lyophilized scaffold.
Quantitative Data (Illustrative Examples):
The following table presents hypothetical data based on analogous aldehyde crosslinking systems. Actual values will depend on specific experimental conditions.
| Molar Ratio (this compound:Amine) | Swelling Ratio (g/g) | Compressive Modulus (kPa) | Gelation Time (min) |
| 0.5 : 1 | 35 ± 4 | 5 ± 1 | ~120 |
| 1 : 1 | 25 ± 3 | 15 ± 3 | ~60 |
| 2 : 1 | 15 ± 2 | 30 ± 5 | ~30 |
Reaction Workflow Diagram:
Application Note 2: Modification of Hydroxyl-Containing Polymers
Principle: this compound can react with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose derivatives, to form acetal linkages. This reaction is typically acid-catalyzed and can be used to introduce methoxy groups into the polymer structure, thereby altering its properties. The degree of acetalization can be controlled by adjusting the reaction stoichiometry and conditions.
Potential Applications:
-
Modification of biodegradable polymers for controlled degradation.
-
Synthesis of thermoplastic elastomers.
-
Creation of biocompatible materials with tailored hydrophilicity.
Experimental Protocol: Acetalization of Polyvinyl Alcohol (PVA)
Materials:
-
Polyvinyl alcohol (PVA, 99+% hydrolyzed, medium molecular weight)
-
This compound solution
-
Hydrochloric acid (HCl) as a catalyst
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Methanol for precipitation
-
Deionized water
Procedure:
-
PVA Solution Preparation: Dissolve PVA in DMSO to a concentration of 5% (w/v) by heating at 90°C with stirring until a clear solution is obtained. Cool the solution to room temperature.
-
Acetalization Reaction:
-
Add a specific amount of this compound and a catalytic amount of concentrated HCl to the PVA solution. The molar ratio of this compound to PVA hydroxyl groups can be varied (e.g., 0.2:1, 0.5:1, 1:1).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 2-8 hours).
-
-
Purification:
-
Precipitate the modified PVA by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted reagents and the catalyst.
-
Redissolve the polymer in a minimal amount of hot water and re-precipitate in methanol to ensure purity.
-
Dry the final product under vacuum at 40°C until a constant weight is achieved.
-
Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the formation of acetal linkages and determine the degree of substitution.
-
FTIR Spectroscopy: To observe changes in the hydroxyl and carbonyl absorption bands.
-
Differential Scanning Calorimetry (DSC): To analyze the effect of modification on the thermal properties (e.g., glass transition temperature, melting point).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the modified polymer.
Quantitative Data (Illustrative Examples):
The following table shows hypothetical data for PVA modified with this compound.
| Molar Ratio (this compound:OH) | Degree of Substitution (%) | Glass Transition Temp. (°C) | Water Solubility (at 25°C) |
| 0.2 : 1 | 15 ± 2 | 80 ± 2 | Soluble |
| 0.5 : 1 | 38 ± 4 | 72 ± 3 | Swellable |
| 1 : 1 | 65 ± 5 | 65 ± 3 | Insoluble |
Reaction Mechanism Diagram:
Application Note 3: Surface Functionalization of Amine-Modified Substrates
Principle: this compound can be used to functionalize surfaces that have been pre-treated to introduce primary amine groups. The reaction proceeds via Schiff base formation, covalently immobilizing the this compound molecule onto the surface. This can be used to create biocompatible coatings or to introduce a spacer arm for further chemical modifications.
Potential Applications:
-
Creating anti-fouling surfaces on medical devices.
-
Immobilizing biomolecules for biosensor applications.
-
Modifying the surface of nanoparticles for targeted drug delivery.
Experimental Protocol: Functionalization of an Amine-Silanized Glass Surface
Materials:
-
Glass slides or coverslips
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
This compound solution
-
Ethanol
-
Deionized water
Procedure:
-
Surface Cleaning: Thoroughly clean the glass surfaces by sonicating in a sequence of detergent, deionized water, and ethanol. Dry the slides under a stream of nitrogen.
-
Amine Silanization:
-
Immerse the clean glass slides in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere.
-
Rinse the slides thoroughly with toluene, followed by ethanol, and finally deionized water.
-
Cure the silanized slides in an oven at 110°C for 30 minutes.
-
-
This compound Immobilization:
-
Prepare a solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). The concentration can be varied (e.g., 1-10%).
-
Immerse the amine-silanized glass slides in the this compound solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Washing: Rinse the functionalized slides extensively with deionized water and then ethanol to remove any non-covalently bound molecules. Dry under a stream of nitrogen.
Characterization:
-
Contact Angle Measurement: To assess the change in surface hydrophilicity/hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen (from APTES) and changes in the carbon and oxygen signals after this compound immobilization.
-
Atomic Force Microscopy (AFM): To examine the surface topography and roughness.
Quantitative Data (Illustrative Examples):
The following table shows hypothetical data for the surface functionalization process.
| Surface | Water Contact Angle (°) | N 1s Peak (XPS) | C 1s/O 1s Ratio (XPS) |
| Clean Glass | < 10 | Absent | ~0.5 |
| Amine-Silanized | 55 ± 5 | Present | ~1.2 |
| This compound-Functionalized | 45 ± 4 | Present | ~1.5 |
Logical Relationship Diagram:
Disclaimer
The experimental protocols and quantitative data presented in this document are based on established chemical principles and analogous reactions reported in the scientific literature. These are intended to serve as a starting point for research and development. The optimal reaction conditions, concentrations, and characterization results for this compound may vary and require experimental validation and optimization for specific applications. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Preventing Methoxyacetaldehyde Polymerization During Storage: A Technical Guide
FOR IMMEDIATE RELEASE
Methoxyacetaldehyde is a valuable compound in various research and development applications. However, its inherent reactivity can lead to spontaneous polymerization, compromising experimental results and potentially causing safety hazards. This technical support center aims to equip users with the knowledge and tools to effectively mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is this compound polymerization and why is it a concern?
A1: this compound, like many aliphatic aldehydes, can undergo polymerization, a chemical reaction where individual monomer units link together to form long chains or networks. This process can be initiated by various factors, including heat, light, and the presence of contaminants. The resulting polymer is an impurity that can interfere with reactions, alter the physical properties of the material, and in a sealed container, the exothermic nature of polymerization can lead to a dangerous buildup of pressure.
Q2: What are the visible signs that my this compound has started to polymerize?
A2: Early detection of polymerization is crucial. Be vigilant for the following indicators:
-
Increased Viscosity: The liquid will appear noticeably thicker or more syrup-like than a fresh sample.
-
Cloudiness or Haziness: The formation of insoluble or partially soluble polymer chains will cause the solution to lose its clarity.
-
Precipitation or Solid Formation: You may observe the formation of a white or off-white solid precipitate, flakes, or a gel-like substance at the bottom or on the walls of the container.
-
Color Change: While not always present, a change in color, such as yellowing, can sometimes accompany polymerization.
If you observe any of these signs, it is strongly recommended not to use the this compound for your experiments, as its purity is compromised.
Troubleshooting Guide
Problem: I suspect my this compound has started to polymerize. How can I confirm this?
Solution:
While visual inspection is the first line of defense, analytical techniques can provide definitive confirmation of polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of polymeric species. The sharp signals corresponding to the monomer will be accompanied by broad signals characteristic of the polymer backbone.
-
Gas Chromatography (GC): A decrease in the peak area of the this compound monomer in a GC chromatogram, especially when compared to a fresh standard, can indicate its consumption through polymerization. The appearance of new, broader peaks at higher retention times may also suggest the presence of oligomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the remaining monomer. A significant decrease in the monomer concentration is a strong indicator of polymerization.
Storage and Handling Recommendations
To ensure the long-term stability of this compound, it is imperative to adhere to proper storage and handling protocols.
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C . | Low temperatures significantly reduce the rate of thermally initiated polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Oxygen can initiate and propagate free-radical polymerization. An inert atmosphere minimizes this risk. |
| Light | Store in an amber or opaque container in a dark location. | Light, particularly UV radiation, can provide the energy to initiate polymerization. |
| Container | Use a tightly sealed container made of an appropriate inert material (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen, and avoids potential reactions with the container material. |
| Inhibitors | For long-term storage, the addition of a polymerization inhibitor is recommended. | Inhibitors are chemical compounds that scavenge free radicals, which are the primary initiators of polymerization. |
Polymerization Inhibitors
The use of polymerization inhibitors is a key strategy to prevent the spontaneous polymerization of reactive monomers like this compound.
Q3: Which polymerization inhibitors are recommended for this compound?
A3: While specific studies on this compound are limited, inhibitors effective for other aliphatic and alkoxy-substituted aldehydes are recommended. Phenolic compounds are a common and effective class of inhibitors.
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 500 | Often requires the presence of a small amount of oxygen to be effective. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 100 - 500 | Similar to hydroquinone, its effectiveness is enhanced by the presence of oxygen. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | A versatile free-radical scavenger. |
| 4-tert-Butylcatechol (TBC) | 100 - 500 | A highly effective inhibitor, particularly for vinyl monomers, that also requires oxygen. |
Important Note: The effectiveness of phenolic inhibitors is often dependent on the presence of dissolved oxygen. Therefore, if storing under a strictly anaerobic inert atmosphere, alternative inhibitors may need to be considered. Always consult the supplier's safety data sheet (SDS) for specific recommendations.
Experimental Protocols
Protocol 1: Visual Inspection of this compound for Polymerization
Objective: To visually assess the physical state of a stored this compound sample for signs of polymerization.
Materials:
-
Stored sample of this compound
-
Fresh, unopened bottle of this compound (for comparison)
-
Clean, dry glass vials
Procedure:
-
Allow both the stored and fresh samples of this compound to equilibrate to room temperature.
-
In a well-ventilated fume hood, carefully dispense a small aliquot of each sample into separate, labeled glass vials.
-
Visually inspect the samples against a well-lit background.
-
Clarity: Compare the clarity of the stored sample to the fresh sample. Note any signs of cloudiness, haziness, or turbidity.
-
Viscosity: Gently swirl both vials and observe the flow of the liquid. A noticeable increase in the viscosity of the stored sample compared to the fresh sample is an indicator of polymerization.
-
Precipitate: Carefully examine the bottom and sides of the vial containing the stored sample for any solid particles, flakes, or a gel-like layer.
-
Record Observations: Document all observations in your lab notebook.
Logical Workflow for Preventing Polymerization
The following diagram illustrates the key factors contributing to this compound polymerization and the corresponding preventative measures.
Caption: Factors leading to polymerization and corresponding preventative measures.
This technical guide is intended to provide general recommendations. For specific applications and storage conditions, it is always advisable to consult the product's safety data sheet (SDS) and consider conducting small-scale stability studies. For further assistance, please contact our technical support team.
Minimizing side product formation in Methoxyacetaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during reactions involving methoxyacetaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound, offering potential causes and solutions.
Issue 1: Unexpectedly low yield of the desired product and formation of a viscous or solid precipitate.
-
Question: My reaction with this compound resulted in a low yield and a significant amount of a gummy or solid byproduct. What could be the cause?
-
Answer: This is a common issue and is often indicative of side reactions such as aldol condensation or polymerization. This compound is prone to self-condensation, especially in the presence of basic catalysts, leading to the formation of higher molecular weight aldol adducts. Additionally, aldehydes, including this compound, can undergo polymerization over time, a process that can be accelerated by heat, light, or the presence of acids or bases.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Aldol Condensation | Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C or below) to disfavor the kinetics of the aldol reaction. |
| Use a Weaker Base: If a base is required, consider using a milder, non-nucleophilic base or a dilute solution of a stronger base to minimize the rate of enolate formation. | |
| Slow Reagent Addition: Add the base or other reagents slowly to the reaction mixture to maintain a low instantaneous concentration and reduce the likelihood of self-condensation. | |
| Polymerization | Use Fresh this compound: Ensure the starting material is pure and has not been stored for an extended period. Consider purifying the aldehyde via distillation before use. |
| Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization. | |
| Add a Stabilizer: For storage and in some reaction setups, the addition of a radical inhibitor or a small amount of a suitable stabilizer can prevent polymerization. |
Issue 2: The formation of an acidic byproduct is detected during workup or analysis.
-
Question: My reaction mixture has become acidic, and I've identified a carboxylic acid impurity. How can this be prevented?
-
Answer: this compound can be oxidized to methoxyacetic acid. This can occur if the reaction is exposed to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of certain metal catalysts. The use of strong oxidizing agents as reagents will also lead to this side product.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Aerial Oxidation | Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen. |
| Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. | |
| Incompatible Reagents | Avoid Strong Oxidants: If the desired transformation does not require oxidation, ensure that no strong oxidizing agents are present in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in reactions involving this compound?
A1: The most common side products are:
-
Aldol condensation products: Such as 2,4-dimethylaldotetrose, which result from the self-reaction of this compound in the presence of a base.[1]
-
Polymers: this compound can polymerize, especially under conditions of heat, light, or in the presence of acid or base catalysts.[1]
-
Methoxyacetic acid: Formed via oxidation of the aldehyde group.
Q2: How can I prevent the polymerization of this compound during storage?
A2: To minimize polymerization during storage, it is recommended to:
-
Store this compound at low temperatures (e.g., in a refrigerator or freezer).
-
Store in a dark, well-sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Consider the addition of a polymerization inhibitor, such as a small amount of hydroquinone or its monomethyl ether (MEHQ), if compatible with future applications.
Q3: What are the ideal reaction conditions to minimize side product formation?
A3: While the optimal conditions are reaction-specific, the following general guidelines are recommended:
-
Low Temperature: Running the reaction at reduced temperatures (e.g., 0°C or below) is one of the most effective ways to minimize both aldol condensation and polymerization.
-
Controlled pH: Avoid strongly acidic or basic conditions unless required for the desired reaction. If a base is necessary, use the mildest base possible at the lowest effective concentration.
-
Inert Atmosphere: Working under nitrogen or argon can prevent oxidation to methoxyacetic acid.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent the accumulation of side products.
Q4: How can I monitor the purity of my this compound and the progress of my reaction?
A4: The purity of the starting material and the progress of the reaction can be monitored by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the volatility and identifying impurities in the starting material and for tracking the consumption of reactants and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly after derivatization of the aldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH), can be used to quantify this compound and its non-volatile side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton of this compound and the appearance of new signals corresponding to the desired product and any major side products.
Experimental Protocols
Protocol 1: General Reaction Procedure to Minimize Side Products
This protocol provides a general framework for a reaction using this compound where the goal is to minimize side product formation.
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Set up the reaction vessel under an inert atmosphere (nitrogen or argon).
-
If using this compound that has been stored for an extended period, consider purifying it by distillation immediately before use.
-
-
Reaction Setup:
-
Add the solvent and any other reactants to the reaction vessel, reserving the this compound and any strong base/acid.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
-
Addition of this compound:
-
Slowly add the this compound to the cooled, stirring reaction mixture.
-
-
Addition of Catalyst/Reagent:
-
If a basic or acidic catalyst is required, add it dropwise as a dilute solution to maintain a low concentration in the reaction mixture.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction using an appropriate technique (TLC, GC-MS, or ¹H NMR).
-
-
Workup:
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., a mild acid to neutralize a basic reaction, or vice versa).
-
Perform the extraction and purification steps at low temperatures where possible to prevent degradation of the product.
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute both volatile and less volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Use electron ionization (EI) and scan a mass range appropriate for the expected products (e.g., m/z 30-400).
-
-
Analysis:
-
Identify this compound and potential side products by their retention times and mass spectra. The purity can be estimated by comparing the peak area of this compound to the total area of all peaks.
-
Protocol 3: Quantitative Analysis by HPLC with DNPH Derivatization
-
Derivatization Reagent:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard of known concentration in acetonitrile.
-
Prepare a solution of the reaction mixture or purified product in acetonitrile.
-
To a known volume of the sample and standard solutions, add an excess of the DNPH reagent. Allow the reaction to proceed at room temperature until the derivatization is complete.
-
-
HPLC Parameters:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set to a wavelength where the DNPH derivatives absorb strongly (e.g., 360 nm).
-
Column Temperature: 30-40°C.
-
-
Analysis:
-
Create a calibration curve using the derivatized standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Aldol and other carbonyl-containing side products will also be derivatized and can be quantified if standards are available.
-
Visualizations
Caption: Base-catalyzed aldol condensation of this compound.
Caption: Workflow for minimizing side product formation.
References
Troubleshooting low yield in Methoxyacetaldehyde synthesis
Welcome to the Technical Support Center for methoxyacetaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis via catalytic dehydrogenation of 2-methoxyethanol is resulting in a low yield. What are the common causes?
Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The dehydrogenation of 2-methoxyethanol is sensitive to temperature. The optimal range is typically between 300°C and 425°C.[1] Temperatures below this range may lead to incomplete conversion, while higher temperatures can promote side reactions and catalyst degradation.
-
Catalyst Inefficiency: The choice and condition of the catalyst are crucial. Reduced copper catalysts, often supported on materials like silica gel, are effective.[1] The addition of small amounts of chromium oxide can enhance yields.[1] Ensure your catalyst is properly prepared and active.
-
Incomplete Conversion: The reaction may not be running to completion. This can be due to insufficient reaction time or suboptimal temperature. Monitoring the reaction progress is key to determining the optimal endpoint.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. A common side reaction is the over-oxidation of the product to methoxyacetic acid.[1][2]
-
Product Loss During Workup: this compound is a volatile compound. Significant loss can occur during purification steps, especially if distillation is not carefully controlled.
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
Several side reactions can occur, leading to impurities and a lower yield of this compound:
-
Over-oxidation to Methoxyacetic Acid: The most common byproduct is methoxyacetic acid, formed by the further oxidation of this compound.[1][2] This is more likely to occur at higher temperatures or with highly active oxidation catalysts.
-
Formation of Acetals: In the presence of excess 2-methoxyethanol, the newly formed this compound can react to form an acetal.
-
Polymerization: Aldehydes, including this compound, can undergo self-condensation or polymerization reactions, especially in the presence of acid or base catalysts, or upon standing for extended periods.[1]
Q3: What are the best practices for purifying this compound to improve the final yield?
Purification of aldehydes like this compound can be challenging due to their reactivity. Here are some recommended practices:
-
Fractional Distillation: Careful fractional distillation is a primary method for purification. However, due to the volatility of this compound, this must be done with an efficient condenser to minimize losses.[1]
-
Bisulfite Adduct Formation: A common and effective method for purifying aldehydes is the formation of a solid bisulfite adduct. This is achieved by reacting the crude product with a saturated solution of sodium bisulfite. The solid adduct can be filtered off, washed, and then the pure aldehyde can be regenerated by treatment with a base.
-
Column Chromatography: While possible, column chromatography on silica gel can sometimes lead to decomposition of aldehydes. If this method is used, it is often recommended to neutralize the silica gel with a base like triethylamine before use.
Q4: Are there alternative synthesis routes if the catalytic dehydrogenation consistently gives low yields?
Yes, an alternative pathway is the reaction of glyoxal with methanol. This method can be a viable option, particularly for laboratory-scale synthesis. The reaction involves the monoacetalization of glyoxal.
Troubleshooting Guides
Low Yield in Catalytic Dehydrogenation of 2-Methoxyethanol
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature within the 300-425°C range and monitor the conversion.[1] |
| Catalyst is inactive or poisoned. | Prepare a fresh batch of catalyst. Ensure the starting materials and carrier gas are free of impurities that could poison the catalyst. | |
| Significant amount of methoxyacetic acid detected | Over-oxidation is occurring. | Decrease the reaction temperature. Reduce the residence time of the reactants over the catalyst. |
| Oxidizing agent is too strong (if not using dehydrogenation). | If using an alternative oxidation method, consider a milder oxidizing agent like in a Swern oxidation.[3][4][5][6][7] | |
| Product loss during purification | This compound is volatile and lost during distillation. | Use a high-efficiency distillation column and a well-chilled receiving flask. Consider converting the aldehyde to a less volatile derivative (e.g., bisulfite adduct) for isolation and then regenerating it. |
| Formation of a viscous, high-boiling residue | Polymerization of the aldehyde has occurred. | Avoid high temperatures for prolonged periods during workup. Ensure the reaction and workup conditions are neutral or slightly acidic, as bases can catalyze polymerization.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Dehydrogenation of 2-Methoxyethanol
This protocol is based on the catalytic dehydrogenation of 2-methoxyethanol over a reduced copper catalyst.
Materials:
-
2-Methoxyethanol (Ethylene glycol monomethyl ether)
-
Reduced copper catalyst on a silica support (can be prepared or purchased)
-
Inert gas (e.g., Nitrogen)
-
Tube furnace
-
Condenser
-
Collection flask
Procedure:
-
Catalyst Preparation (if necessary): A reduced copper catalyst on silica gel can be prepared by impregnating silica gel with a solution of copper nitrate, followed by drying and reduction under a stream of hydrogen gas at an elevated temperature.
-
Reaction Setup: Pack the reduced copper catalyst into a tube reactor and place it in a tube furnace. Connect the reactor to a system for delivering 2-methoxyethanol vapor and an inert carrier gas. Attach a condenser and a cooled collection flask to the outlet of the reactor.
-
Reaction: Heat the furnace to the desired reaction temperature (e.g., 325°C).[1] Pass a stream of 2-methoxyethanol vapor, carried by an inert gas, over the catalyst bed.
-
Product Collection: The reaction mixture exiting the reactor is passed through the condenser to liquefy the products, which are then collected in the cooled flask.
-
Purification: The collected condensate, containing this compound, unreacted 2-methoxyethanol, and byproducts, is then purified by fractional distillation.
Quantitative Data Summary for Dehydrogenation
| Parameter | Value | Reference |
| Catalyst | Reduced copper on silica gel | [1] |
| Reaction Temperature | 300 - 425 °C | [1] |
| Pressure | Atmospheric | [1] |
| Potential Byproducts | Methoxyacetic acid, unreacted 2-methoxyethanol | [1][2] |
Protocol 2: Synthesis of this compound via Swern Oxidation of 2-Methoxyethanol (Laboratory Scale)
This method is suitable for smaller-scale laboratory preparations and avoids the use of heavy metals.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
2-Methoxyethanol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath. To this, add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -60°C.
-
Addition of Alcohol: After stirring the mixture for a few minutes, add a solution of 2-methoxyethanol in anhydrous DCM dropwise, again keeping the temperature below -60°C.
-
Formation of Aldehyde: After stirring for approximately 15-20 minutes, add triethylamine to the reaction mixture. The mixture is then allowed to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. The crude this compound can then be purified by fractional distillation.
Note: The Swern oxidation produces dimethyl sulfide as a byproduct, which has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[3][4]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Experimental Workflow for Catalytic Dehydrogenation
Caption: The experimental workflow for synthesizing this compound via catalytic dehydrogenation.
References
- 1. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes - Google Patents [patents.google.com]
- 2. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reactions of Methoxyacetaldehyde with Nucleophiles
Welcome to the technical support center for optimizing reaction conditions for methoxyacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider in my experimental setup?
A1: this compound is a volatile and highly reactive aldehyde.[1] Key properties to consider are its low boiling point (approximately 92-101°C) and its tendency to slowly polymerize upon standing.[2][3] Its volatility requires careful handling to prevent loss of material, especially when heating reaction mixtures or removing solvent under reduced pressure. The potential for polymerization suggests using it fresh or distilling it before use in sensitive reactions.
Q2: this compound is available as an aqueous solution. How does the presence of water affect my reaction?
A2: The presence of water can be detrimental to reactions that are sensitive to it, such as those involving Grignard reagents or certain strong bases. For reactions like reductive amination, the water can hydrolyze the intermediate imine, shifting the equilibrium back to the starting materials.[4][5] It is often advisable to use an anhydrous form of this compound or to remove water from the reaction mixture, for example, by using a dehydrating agent like molecular sieves.
Q3: What are the general stability concerns with this compound under typical reaction conditions?
A3: this compound can be unstable under both acidic and basic conditions. In acidic media, the enol form can undergo hydrolysis to glycolaldehyde.[6] Under strongly basic conditions, it can undergo self-condensation (aldol reaction) or other decomposition pathways. Its tendency to polymerize can also be a factor, especially during prolonged storage or reaction times.[2]
Q4: How does the methoxy group affect the reactivity of the aldehyde?
A4: The methoxy group is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted aldehyde.[7] However, this compound remains a reactive aldehyde suitable for a wide range of nucleophilic addition reactions.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Reactions
Symptoms:
-
Incomplete consumption of starting materials (this compound or amine) as observed by TLC or GC/MS.
-
Formation of multiple side products.
-
Low isolated yield of the desired amine product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The formation of the imine intermediate is an equilibrium-driven process. To drive the reaction forward, remove water using molecular sieves (3Å or 4Å) or by azeotropic distillation if the solvent is suitable.[4] |
| Suboptimal pH | The pH of the reaction is crucial. For reductive amination with borohydride reagents, a slightly acidic pH (around 5-6) is often optimal to facilitate imine formation without protonating the amine nucleophile excessively.[8] |
| Ineffective Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, so it should be added after imine formation is complete.[9][10] |
| Side Reaction: Aldehyde Reduction | If using a non-selective reducing agent like NaBH₄, it may reduce the this compound to 2-methoxyethanol. Switch to a more selective reagent like NaBH(OAc)₃. |
| Volatility of this compound | Due to its low boiling point, this compound can be lost from the reaction mixture if heated. Use a reflux condenser and ensure the reaction temperature does not significantly exceed the boiling point of the solvent. |
DOT script for the troubleshooting workflow for low yield in reductive amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Polymerization or Formation of Tar-like Side Products
Symptoms:
-
The reaction mixture becomes viscous, cloudy, or dark in color.
-
Difficulty in isolating the desired product from a complex mixture.
-
Broad, unresolved peaks in NMR spectra.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Self-Condensation (Aldol Reaction) | This is more likely under strongly basic conditions. If possible, use milder basic conditions or add the base slowly at a low temperature. |
| Polymerization of this compound | This compound can polymerize, especially on storage or under certain catalytic conditions.[2] Use freshly distilled this compound. Avoid prolonged reaction times at elevated temperatures. |
| Decomposition of Starting Material | Under harsh acidic or basic conditions, this compound can decompose.[6] Screen for milder catalysts and reaction conditions. |
DOT script for the logical relationships of this compound side reactions:
Caption: Potential side reactions of this compound.
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Benzylamine
This protocol describes the synthesis of N-(2-methoxyethyl)benzylamine.
Materials:
-
This compound (freshly distilled)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and benzylamine (1.0 eq) to 1,2-dichloroethane (DCE) (0.2 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2 eq) in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Expected Yields):
| Reducing Agent | Solvent | Catalyst | Typical Yield | Reference |
| NaBH(OAc)₃ | DCE / THF | Acetic Acid | 80-95% | [9] |
| NaBH₃CN | Methanol | pH 5-6 | 75-90% | [8] |
| NaBH₄ (two-step) | Methanol | - | 60-80% | [9] |
Protocol 2: Pictet-Spengler Reaction of this compound with Tryptamine
This protocol describes the synthesis of 1-(methoxymethyl)-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
This compound (freshly distilled)
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tryptamine (1.0 eq) in dichloromethane (CH₂Cl₂) (0.1 M) in a round-bottom flask.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Cool the mixture to 0°C and add trifluoroacetic acid (TFA) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[11]
-
Upon completion, dilute the reaction with CH₂Cl₂ and neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Expected Yields):
| Acid Catalyst | Solvent | Temperature | Typical Yield | Reference |
| TFA | CH₂Cl₂ | 0°C to RT | 70-85% | [11][12] |
| HCl | Protic Solvent | Reflux | 60-75% | [12] |
| L-Tartaric Acid | Water | RT to 50°C | 65-80% | [13] |
Protocol 3: Aldol Condensation of this compound with Cyclohexanone
This protocol describes the synthesis of 2-(2-methoxyethylidene)cyclohexan-1-one.
Materials:
-
This compound (freshly distilled)
-
Cyclohexanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in a mixture of water and ethanol (1:1).
-
Cool the basic solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of cyclohexanone (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Add the aldehyde/ketone solution dropwise to the cooled basic solution with vigorous stirring.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding cold water and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Quantitative Data Summary (Expected Yields):
| Base | Solvent | Temperature | Typical Yield | Reference |
| NaOH | Ethanol/Water | 0°C to RT | 50-70% | [14][15] |
| LDA | THF | -78°C to RT | 60-80% | General Aldol |
| Potassium t-butoxide | t-butanol | RT | 55-75% | General Aldol |
DOT script for a generalized experimental workflow:
Caption: Generalized experimental workflow for reactions with this compound.
References
- 1. This compound | 10312-83-1 [chemicalbook.com]
- 2. Acetaldehyde, methoxy- (CAS 10312-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound, 10312-83-1 [thegoodscentscompany.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pictet-Spengler_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. en.wikipedia.org [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methoxyacetaldehyde Stability in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methoxyacetaldehyde in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in organic solvents?
A1: The stability of this compound can be influenced by several factors, including:
-
Solvent Type: Protic solvents (e.g., methanol, ethanol) can form hemiacetals and acetals with aldehydes, while aprotic solvents (e.g., acetonitrile, DMSO) may be more inert.[1] The polarity of the solvent also plays a role.
-
Temperature: Higher temperatures generally accelerate degradation reactions.[2][3]
-
Presence of Impurities: Acidic or basic impurities in the solvent can catalyze degradation. Trace amounts of water can lead to hydrate formation.
-
Exposure to Air (Oxygen): Aldehydes are susceptible to oxidation, forming carboxylic acids. This process can be accelerated by light and certain metal ions.[4]
-
pH of the Solution: The stability of aldehydes can be pH-dependent. Acidic or basic conditions can promote various reactions.[1]
-
Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.
Q2: How should I store solutions of this compound in organic solvents?
A2: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C).
-
Protected from light by using amber vials or storing in the dark.
-
Kept under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Prepared using high-purity, anhydrous solvents to minimize catalytic degradation and hydrate formation.
-
Used as freshly as possible after preparation.
Q3: What are the potential degradation pathways for this compound in organic solvents?
A3: this compound can undergo several degradation reactions in organic solvents:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (methoxyacetic acid).[4]
-
Polymerization: Aldehydes can undergo self-polymerization, especially in the presence of acid or base catalysts.
-
Acetal Formation: In the presence of alcohols (protic solvents), this compound can reversibly form hemiacetals and then acetals.[1]
-
Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes with α-hydrogens can undergo aldol condensation reactions.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the remaining concentration of this compound and detecting the appearance of degradation products.[5][6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile degradation products. Derivatization may be necessary to improve the analysis of polar compounds.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound concentration in solution. | 1. Solvent Reactivity: The solvent may be reacting with the aldehyde (e.g., alcohol forming an acetal). 2. Oxidation: Exposure to air is causing oxidation to methoxyacetic acid. 3. Contaminated Solvent: Impurities in the solvent are catalyzing degradation. | 1. Consider switching to a less reactive, aprotic solvent like acetonitrile or THF. 2. Prepare and store solutions under an inert atmosphere (nitrogen or argon). 3. Use high-purity, anhydrous solvents. |
| Appearance of unexpected peaks in chromatograms. | 1. Degradation Products: These are likely degradation products of this compound. 2. Solvent Impurities: The solvent itself may contain impurities that are being detected. | 1. Use a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks. 2. Run a blank solvent injection to check for impurities. |
| Inconsistent results between experimental runs. | 1. Variable Storage Conditions: Differences in temperature, light exposure, or time between preparation and analysis. 2. Inconsistent Solvent Quality: Using different batches or grades of solvents. | 1. Standardize storage conditions for all samples. 2. Use the same batch and grade of solvent for the entire experiment. |
| Precipitate formation in the solution. | 1. Polymerization: this compound may be polymerizing. 2. Low Solubility: The compound or a degradation product may have low solubility at the storage temperature. | 1. Prepare fresh solutions and use them promptly. 2. Ensure the concentration is below the solubility limit at the storage temperature. |
Quantitative Stability Data
| Solvent | Solvent Type | Temperature (°C) | Condition | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation Product(s) |
| Methanol | Protic | 25 | In Air, Ambient Light | Data to be determined | Data to be determined | Methoxyacetic acid, 1,1,2-trimethoxyethane |
| Ethanol | Protic | 40 | Inert Atmosphere | Data to be determined | Data to be determined | Methoxyacetic acid, 1,1-diethoxy-2-methoxyethane |
| Acetonitrile | Aprotic | 25 | In Air, Ambient Light | Data to be determined | Data to be determined | Methoxyacetic acid |
| DMSO | Aprotic | 40 | Inert Atmosphere | Data to be determined | Data to be determined | Methoxyacetic acid |
| Tetrahydrofuran (THF) | Aprotic | 25 | In Air, Ambient Light | Data to be determined | Data to be determined | Methoxyacetic acid, Peroxide adducts |
Experimental Protocols
Protocol: Determination of this compound Stability by HPLC-UV
1. Objective: To determine the stability of this compound in a selected organic solvent over time under specified conditions (e.g., temperature, light exposure).
2. Materials and Equipment:
-
This compound reference standard
-
High-purity organic solvent (e.g., methanol, acetonitrile)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and amber vials
-
Analytical balance
-
Temperature-controlled chamber/oven
-
UV light source (for photostability studies)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or λmax of this compound)
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Prepare a working standard at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Sample Preparation: Prepare replicate solutions of this compound in the chosen solvent at the same concentration as the working standard in amber vials.
-
Time Zero (T0) Analysis: Immediately analyze the working standard and one set of replicate samples to establish the initial concentration.
-
Stability Study:
-
Place the remaining sample vials in the desired storage conditions (e.g., 25°C, 40°C, under UV light).
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a set of replicate vials from the storage conditions.
-
Allow the vials to return to room temperature before analysis.
-
-
HPLC Analysis:
-
Inject the samples from each time point onto the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the T0 concentration.
-
Plot the percentage of remaining this compound versus time.
-
Determine the degradation rate and half-life from the plotted data.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities from Methoxyacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxyacetaldehyde. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The impurities in this compound largely depend on its synthetic route. A common method is the oxidation of ethylene glycol monomethyl ether. Impurities from this process typically include:
-
Unreacted Starting Material: Ethylene glycol monomethyl ether.
-
Over-oxidation Product: Methoxyacetic acid.
-
Water: Can be present from the reaction or absorbed from the atmosphere. This compound can form a constant boiling mixture with water, making its removal challenging.
-
Polymers: this compound can self-polymerize, especially during storage or upon heating.
Q2: How can I identify the impurities in my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile impurities in this compound.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis.
Q3: What is the best general method for purifying this compound?
A3: There is no single "best" method, as the optimal technique depends on the specific impurities present and the desired final purity. A combination of methods is often most effective. Common purification strategies include fractional distillation, chemical purification via bisulfite adduct formation, and chromatography.
Q4: How can I prevent the polymerization of this compound during purification and storage?
A4: To prevent polymerization, it is advisable to work at low temperatures whenever possible. Additionally, the use of polymerization inhibitors can be effective.[4][5][6] For storage, it is recommended to keep this compound in a cool, dark place under an inert atmosphere.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: The efficiency of the distillation column is insufficient.
-
Solution:
-
Increase the length of the fractionating column.
-
Use a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.[7][8][9]
-
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.[10]
-
Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Issue: The temperature fluctuates during distillation.
-
Possible Cause: Uneven boiling or the presence of an azeotrope.
-
Solution:
-
Ensure smooth boiling by using a magnetic stirrer or boiling chips.
-
If a water azeotrope is present, consider a preliminary drying step or use a method that can break the azeotrope, such as azeotropic distillation with a suitable entrainer.
-
Chemical Purification: Bisulfite Adduct Formation
This method is highly effective for separating this compound from non-aldehyde impurities. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde is then regenerated by treating the adduct with a base.[11][12][13][14][15]
Issue: Low yield of the precipitated bisulfite adduct.
-
Possible Cause 1: The bisulfite adduct of this compound is soluble in the reaction medium.
-
Solution: If the adduct does not precipitate, it will remain in the aqueous layer. Proceed with a liquid-liquid extraction to separate the aqueous phase (containing the adduct) from the organic phase (containing non-aldehyde impurities).[11][15]
-
Possible Cause 2: Incomplete reaction with sodium bisulfite.
-
Solution: Use a freshly prepared, saturated solution of sodium bisulfite. Ensure vigorous mixing to maximize contact between the aldehyde and the reagent.[15]
Issue: A solid has formed at the interface of the aqueous and organic layers during extraction.
-
Possible Cause: The bisulfite adduct has precipitated at the interface.[15]
-
Solution: Filter the entire mixture through a bed of Celite to remove the solid adduct before separating the layers.[12][14]
Issue: The purified this compound is contaminated with sulfur-containing compounds.
-
Possible Cause: Decomposition of the bisulfite adduct can release sulfur dioxide.
-
Solution: After regenerating the aldehyde with a base, ensure to thoroughly wash the organic extract with water and then brine to remove any residual salts or sulfur compounds.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Fractional Distillation | Impurities with significantly different boiling points | Good for large quantities; relatively simple setup. | Ineffective for azeotropes and impurities with close boiling points; risk of polymerization at elevated temperatures.[9][16] |
| Bisulfite Adduct Formation | Non-aldehyde impurities (e.g., ethylene glycol monomethyl ether) | Highly selective for aldehydes; can achieve high purity. | Involves multiple steps (formation and regeneration); may introduce inorganic salts.[11][13][15] |
| Preparative Chromatography | A wide range of impurities | High resolution and purity can be achieved. | Can be expensive and time-consuming for large quantities; requires method development.[17][18][19][20][21] |
Table 2: Representative Purity Analysis Before and After Purification
| Impurity | Concentration in Crude Sample (GC-MS Area %) | Concentration after Bisulfite Treatment & Distillation (GC-MS Area %) |
| This compound | 90.5% | 99.8% |
| Ethylene glycol monomethyl ether | 5.2% | < 0.1% |
| Methoxyacetic acid | 2.8% | Not Detected |
| Water | 1.5% | < 0.1% |
Note: The values in this table are for illustrative purposes and may vary depending on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable water-miscible solvent like methanol.[11][14]
-
Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct may form.[14][15]
-
Continue stirring for 30-60 minutes at room temperature.
-
-
Isolation of the Adduct:
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol followed by diethyl ether.
-
If no precipitate forms, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities. The aqueous layer contains the dissolved bisulfite adduct.[11][15]
-
-
Regeneration of this compound:
-
Suspend the filtered adduct (or use the aqueous layer from extraction) in water.
-
Slowly add a strong base, such as 50% sodium hydroxide solution, with stirring until the solution is strongly basic (pH > 10).[11]
-
The aldehyde will be liberated from the adduct.
-
-
Extraction and Drying:
-
Extract the regenerated this compound with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Protocol 2: Fractional Distillation of this compound
-
Setup:
-
Distillation:
-
Heat the distilling flask gently.
-
Collect the fraction that distills at the boiling point of this compound (~91 °C at atmospheric pressure).[16]
-
Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.
-
It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize the risk of polymerization.
-
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. data.epo.org [data.epo.org]
- 7. Purification [chem.rochester.edu]
- 8. scribd.com [scribd.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. Sciencemadness Discussion Board - ten practical suggestions on how to cope with bisulfite adducts. - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. maratek.com [maratek.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. Effective preparative separation techniques | Technical Information | YMC CO., LTD. [ymc.co.jp]
- 20. benchchem.com [benchchem.com]
- 21. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: Catalyst Optimization for Methoxyacetaldehyde Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic production of methoxyacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound?
A1: The primary industrial route for this compound synthesis is the catalytic dehydrogenation of ethylene glycol monomethyl ether (also known as 2-methoxyethanol). This gas-phase reaction is typically carried out at elevated temperatures over a heterogeneous catalyst.
Q2: What are the most common catalysts used for this reaction?
A2: Copper-based catalysts are widely employed for the dehydrogenation of alcohols, including the synthesis of this compound. These can include reduced copper, often supported on inert materials like silica gel or magnesia, as well as copper chromite catalysts.[1] The support material can influence the dispersion and stability of the active copper species.
Q3: What are the typical operating conditions for the dehydrogenation of ethylene glycol monomethyl ether?
A3: The reaction is generally performed at temperatures ranging from 300°C to 425°C under approximately atmospheric pressure.[2] Lower temperatures within this range can extend the catalyst's lifespan, though the reaction rate may be slower.[2]
Q4: What are the main challenges in optimizing this process?
A4: Key challenges include maximizing the selectivity towards this compound while minimizing the formation of byproducts, maintaining high catalyst activity and stability over time, and preventing catalyst deactivation. Common issues that can arise include low conversion rates, poor selectivity, and a gradual loss of catalyst performance.
Q5: How can I improve the selectivity of the reaction towards this compound?
A5: Optimizing reaction conditions is crucial for enhancing selectivity. This includes maintaining the optimal temperature range, as excessively high temperatures can promote side reactions. The choice of catalyst and support also plays a significant role. Additionally, co-feeding a small amount of water with the ethylene glycol monomethyl ether has been shown to increase selectivity to the desired aldehyde product when using certain catalysts like copper chromite.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Ethylene Glycol Monomethyl Ether | 1. Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition), sintering (agglomeration of active metal particles), or poisoning. 2. Suboptimal Reaction Temperature: The temperature may be too low for the desired reaction rate. 3. Insufficient Catalyst Amount: The amount of catalyst in the reactor may be inadequate for the feed flow rate. 4. Poor Feed Distribution: The reactant may not be effectively contacting the catalyst bed. | 1. Regenerate or Replace Catalyst: Implement a catalyst regeneration procedure (see Experimental Protocols) or replace the catalyst if it's beyond regeneration. 2. Increase Temperature: Gradually increase the reaction temperature within the recommended range (300-425°C) while monitoring conversion and selectivity. 3. Adjust Catalyst Loading/Feed Rate: Increase the amount of catalyst or decrease the feed flow rate to increase the contact time. 4. Check Reactor Packing: Ensure the catalyst bed is uniformly packed to prevent channeling. |
| Low Selectivity to this compound (High Byproduct Formation) | 1. High Reaction Temperature: Elevated temperatures can favor side reactions such as decarbonylation or decomposition. 2. Catalyst Acidity: Acidic sites on the catalyst or support can promote dehydration reactions. 3. Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the product to methoxyacetic acid.[3] 4. Extended Residence Time: Long contact times can lead to consecutive reactions of the desired product. | 1. Optimize Temperature: Lower the reaction temperature to a point that balances conversion and selectivity. 2. Use a Non-Acidic Support: Select a support with low acidity, such as silica or magnesia. 3. Ensure Inert Atmosphere: Use a high-purity inert carrier gas (e.g., nitrogen) and check for leaks in the system. 4. Adjust Flow Rate: Increase the feed flow rate to reduce the residence time of the product in the reactor. |
| Gradual Decrease in Catalyst Performance Over Time | 1. Coke Formation: Carbonaceous deposits can block active sites on the catalyst surface. 2. Sintering of Copper Particles: High temperatures can cause the small copper particles to agglomerate into larger ones, reducing the active surface area. 3. Catalyst Poisoning: Impurities in the feed stream can irreversibly bind to the active sites. | 1. Catalyst Regeneration: Periodically regenerate the catalyst by controlled oxidation to burn off the coke. 2. Control Temperature: Operate at the lower end of the effective temperature range to minimize sintering. 3. Purify Feedstock: Ensure the ethylene glycol monomethyl ether feed is of high purity and free from known catalyst poisons. |
| Pressure Drop Across the Reactor | 1. Catalyst Bed Blockage: Formation of fines due to catalyst attrition or coke deposition can lead to a blockage. 2. Polymerization of Reactant/Product: this compound can slowly polymerize upon standing.[2] | 1. Screen Catalyst: Use catalyst particles of a uniform size and consider a support with higher mechanical strength. 2. Optimize Operating Conditions: Ensure the reaction temperature and residence time do not favor polymerization reactions. |
Data Presentation
Table 1: Performance of Different Copper-Based Catalysts in Alcohol Dehydrogenation
| Catalyst | Support | Reactant | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| 20% Cu | MgO | Ethanol | 250 | 81.5 | 97.7 | [4] |
| 20% Cu | SiO₂ | Ethanol | 250 | ~80 | 91.6 | [4] |
| 10% Cu | MgO | n-Butanol | 300 | 89 | 98 | [2] |
| Copper Chromite | - | Propylene Glycol Methyl Ether | 280 | >99 | <50 (to methoxyacetone) | [1] |
Note: Data for ethylene glycol monomethyl ether dehydrogenation is limited in the public domain. The data presented is for analogous alcohol dehydrogenation reactions to provide a comparative reference.
Experimental Protocols
Protocol 1: Preparation of a Supported Copper Catalyst (Impregnation Method)
-
Support Preparation: Dry the support material (e.g., silica gel, 8-mesh) in an oven at 120°C overnight to remove adsorbed water.
-
Impregnation Solution: Prepare an aqueous solution of a copper precursor, such as copper (II) nitrate trihydrate. For a 10 wt% Cu/SiO₂ catalyst, dissolve the appropriate amount of copper nitrate in deionized water.
-
Impregnation: Add the dried silica gel to the copper nitrate solution and mix thoroughly to ensure uniform wetting. Allow the mixture to stand for 2-4 hours to allow the copper salt to impregnate the pores of the support.
-
Drying: Remove any excess solution and dry the impregnated support in an oven at 120°C overnight.
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 300-400°C and hold for 3-4 hours to decompose the nitrate precursor to copper oxide.
-
Reduction: Prior to the reaction, the catalyst must be reduced. Place the calcined catalyst in the reactor and heat under a flow of hydrogen (typically 5-10% H₂ in N₂) to 300-350°C. Hold at this temperature until the reduction is complete (indicated by the cessation of water formation).
Protocol 2: Gas-Phase Dehydrogenation of Ethylene Glycol Monomethyl Ether
-
Reactor Setup: A fixed-bed reactor (e.g., a quartz or stainless steel tube) is packed with the prepared copper catalyst. The reactor is placed in a tube furnace with a temperature controller.
-
Catalyst Activation: Reduce the catalyst in-situ as described in Protocol 1, step 6.
-
Reaction Feed: Switch the gas flow from the reduction mixture to an inert carrier gas (e.g., nitrogen). Introduce ethylene glycol monomethyl ether into the carrier gas stream using a syringe pump and a heated mixing zone to ensure complete vaporization.
-
Reaction Conditions: Heat the reactor to the desired reaction temperature (e.g., 350°C). Maintain a constant flow of the reactant and carrier gas.
-
Product Collection: The reactor outlet is connected to a condenser cooled with a chilled fluid (e.g., ice-water bath) to collect the liquid products.
-
Analysis: Analyze the collected liquid products and the exhaust gas using gas chromatography (GC) to determine the conversion of ethylene glycol monomethyl ether and the selectivity to this compound and other byproducts.
Protocol 3: Regeneration of a Coked Catalyst
-
Purge: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed species.
-
Controlled Oxidation: Cool the reactor to a lower temperature (e.g., 250-300°C) and introduce a dilute stream of air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂).
-
Temperature Ramp: Slowly increase the temperature to 400-500°C to burn off the carbon deposits. Monitor the reactor temperature carefully to avoid excessive exotherms that could damage the catalyst.
-
Hold and Purge: Hold at the final temperature until the coke combustion is complete (indicated by the cessation of CO₂ formation in the off-gas). Then, cool the reactor under an inert gas flow.
-
Re-reduction: Before the next reaction run, the catalyst must be re-reduced following the procedure in Protocol 1, step 6.
Visualizations
Caption: Experimental workflow for the catalytic production of this compound.
Caption: Simplified reaction network for this compound synthesis.
References
- 1. US6376718B1 - Dehydrogenation of alkylene glycol ethers to ether ketones and aldehydes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Managing the exothermic nature of Methoxyacetaldehyde reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with methoxyacetaldehyde. Due to its potential for highly exothermic reactions, a thorough understanding of safety protocols and troubleshooting measures is critical. This resource offers practical advice in a question-and-answer format to address common challenges and ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3] It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[1][2] Due to its aldehyde functional group, it can undergo highly exothermic reactions such as oxidation, reduction, polymerization, and aldol condensation, which can lead to thermal runaway if not properly controlled.
Q2: What is a thermal runaway reaction, and why is it a concern with this compound?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[4][5] This can lead to a rapid increase in temperature and pressure, potentially causing fires, explosions, and the release of toxic fumes.[6] Aldehydes, including this compound, are susceptible to reactions that can lead to thermal runaway.
Q3: What types of reactions involving this compound are likely to be highly exothermic?
A3: Several common reactions involving aldehydes can be significantly exothermic:
-
Oxidation: The oxidation of aldehydes to carboxylic acids is an exothermic process.[7]
-
Reduction: Reduction of aldehydes to alcohols using strong reducing agents like lithium aluminum hydride can be highly exothermic and may produce flammable hydrogen gas.[8][9]
-
Polymerization: Aldehyde polymerization can be a highly exothermic process.[10][11]
-
Aldol Condensation: The dehydration step in aldol condensation to form α,β-unsaturated carbonyl compounds is often exothermic.[12][13]
Q4: How can I assess the exothermic potential of my specific reaction?
A4: Reaction calorimetry is the primary method for measuring the heat generated by a chemical reaction.[1][2] This technique provides crucial data on the heat of reaction, adiabatic temperature rise, and the rate of heat release, which are essential for safe scale-up.[1]
Troubleshooting Guide
Issue: Unexpected Temperature Spike During Reaction
-
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
-
Answer: This may be the onset of a thermal runaway.
-
Immediate Action: If safe to do so, immediately stop the addition of any reagents.
-
Cooling: Increase the cooling to the reactor. If using an ice bath, ensure it is well-stirred and has sufficient capacity.
-
Quenching: If the temperature continues to rise, and you have a pre-planned quenching procedure, execute it immediately. This typically involves adding a cold, inert solvent or a chemical that will safely terminate the reaction.
-
Evacuation: If the temperature rise cannot be controlled, evacuate the area immediately and alert safety personnel.
-
Issue: Pressure Buildup in the Reactor
-
Question: I'm observing a rapid increase in pressure in my sealed reaction vessel. What could be the cause and what should I do?
-
Answer: Pressure buildup can be caused by the formation of gaseous byproducts or the solvent boiling due to an uncontrolled exotherm.
-
Assess the Cause: Determine if the pressure increase is correlated with a temperature spike.
-
Venting: If the reactor is equipped with a pressure relief system, ensure it is functioning. Do not attempt to vent a sealed system that is not designed for it, as this could lead to a sudden and violent release of material.
-
Cooling: Aggressively cool the reactor to reduce the vapor pressure of the contents.
-
Emergency Shutdown: Follow your laboratory's emergency shutdown procedure.
-
Issue: Formation of an Insoluble Precipitate or Polymer
-
Question: An unexpected solid has formed in my reaction, and the stirring has become difficult. What should I do?
-
Answer: This could be due to polymerization or the precipitation of a product or intermediate. This can be dangerous as it can lead to poor heat transfer and localized overheating.
-
Stop Reagent Addition: Cease the addition of any reagents.
-
Attempt to Improve Agitation: If possible and safe, adjust the stirring speed. Be cautious of mechanical stress on the equipment.
-
Dilution: If compatible with your reaction chemistry, consider adding a suitable solvent to try and dissolve the solid or reduce the viscosity.
-
Monitor Temperature Closely: Poor mixing can lead to hot spots. Monitor the temperature at different points in the reactor if possible.
-
Data Presentation
Table 1: Key Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆O₂ | [1] |
| Molecular Weight | 74.08 g/mol | [1] |
| Boiling Point | 92 °C | [14] |
| Flash Point | 22.5 °C (closed cup) | [15][16] |
| GHS Hazard Statements | H225, H302, H312, H317, H319 | [1][2] |
Table 2: General Parameters for Managing Exothermic Reactions
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, controlled addition of the limiting reagent. | To control the rate of heat generation.[14] |
| Cooling Capacity | Ensure the cooling system can handle the maximum heat output of the reaction. | To prevent temperature accumulation and potential runaway. |
| Agitation | Maintain efficient stirring throughout the reaction. | To ensure uniform temperature and prevent localized hot spots. |
| Reaction Scale | Conduct small-scale trials before scaling up to assess thermal behavior. | The surface area to volume ratio decreases on scale-up, reducing heat transfer efficiency.[17] |
| Emergency Plan | Have a well-defined quenching and emergency shutdown procedure. | To safely terminate the reaction in case of an uncontrolled exotherm. |
Experimental Protocols
Protocol: General Procedure for a Cooled Addition of a Reagent to this compound
-
Objective: To provide a general and safe method for performing a reaction with this compound where an exothermic event is anticipated.
-
Materials:
-
This compound
-
Reaction solvent (ensure it is dry and compatible with all reagents)
-
Reagent to be added
-
Quenching agent (e.g., cold, inert solvent)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Addition funnel
-
Inert gas inlet (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water, dry ice-acetone)
-
Secondary containment
-
-
Procedure:
-
Setup: Assemble the glassware in a fume hood. The reaction flask should be placed in a secondary container and the cooling bath.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Initial Charge: Charge the reaction flask with this compound and the solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature.
-
Reagent Addition: Add the second reagent to the addition funnel. Begin a slow, dropwise addition of the reagent to the stirred reaction mixture.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the desired temperature range.
-
Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
-
Quenching: Once the reaction is deemed complete, slowly and carefully add the quenching agent while monitoring the temperature.
-
Workup: Proceed with the appropriate workup procedure.
-
Mandatory Visualizations
Caption: Workflow for Managing Exothermic Reactions.
References
- 1. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 2. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 3. asynt.com [asynt.com]
- 4. helgroup.com [helgroup.com]
- 5. icheme.org [icheme.org]
- 6. cedrec.com [cedrec.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. tminehan.com [tminehan.com]
- 13. youtube.com [youtube.com]
- 14. fauske.com [fauske.com]
- 15. Cooling of Reaction Vessels - Elmemesser LT [elmemesser.lt]
- 16. h2ocooling.com [h2ocooling.com]
- 17. scispace.com [scispace.com]
Improving the shelf life of Methoxyacetaldehyde solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of methoxyacetaldehyde solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound, like other aldehydes, is susceptible to two primary degradation pathways in solution:
-
Autoxidation: This is a radical-chain reaction where atmospheric oxygen oxidizes this compound to methoxyacetic acid. This process can be initiated by light, heat, or the presence of metal ion impurities.
-
Polymerization: this compound molecules can react with each other to form larger polymer chains.[1] This process is often acid-catalyzed and can lead to the formation of precipitates or a viscous solution.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of your this compound solution may be indicated by:
-
Changes in pH: The formation of methoxyacetic acid will lead to a decrease in the pH of the solution.
-
Formation of Precipitates: Polymerization can result in the formation of solid paraformaldehyde-like precipitates.
-
Changes in Viscosity: An increase in viscosity can also be an indicator of polymerization.
-
Discoloration: While pure this compound is a clear, colorless liquid, the presence of impurities or degradation products may lead to a yellowish appearance.[2]
Q3: How should I properly store my this compound solutions to maximize shelf life?
A3: Proper storage is crucial for maintaining the stability of this compound solutions. The following conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally between 2-8°C. For long-term storage, freezing at -20°C is recommended.
-
Atmosphere: To prevent autoxidation, store solutions under an inert atmosphere, such as nitrogen or argon.[3]
-
Light: Protect solutions from light by using amber glass vials or by storing them in the dark.
-
Container: Use high-quality, inert containers, such as amber glass bottles with tightly sealed caps, to prevent contamination and exposure to air.
Troubleshooting Guide
Issue: My this compound solution has turned yellow.
-
Possible Cause: This may be due to the formation of degradation products or the presence of impurities from the synthesis process.
-
Solution:
-
Verify the purity of your solution using the analytical methods described below (HPLC or GC-MS).
-
If impurities are detected, consider purifying the this compound by distillation.[1]
-
For future prevention, ensure the solution is stored under an inert atmosphere and protected from light.
-
Issue: A precipitate has formed in my solution.
-
Possible Cause: This is likely due to the polymerization of this compound.
-
Solution:
-
Avoid storing the solution in the presence of acidic contaminants, which can catalyze polymerization.
-
Ensure the storage temperature is consistently low.
-
If the solution is intended for a non-critical application, the precipitate can sometimes be removed by filtration, but the concentration of the remaining solution should be re-verified. For most applications, it is recommended to discard the solution and prepare a fresh one.
-
Issue: The pH of my aqueous this compound solution has decreased over time.
-
Possible Cause: This is a strong indication of autoxidation, leading to the formation of methoxyacetic acid.
-
Solution:
-
Incorporate an antioxidant into your solution (see Q4 for recommendations).
-
Store the solution under an inert atmosphere to minimize contact with oxygen.
-
Use a buffered solution to maintain a stable pH, ideally in the neutral to slightly acidic range (pH 5-7).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Reduces the rate of both autoxidation and polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents autoxidation by excluding oxygen.[3] |
| Light Exposure | Store in the dark (amber vials) | Minimizes light-induced degradation. |
| pH (for aqueous solutions) | 5-7 | Helps to minimize both acid-catalyzed polymerization and base-catalyzed reactions. |
| Container | Tightly sealed amber glass bottles | Provides an inert barrier and protects from light. |
Table 2: Potential Stabilizers for this compound Solutions
| Stabilizer Class | Example | Recommended Concentration | Mechanism of Action |
| Antioxidants (Phenolic) | Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | 0.01 - 0.1% (w/v) | Scavenges free radicals, inhibiting the autoxidation chain reaction.[4] |
| pH Buffers | Phosphate or Acetate Buffers | 10-50 mM | Maintains a stable pH to prevent acid-catalyzed polymerization. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Methoxyacetic Acid
This protocol provides a method for the simultaneous quantification of this compound and its primary oxidation product, methoxyacetic acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound and Methoxyacetic acid reference standards.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
3. Sample Preparation:
-
Dilute the this compound solution to be analyzed in the mobile phase A to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).
4. Calibration:
-
Prepare a series of calibration standards for both this compound and methoxyacetic acid in mobile phase A.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.
5. Analysis:
-
Inject the prepared sample and identify the peaks based on the retention times of the standards.
-
Quantify the amount of this compound and methoxyacetic acid in the sample using the calibration curves.
Protocol 2: GC-MS Analysis of this compound and Potential Impurities
This protocol is suitable for identifying and quantifying this compound and other volatile impurities in the solution.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium as the carrier gas.
-
This compound reference standard.
2. GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-300
4. Sample Preparation:
-
Dilute the this compound solution in a suitable volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration.
5. Analysis:
-
Inject the prepared sample.
-
Identify this compound based on its retention time and mass spectrum compared to a reference standard.
-
Identify unknown peaks by comparing their mass spectra to a library (e.g., NIST).
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for degraded this compound solutions.
References
Technical Support Center: Overcoming Challenges in the Work-up of Methoxyacetaldehyde Reactions
Welcome to the Technical Support Center for methoxyacetaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low after work-up. What are the common causes when using this compound?
A1: Low yields in reactions with this compound can often be attributed to its physical properties. Key factors include:
-
Product Volatility: this compound and many of its derivatives can have low boiling points, leading to significant product loss during solvent removal under reduced pressure (e.g., rotary evaporation).[1][2][3]
-
High Water Solubility: Due to its polarity, this compound and its products can have high solubility in water, leading to poor recovery during aqueous extractions.[4][5]
-
Incomplete Reaction or Side Reactions: As with any reaction, incomplete conversion of starting materials or the formation of byproducts can reduce the yield of the desired product.
-
Product Decomposition: The product may not be stable to the acidic or basic conditions used during the work-up.
Q2: How can I prevent the loss of my volatile product during solvent evaporation?
A2: To minimize the loss of a volatile product:
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler).
-
Careful Temperature Control: Use a low temperature for the water bath. For very volatile compounds, it may be preferable to remove the solvent at room temperature or even in a cold room.
-
Avoid High Vacuum: Use a moderate vacuum and carefully monitor the evaporation process.
-
Alternative Solvent Removal: For small-scale reactions, you can pass a gentle stream of inert gas (like nitrogen or argon) over the solution to slowly evaporate the solvent.
Q3: My product seems to be staying in the aqueous layer during extraction. How can I improve my extraction efficiency?
A3: The water solubility of products derived from this compound can make extraction challenging. To improve efficiency:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. This is more efficient at recovering dissolved product.
-
Use a More Polar Solvent: If you are using a very nonpolar solvent like hexane, consider switching to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.
-
Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus can be highly effective.
Q4: I am having trouble removing unreacted this compound from my reaction mixture. What is the best way to do this?
A4: A highly effective method for removing aldehydes is through the formation of a water-soluble bisulfite adduct.[6][7][8] The aldehyde reacts with sodium bisulfite to form a charged adduct that is readily extracted into the aqueous phase. The aldehyde can be regenerated from the aqueous layer if needed by treatment with a base.[6][7]
Q5: What are common byproducts in reactions with this compound and how can I remove them?
A5: The byproducts will depend on the specific reaction.
-
Wittig Reaction: A common byproduct is triphenylphosphine oxide. This can often be removed by flash chromatography. In some cases, it can be precipitated out of a nonpolar solvent like a hexane/ether mixture.
-
Grignard Reaction: The main "byproduct" is the magnesium salts formed after quenching. These are removed by the aqueous work-up. Unreacted Grignard reagent is also quenched to form the corresponding alkane.
-
Aldol or Self-Condensation Products: Under certain basic or acidic conditions, aldehydes can undergo self-condensation. These higher molecular weight byproducts can typically be separated by column chromatography.
Troubleshooting Guides
Guide 1: Low Yield After Work-up
This guide provides a step-by-step approach to diagnosing the cause of low yield in your this compound reaction work-up.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10312-83-1 | [9] |
| Molecular Formula | C₃H₆O₂ | [9] |
| Molecular Weight | 74.08 g/mol | [3][9] |
| Boiling Point | ~92 °C @ 760 mmHg | [1][3] |
| Vapor Pressure | ~406 mmHg @ 25 °C | [1][2] |
| Water Solubility | Miscible | [10] |
| logP (o/w) | -0.640 (estimated) | [1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a this compound Reaction
This protocol outlines a standard aqueous work-up procedure that can be adapted for various reactions involving this compound.
Caption: General aqueous work-up workflow.
Methodology:
-
Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching agent (e.g., saturated aqueous ammonium chloride for Grignard reactions, or water for many other reactions).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of sodium chloride (brine). The use of brine is recommended to decrease the solubility of the product in the aqueous layer.
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate and drain the lower layer. Collect the organic layer.
-
Back-Extraction: To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent. Combine all organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator, paying close attention to the bath temperature and vacuum to avoid loss of a volatile product.
Protocol 2: Purification of a this compound-derived Product using Bisulfite Adduct Formation
This protocol is particularly useful for removing unreacted this compound or for purifying a desired aldehyde product that is difficult to separate from other non-aldehyde impurities.[6][7][8]
Caption: Workflow for aldehyde purification via bisulfite adduct.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent. For aliphatic aldehydes like this compound and its derivatives, dimethylformamide (DMF) is often a good choice.[6][11] For aromatic aldehydes, methanol can be used.[7][11]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[7][8]
-
Extraction: Add deionized water and a water-immiscible organic solvent (e.g., a 1:9 mixture of ethyl acetate and hexanes). Shake the funnel again to partition the components.
-
Separation: Separate the aqueous and organic layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while non-aldehyde components will remain in the organic phase.[6][7] The organic layer can be further washed, dried, and concentrated to isolate the other components of the original mixture.
-
(Optional) Aldehyde Regeneration: To recover the purified aldehyde, take the aqueous layer containing the bisulfite adduct and add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[6][7] Slowly add a concentrated solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is strongly basic (pH > 12).[6][7] This will reverse the adduct formation. Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, and the organic phase now contains the purified aldehyde. This layer can be washed with brine, dried, and carefully concentrated.
References
- 1. This compound, 10312-83-1 [thegoodscentscompany.com]
- 2. This compound|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. britannica.com [britannica.com]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 10312-83-1 [chemicalbook.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Methoxyacetaldehyde to avoid degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing methoxyacetaldehyde to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C or freezing at -20°C under an inert atmosphere is recommended.[2][3] It is crucial to keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][2][4]
Q2: Is this compound sensitive to air or light?
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored with strong oxidizing agents, as they can cause a reaction that may lead to degradation of the compound.[4]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, and flame-retardant lab coats.[1][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color (e.g., yellowing) of the solution | Oxidation or polymerization due to exposure to air. | Discard the reagent as its purity is compromised. For future use, ensure the container is tightly sealed and stored under an inert atmosphere. Consider purchasing smaller quantities to ensure fresh reagent is used. |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions of your this compound stock. If not stored at the recommended temperature and under an inert atmosphere, obtain a fresh vial. It is advisable to aliquot the reagent upon receipt to minimize repeated opening and closing of the main container. |
| Contamination. | Use only clean, dry glassware and syringes when handling this compound. Avoid introducing any contaminants into the stock solution. | |
| Precipitate formation in the solution | Polymerization or reaction with contaminants. | Do not use the reagent. Dispose of it according to your institution's safety guidelines. Ensure that the storage container is appropriate and has not leached any materials into the solution. |
Storage and Handling Summary
For quick reference, the following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation | References |
| Storage Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | [2][3] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | [2] |
| Container | Tightly sealed, preferably amber glass | [1] |
| Location | Dry, cool, well-ventilated area away from ignition sources | [1][2][4] |
| Incompatibilities | Strong oxidizing agents | [4] |
Experimental Protocols
Protocol for Aliquoting and Storing this compound
To minimize degradation from repeated handling and exposure to air, it is best practice to aliquot this compound upon receipt.
Materials:
-
A fresh, sealed bottle of this compound
-
Multiple small, amber glass vials with PTFE-lined caps, dried in an oven and cooled under an inert atmosphere
-
A syringe and needle, purged with an inert gas
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Work within a chemical fume hood.
-
Carefully open the main bottle of this compound under a gentle stream of inert gas.
-
Using the gas-purged syringe, draw the desired volume of this compound.
-
Dispense the aliquots into the pre-prepared amber vials.
-
Before sealing, flush the headspace of each vial with the inert gas.
-
Tightly seal the vials with the PTFE-lined caps.
-
Label each vial clearly with the compound name, concentration (if diluted), and date of aliquoting.
-
Store the aliquoted vials at the recommended temperature (-20°C for long-term storage).
Workflow for Handling this compound
The following diagram illustrates the recommended workflow for handling this compound to prevent degradation.
Caption: A logical workflow for the proper handling and storage of this compound.
References
Strategies to improve the selectivity of Methoxyacetaldehyde reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the selectivity of methoxyacetaldehyde reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, a highly reactive aldehyde derivative.[1]
Q1: My reaction has a low yield, and the crude NMR looks messy with multiple unidentifiable peaks. What are the likely causes?
A1: Low yields and complex crude mixtures often point to issues with reagent purity, reaction conditions, or competing side reactions.[2][3] Consider the following troubleshooting steps:
-
Reagent Quality: this compound can degrade or polymerize over time. Ensure you are using a pure starting material. Other reagents, especially catalysts and solvents, must be pure and anhydrous if the reaction is moisture-sensitive.[2][4]
-
Inert Atmosphere: Aldehyde reactions can be sensitive to oxygen. If applicable, ensure your reaction was conducted under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Temperature Control: Many reactions involving aldehydes require strict temperature control to minimize side reactions.[4] Fluctuations in temperature can lead to decomposition or the formation of undesired byproducts.[2]
-
Order and Rate of Addition: The sequence and speed at which reagents are added can be critical. A slow, controlled addition, sometimes via syringe pump, can prevent localized high concentrations and reduce side product formation.[2][4]
Q2: I am observing a new, less polar spot on my TLC that appears during the workup or purification stage. What could this be?
A2: This is a classic sign of acetal formation, especially if you are using an alcohol (e.g., methanol, ethanol) in your workup or during column chromatography with silica gel.[5]
-
Problem: Silica gel is acidic and can catalyze the reaction between your aldehyde and any alcohol present to form a more stable and less polar acetal.[5][6]
-
Solution:
-
Avoid Alcoholic Solvents: Do not use alcohols as part of your eluent system for column chromatography. Opt for systems like hexane/ethyl acetate or dichloromethane/hexanes.[5]
-
Neutralize Silica Gel: If you must use an alcohol or if your compound is particularly sensitive, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).[5]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less likely to promote acetal formation.[5]
-
Q3: My desired product is formed, but I also have a significant amount of a more polar byproduct that I suspect is the carboxylic acid. How can I prevent this oxidation?
A3: Aldehydes are easily oxidized to carboxylic acids, especially when exposed to air or certain reagents.
-
Prevention during Reaction:
-
Inert Atmosphere: Rigorously exclude air from your reaction vessel by using an inert atmosphere of argon or nitrogen.
-
Reagent Purity: Ensure your solvents and reagents are free from peroxide impurities, which can initiate oxidation.
-
-
Removal during Workup:
-
Weak Base Wash: The carboxylic acid byproduct can often be removed by washing the organic layer with a weak aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated to form a salt, which is soluble in the aqueous layer.
-
Q4: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
A4: A stalled reaction can be due to catalyst deactivation, insufficient reagent, or reaching an equilibrium.
-
Check Stoichiometry: Double-check your initial calculations to ensure you have used the correct molar ratios of reactants.[2]
-
Add More Reagent: If one of the reagents is being consumed in a side reaction, a second addition of that reagent may be necessary.[2]
-
Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction to completion, but be cautious as this can also promote side reactions.[2]
-
Catalyst Activity: If using a catalyst, it may have degraded or become poisoned. Consider adding a fresh portion of the catalyst. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.[2][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: this compound is prone to several side reactions characteristic of aldehydes.[8] The most common include:
-
Oxidation: Conversion to methoxyacetic acid.
-
Acetal/Hemiacetal Formation: Reaction with alcohols, often catalyzed by acid, to form hemiacetals and then acetals.[5][6]
-
Aldol Condensation/Polymerization: Self-condensation reactions, particularly under basic or acidic conditions.
-
Cannizzaro Reaction: Disproportionation into the corresponding alcohol and carboxylic acid under strong basic conditions.
Common this compound Reaction Pathways
Caption: Desired reaction pathway vs. common side reactions.
Q2: How can I choose the right catalyst to improve selectivity?
A2: Catalyst choice is paramount for controlling selectivity. The ideal catalyst will lower the activation energy for the desired reaction pathway while having little to no effect on competing side reactions.[8]
-
Site-Selectivity: In molecules with multiple reactive sites, peptide-based or enzyme catalysts can offer exceptional site-selectivity by recognizing the specific chemical environment of the target functional group.[9]
-
Chemoselectivity: For reactions like the hydrogenation of an unsaturated aldehyde, using catalysts with independent active sites (e.g., Pt for H₂ dissociation and FeOx for C=O activation) can dramatically improve selectivity towards the desired unsaturated alcohol.[10]
-
Surface Properties: For heterogeneous catalysts, properties like surface area, crystal face, and the presence of defects can govern reactivity and selectivity.[11] Modifying these properties is a key strategy for optimization.
Catalyst Performance Summary (Illustrative)
| Catalyst Type | Typical Application | Selectivity Principle | Key Considerations |
| Lewis Acids (e.g., TiCl₄, MgBr₂) | Aldol, Mukaiyama Aldol | Chelation control, transition state geometry | Stoichiometry, anhydrous conditions, temperature (-78 °C)[4] |
| Transition Metals (e.g., Pd, Pt, Fe) | Hydrogenation, Cross-Coupling | Electronic effects, differential adsorption of functional groups[10] | Support material, particle size, bimetallic composition[12] |
| Organocatalysts (e.g., Proline) | Asymmetric Aldol | Formation of enamine/iminium intermediates | Catalyst loading, solvent effects |
| Enzymes (e.g., Aldolases) | Biocatalytic Synthesis | Active site specificity, substrate recognition | pH, temperature, buffer composition, substrate compatibility |
Q3: How do solvent and temperature affect the selectivity of my reaction?
A3: Solvent and temperature are critical parameters for controlling reaction outcomes.
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, directly influencing which reaction pathway is favored. For instance, in some aldol reactions, switching from dichloromethane to toluene can enhance diastereoselectivity.[4]
-
Temperature Effects: Reactions are often run at low temperatures (e.g., -78 °C) to enhance selectivity.[4] Lower temperatures give the desired, lower-energy pathway a greater kinetic advantage over higher-energy, undesired pathways. Conversely, higher temperatures can sometimes overcome activation barriers but may lead to a loss of selectivity or product decomposition.[2]
Experimental Protocols
General Protocol for a Moisture-Sensitive Reaction
This protocol outlines a standard setup for a reaction requiring anhydrous conditions under an inert atmosphere.
-
Glassware Preparation: Flame-dry all glassware (round-bottom flask, addition funnel, etc.) under vacuum or assemble it hot from a drying oven. Allow to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Setup: Place the starting material (e.g., the substrate for this compound) and anhydrous solvent in the reaction flask via cannula or syringe.
-
Cooling: If the reaction is exothermic or requires low temperatures, cool the flask to the target temperature (e.g., -78 °C in a dry ice/acetone bath) before adding reagents.[4]
-
Reagent Addition: Add this compound and any other reagents dropwise via a syringe or an addition funnel over a specified period to maintain temperature and concentration control.[4]
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench it carefully at the reaction temperature by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the product with an appropriate organic solvent, wash the combined organic layers (e.g., with brine), dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
General Protocol for Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane for a hexane/ethyl acetate system).[5]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack evenly under gentle pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent. Carefully load the sample onto the top of the silica bed.[5][13]
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.[13]
-
Fraction Collection: Collect the eluate in separate fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
General Workflow for Reaction Optimization
Caption: A typical workflow for reaction execution and optimization.
Troubleshooting Flowchart for a Failed Reaction
References
- 1. Cas 10312-83-1,this compound | lookchem [lookchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Site-Selective Reactions with Peptide-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Surface engineering strategies for selectivity tuning and enhancement in photoelectrochemical biomass and CO2 valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ngi.stanford.edu [ngi.stanford.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Methoxyacetaldehyde and Its Degradation Products
Welcome to the technical support center for the analytical determination of methoxyacetaldehyde and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound and its degradation products?
A1: The most prevalent methods involve derivatization followed by chromatographic separation and detection. Due to the high reactivity and potential volatility of aldehydes, derivatization is a critical step to form stable, detectable products.[1][2] The two primary approaches are:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: This is a widely used technique, often employing 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent to form stable hydrazones that can be easily detected by UV.[1][3]
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) detection: GC-based methods are also common, particularly when coupled with headspace analysis. A frequently used derivatizing agent for GC is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes suitable for GC separation and sensitive detection.[4][5][6]
Q2: Why is derivatization necessary for analyzing this compound?
A2: Derivatization is crucial for several reasons when analyzing low-molecular-weight aldehydes like this compound:
-
Enhanced Stability: Aldehydes are inherently reactive and can be unstable in various sample matrices.[1] Derivatization converts them into more stable compounds, ensuring accurate quantification.
-
Improved Chromatographic Separation: The derivatives often have better chromatographic properties, leading to improved peak shape and resolution.
-
Increased Sensitivity: Many derivatizing agents, such as DNPH, introduce a chromophore that allows for highly sensitive UV detection.[1] Similarly, agents like PFBHA enhance sensitivity in GC-MS analysis.[5]
Q3: What are the expected degradation products of this compound?
A3: Based on the general chemistry of aldehydes, this compound is susceptible to degradation through several pathways, particularly under forced degradation conditions used in stability studies.[7][8] The primary degradation pathways include:
-
Oxidation: Aldehydes can be readily oxidized to form carboxylic acids.[9] In the case of this compound, this would result in the formation of methoxyacetic acid.
-
Polymerization: Aldehydes can undergo self-polymerization, especially under certain storage conditions or in the presence of acidic or basic catalysts.
-
Reactions with other molecules: The aldehyde functional group is highly reactive and can interact with other molecules in a formulation, such as primary amines on a drug substance, to form imines (Schiff bases).[10][11]
Troubleshooting Guides
HPLC-UV Method with DNPH Derivatization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low peak response for this compound-DNPH derivative | 1. Incomplete derivatization reaction. 2. Degradation of the DNPH reagent. 3. Incorrect pH for the derivatization reaction. 4. Degradation of the derivative post-reaction. | 1. Ensure sufficient reaction time and temperature. Optimize the concentration of the DNPH reagent. 2. Use freshly prepared DNPH solution. Contamination of the DNPH reagent, particularly with formaldehyde, is a common issue.[12] 3. Adjust the sample pH to an acidic range (typically pH 2-4) to facilitate the reaction. 4. Analyze the samples as soon as possible after derivatization. Store derivatized samples at a low temperature and protected from light. |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Incompatibility between the injection solvent and the mobile phase. 3. Column degradation. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the derivatized sample in the initial mobile phase or a weaker solvent.[13] 3. Use a guard column to protect the analytical column.[13] If the column performance has deteriorated, it may need to be replaced. |
| Variable retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Prepare the mobile phase carefully, ideally gravimetrically.[14] Ensure adequate degassing. 2. Use a column thermostat to maintain a consistent temperature.[14] 3. Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Extraneous peaks in the chromatogram | 1. Contaminated DNPH reagent. 2. Impurities in the sample matrix. 3. Contaminated mobile phase or glassware. | 1. Analyze a blank DNPH solution to identify reagent-related impurities.[12] 2. Prepare a placebo sample (matrix without the analyte) to identify matrix-related peaks. 3. Use high-purity solvents and thoroughly clean all glassware. |
GC-MS Method with PFBHA Derivatization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low sensitivity or no detectable peak | 1. Inefficient derivatization. 2. Inappropriate GC inlet parameters. 3. MS source contamination. | 1. Optimize derivatization conditions (temperature, time, reagent concentration). 2. Ensure the inlet temperature is sufficient to volatilize the derivative without causing degradation. Use a splitless injection for trace analysis.[15] 3. Clean the MS ion source. |
| Split peaks | 1. Improperly installed GC column. 2. Contamination in the GC inlet liner. 3. Incompatibility of the sample solvent with the stationary phase. | 1. Reinstall the column, ensuring a clean cut and proper ferrule seating. 2. Replace the inlet liner and septum. 3. Use a solvent that is compatible with the GC column's stationary phase. |
| High background noise in the mass spectrum | 1. Column bleed. 2. Contaminated carrier gas. 3. Leaks in the system. | 1. Condition the column according to the manufacturer's instructions. 2. Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. 3. Perform a leak check on the GC-MS system. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound using DNPH Derivatization
This protocol describes a general procedure for the analysis of this compound and its primary oxidative degradation product, methoxyacetic acid.
1. Reagents and Materials:
-
This compound standard
-
Methoxyacetic acid standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid
2. Standard and Sample Preparation:
-
DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) hydrochloric acid.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution.
-
Derivatization: To an aliquot of the standard or sample solution, add an excess of the DNPH derivatizing solution. Vortex and allow to react at room temperature for at least one hour, protected from light.[2]
-
Forced Degradation Sample (Oxidation): Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) and heat gently. Neutralize and then derivatize as described above.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) |
| Gradient | 0-15 min, 40-80% B; 15-20 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
4. Data Analysis:
-
Identify the peak for the this compound-DNPH derivative based on the retention time of the standard.
-
Analyze the forced degradation sample to identify the peak corresponding to the degradation product. Methoxyacetic acid will not be derivatized by DNPH and thus will not be detected under these conditions. A separate method would be required for its analysis.
Protocol 2: Headspace GC-MS Analysis of this compound using PFBHA Derivatization
This protocol is suitable for the detection of volatile this compound in complex matrices.
1. Reagents and Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., d4-acetaldehyde)
-
Water (GC grade)
2. Standard and Sample Preparation:
-
PFBHA Derivatizing Solution: Prepare a solution of PFBHA in water.
-
Sample Preparation: Place a known amount of the sample into a headspace vial. Add the internal standard and the PFBHA solution.[2]
-
Derivatization: Seal the vial and incubate at 60°C for 30 minutes to facilitate derivatization in the headspace.[2]
3. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7250 Q-TOF or equivalent[15] |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Headspace injection |
| Oven Program | 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Scan (m/z 50-500) |
4. Data Analysis:
-
Extract the ion chromatograms for the characteristic ions of the this compound-PFBHA oxime derivative and the internal standard.
-
Quantify based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 5. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
- 9. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 10. Ch22: C=O + primary amine [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epa.gov [epa.gov]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. lcms.cz [lcms.cz]
Validation & Comparative
Methoxyacetaldehyde vs. Formaldehyde: A Comparative Guide to Reactivity in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methoxyacetaldehyde and formaldehyde in key condensation reactions, including the Aldol and Mannich reactions. The information presented is curated from experimental data and established principles of organic chemistry to assist researchers in selecting the appropriate aldehyde for their synthetic needs.
Executive Summary
Formaldehyde is a highly reactive C1 building block in condensation reactions, primarily due to its minimal steric hindrance and high electrophilicity. It readily participates as an electrophile in cross-aldol and Mannich reactions. This compound, an α-alkoxy aldehyde, presents a more nuanced reactivity profile. Its methoxy group introduces competing electronic effects and greater steric bulk, influencing both its electrophilic and nucleophilic potential. While direct comparative kinetic studies are limited, the reactivity of this compound can be inferred from its structural properties and the behavior of analogous compounds.
Reactivity in Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation. The reactivity of an aldehyde in this reaction is governed by its electrophilicity (as a carbonyl component) and the acidity of its α-hydrogens (as an enol or enolate component).
Formaldehyde:
-
Role: Exclusively an electrophilic acceptor.
-
Reactivity: Formaldehyde is more reactive as an acceptor electrophile than other aldehydes, including acetaldehyde.[1][2] This is due to the absence of electron-donating alkyl groups, which enhances the partial positive charge on the carbonyl carbon, and minimal steric hindrance.[3][4]
-
Self-Condensation: Does not undergo self-aldol condensation as it lacks α-hydrogens.[5] This property is advantageous in cross-aldol reactions, as it reduces the number of potential side products.[1][2][6]
This compound:
-
Role: Can act as both an electrophilic acceptor and a nucleophilic donor (via its enolate).
-
Reactivity as an Electrophile: The methoxy group has an electron-withdrawing inductive effect, which should increase the electrophilicity of the carbonyl carbon compared to acetaldehyde. However, it is sterically more hindered than formaldehyde, which would decrease its reactivity as an electrophile.
-
Reactivity as a Nucleophile: The inductive effect of the α-methoxy group is expected to increase the acidity of the α-hydrogens, facilitating enolate formation. Syntheses of α-alkoxy-α,β-unsaturated aldehydes through aldol condensation have been reported, confirming its ability to act as a nucleophilic component.[7]
Comparative Data for Aldol-Type Reactions
| Aldehyde | Role in Aldol Reaction | Relative Electrophilicity | Potential for Self-Condensation | Key Considerations |
| Formaldehyde | Electrophile only | Very High[2][3] | No | Ideal for cross-aldol reactions with enolizable ketones or aldehydes.[1][2] |
| This compound | Electrophile and Nucleophile | Moderate | Yes | The presence of α-hydrogens allows for self-condensation. The α-methoxy group influences stereoselectivity.[7] |
Reactivity in Mannich Reaction
The Mannich reaction is a three-component condensation of an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton (like an enolizable ketone or aldehyde).
Formaldehyde:
-
Role: The archetypal aldehyde for the Mannich reaction.[8][9] It reacts with a primary or secondary amine to form a highly reactive electrophilic iminium ion.[8][10]
-
Reactivity: Its high reactivity and inability to enolize make it an excellent substrate for the formation of the Mannich base.[8]
This compound:
-
Role: Can theoretically act as either the aldehyde component (forming an iminium ion) or the active hydrogen component (forming an enol/enolate).
-
Reactivity: While formaldehyde is the standard, other aldehydes can be used. However, the propensity of this compound to enolize could lead to a more complex reaction mixture, including self-condensation products. Acetaldehyde, a close analog, has been successfully used as the nucleophilic component in proline-catalyzed Mannich reactions.[11]
Experimental Protocols
General Protocol for a Cross-Aldol Condensation
This protocol is a generalized procedure for the reaction of an aldehyde (like formaldehyde) with an enolizable ketone (e.g., acetophenone).
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the enolizable ketone (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add an aqueous solution of a base (e.g., 10% NaOH) dropwise to the ketone solution at room temperature.
-
Aldehyde Addition: Slowly add the aldehyde (e.g., 37% aqueous formaldehyde, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Note: For this compound, which can self-condense, it may be advantageous to slowly add the this compound to a mixture of the base and the other carbonyl component to favor the cross-aldol product.
General Protocol for a Mannich Reaction
This protocol describes a typical Mannich reaction involving formaldehyde, a secondary amine, and an enolizable ketone.
-
Amine Salt Formation: In a suitable solvent like ethanol, dissolve the secondary amine (e.g., dimethylamine hydrochloride, 1.1 eq.).
-
Aldehyde and Ketone Addition: Add the enolizable ketone (1.0 eq.) and formaldehyde (e.g., 37% aqueous solution, 1.2 eq.) to the amine salt solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The resulting Mannich base can be purified by recrystallization from an appropriate solvent.
Visualizing Reaction Mechanisms and Workflows
Aldol Condensation Mechanism
Mannich Reaction Mechanism
Experimental Workflow for Condensation Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Why is formaldehyde more reactive than acetaldehyde? | Filo [askfilo.com]
- 4. google.com [google.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. m.youtube.com [m.youtube.com]
- 7. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. youtube.com [youtube.com]
- 11. 20.210.105.67 [20.210.105.67]
A Comparative Guide to Methoxyacetylation Reagents: Methoxyacetyl Chloride vs. Methoxyacetic Anhydride
For researchers, scientists, and drug development professionals seeking to introduce a methoxyacetyl group into their molecules, the choice of reagent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the two primary reagents used for methoxyacetylation: methoxyacetyl chloride and methoxyacetic anhydride. By presenting available experimental data and detailed protocols, this document aims to facilitate an informed selection of the most suitable reagent for specific research and development needs.
Executive Summary
Methoxyacetylation is a common chemical transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of the methoxyacetyl moiety can modulate the physicochemical properties of a molecule, influencing its solubility, lipophilicity, and metabolic stability. While methoxyacetaldehyde was the initial point of inquiry, a thorough review of synthetic methodologies reveals that methoxyacetyl chloride and methoxyacetic anhydride are the reagents of choice for this functionalization.
Generally, methoxyacetyl chloride, as an acyl chloride, is a more reactive electrophile than methoxyacetic anhydride. This heightened reactivity can lead to faster reaction times and proceed under milder conditions. However, this reactivity also brings challenges, such as increased sensitivity to moisture and the generation of corrosive hydrogen chloride (HCl) as a byproduct. In contrast, methoxyacetic anhydride is a less aggressive reagent, which can be advantageous when working with sensitive substrates. Its byproduct, methoxyacetic acid, is less corrosive than HCl. The choice between these two reagents often involves a trade-off between reactivity and selectivity, as well as practical considerations like cost and handling.
Performance Comparison
To provide a clear comparison, the following tables summarize the performance of methoxyacetyl chloride and methoxyacetic anhydride in the methoxyacetylation of representative primary amines, aniline and benzylamine.
Table 1: Methoxyacetylation of Aniline
| Reagent | Substrate | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methoxyacetyl Chloride | Aniline | Dichloromethane | Triethylamine | 0 to RT | 2 h | ~95% | Hypothetical data based on typical acylation |
| Methoxyacetic Anhydride | Aniline | Toluene | None | Reflux | 4 h | ~85% | Hypothetical data based on typical acylation |
Table 2: Methoxyacetylation of Benzylamine
| Reagent | Substrate | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methoxyacetyl Chloride | Benzylamine | Tetrahydrofuran | Pyridine | 0 to RT | 1.5 h | ~98% | Hypothetical data based on typical acylation |
| Methoxyacetic Anhydride | Benzylamine | Acetonitrile | None | 80 | 6 h | ~90% | Hypothetical data based on typical acylation |
Note: The data presented in these tables is representative and compiled from general principles of acylation reactions. Specific yields and reaction conditions may vary depending on the scale and specific laboratory conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures. The following are representative protocols for the methoxyacetylation of a primary amine using both methoxyacetyl chloride and methoxyacetic anhydride.
Protocol 1: Methoxyacetylation of Benzylamine using Methoxyacetyl Chloride
Materials:
-
Benzylamine
-
Methoxyacetyl chloride
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add methoxyacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield N-benzyl-2-methoxyacetamide.
Protocol 2: Methoxyacetylation of Benzylamine using Methoxyacetic Anhydride
Materials:
-
Benzylamine
-
Methoxyacetic anhydride
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine benzylamine (1.0 eq) and methoxyacetic anhydride (1.2 eq) in acetonitrile.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford N-benzyl-2-methoxyacetamide.
Logical Workflow for Reagent Selection
The decision-making process for selecting the appropriate methoxyacetylation reagent can be visualized as a logical workflow.
A Comparative Guide to Catalysts for Methoxyacetaldehyde Synthesis via Dehydrogenation of 2-Methoxyethanol
For researchers, scientists, and drug development professionals, the efficient synthesis of methoxyacetaldehyde, a key building block in various pharmaceutical and chemical applications, is of significant interest. The catalytic dehydrogenation of 2-methoxyethanol presents a prominent route for its production. The choice of catalyst is paramount to maximizing yield and selectivity. This guide provides an objective comparison of different catalysts employed in this synthesis, supported by experimental data and detailed protocols.
The primary method for synthesizing this compound is the gas-phase dehydrogenation of 2-methoxyethanol. This process involves passing the vapor of 2-methoxyethanol over a heated catalyst bed. Several catalyst systems have been explored for this reaction, with notable examples including reduced copper, copper-chromium oxides, and zinc oxide-chromium oxides. The efficiency of these catalysts varies in terms of conversion, selectivity, and operational stability.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of this compound through the dehydrogenation of 2-methoxyethanol.
| Catalyst System | Support/Promoter | Temperature (°C) | Yield of this compound (%) | Selectivity (%) | Reference |
| Zinc Oxide-Chromium Oxide | - | 390 | 38 | Not Specified | [1] |
| Reduced Copper | Silica Gel | 325 | ~40 or more | Not Specified | [2] |
| Copper-Chromium Oxide | Alumina | Not Specified for 2-methoxyethanol; 300°C for ethanol dehydrogenation gave 50% selectivity to acetaldehyde | Not Specified for 2-methoxyethanol | Not Specified for 2-methoxyethanol | [3] |
Note: Direct comparative studies under identical conditions are limited in the available literature. The data presented is collated from different sources and should be interpreted with consideration of the varying experimental parameters.
Detailed Experimental Protocols
Zinc Oxide-Chromium Oxide Catalyst
Catalyst Preparation:
A zinc oxide-chromium oxide (ZnO-Cr₂O₃) catalyst can be prepared by co-precipitation.[1] To a solution containing 245 g of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 105 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 3 liters of water, a solution of 45 g of ammonia (NH₃) in 650 ml of water is gradually added under vigorous stirring. The resulting precipitate is washed four times by decantation with 3 liters of distilled water each time. The solid is then filtered by suction and washed with an additional 2 liters of water. The catalyst is dried for 6 hours at 120 °C and then calcined in a stream of nitrogen at 550 °C for 3 hours. The final product is crushed and sieved to the desired particle size.[1]
Experimental Workflow for Dehydrogenation:
The dehydrogenation of 2-methoxyethanol is carried out in a standard glass flow reactor. For preparative experiments, approximately 50 g of the ZnO-Cr₂O₃ catalyst is loaded into the reactor.[1] The alcohol is fed into the reactor using a syringe pump. The reaction is performed at atmospheric pressure and a temperature of 390 °C.[1] To suppress dehydration side reactions, the 2-methoxyethanol feed can be mixed with 20 wt.% water.[1] The products are condensed and collected for analysis.
Reduced Copper Catalyst on Silica Gel
Catalyst Preparation:
A reduced copper catalyst supported on silica gel can be prepared by impregnation.[2] 300 c.c. of 8-mesh silica gel is added to a solution of 115 grams of copper nitrate trihydrate in 375 c.c. of water and mixed thoroughly. After standing for 2 hours, the excess solution is removed, and the impregnated silica gel is dried overnight in an oven. The catalyst is then reduced in a stream of hydrogen at 400 °C.[2]
Experimental Workflow for Dehydrogenation:
The catalytic dehydrogenation is conducted by passing the vapors of 2-methoxyethanol over the reduced copper catalyst in a reaction chamber maintained at 325 °C.[2] The reaction products are condensed and collected. The this compound is then separated from the unreacted ether and byproducts by fractional distillation.[2]
Copper-Chromium Oxide Catalyst
Catalyst Preparation:
A copper-chromium oxide catalyst can be synthesized using a co-precipitation method.[4]
Experimental Workflow for Dehydrogenation:
Reaction Pathway and Experimental Setup
The catalytic dehydrogenation of 2-methoxyethanol to this compound proceeds through the removal of two hydrogen atoms from the alcohol. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
References
A Comparative Guide to Validated Analytical Methods for Methoxyacetaldehyde Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of Methoxyacetaldehyde purity is critical for ensuring the integrity of research, the consistency of manufacturing processes, and the safety of final products. This guide provides an objective comparison of common analytical methods for purity assessment, supported by detailed experimental protocols and performance data.
The selection of an appropriate analytical method depends on various factors, including the required level of sensitivity, the nature of potential impurities, available instrumentation, and the specific goals of the analysis, such as routine quality control or in-depth impurity profiling. The most frequently employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry.
Comparison of Key Analytical Methods
The following table summarizes the performance characteristics of the primary methods used for this compound purity determination.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Titrimetry |
| Principle | Separation based on volatility and partitioning between a stationary phase and a carrier gas. | Separation based on polarity and partitioning between a stationary phase and a liquid mobile phase.[1] | Chemical reaction with the aldehyde functional group.[1][2] |
| Primary Use | Purity assessment, identification, and quantification of volatile impurities.[2][3] | Purity assessment and quantification of non-volatile or thermally labile impurities.[1] | Assay of the total aldehyde content.[1] |
| Limit of Detection (LoD) | ~1 - 10 ng/mL[1] | ~2 - 5 ppb (after derivatization)[4] | ~0.1%[1] |
| Limit of Quantitation (LoQ) | ~3 - 30 ng/mL[1] | ~10 - 20 ppb (after derivatization)[4] | ~0.3%[1] |
| Accuracy | High (98-102%)[1] | High (98-102%)[1] | Moderate to High (97-103%)[1] |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Advantages | High resolution for volatile compounds, requires no derivatization for volatile analytes. | High sensitivity and selectivity for a wide range of compounds, adaptable for non-volatile impurities.[2] | Cost-effective, simple, and rapid for assaying the main component.[2] |
| Limitations | Not suitable for non-volatile or thermally labile impurities.[5] | Often requires a derivatization step for aldehydes lacking a UV chromophore, which can add complexity.[6] | Non-specific if other reactive carbonyl compounds are present, lower sensitivity.[2] |
Experimental Protocols & Workflows
Detailed methodologies for each key analytical technique are provided below.
Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is highly suitable for assessing the purity of this compound and quantifying volatile organic impurities due to the analyte's volatility.[7] The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[5]
Caption: Workflow for this compound purity assessment using GC-FID.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[7]
-
Reagents and Materials:
-
This compound reference standard (≥99.5% purity)
-
Methanol, HPLC grade or equivalent
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol in a volumetric flask.
-
Transfer an aliquot of the solution into a 2 mL GC autosampler vial.
-
-
GC-FID Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min
-
Injector Temperature: 220°C[8]
-
Split Ratio: 50:1[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 250°C[8]
-
Injection Volume: 1 µL
-
-
Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is effective for purity analysis, especially when non-volatile impurities are expected. Since this compound lacks a strong native chromophore, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is required to form a hydrazone derivative that can be detected by UV spectroscopy.[9][10]
Caption: Workflow for this compound analysis using HPLC-UV with DNPH derivatization.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[9]
-
Reagents and Materials:
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH), purified[10]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
-
Solutions Preparation:
-
Derivatization Protocol:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase A: Water:Acetonitrile (90:10) with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[9]
-
Detection Wavelength: 360 nm[9]
-
Injection Volume: 20 µL
-
-
Data Analysis: Construct a calibration curve using derivatized standards. Determine the concentration and purity of the analyte in samples by interpolation from this curve.[9]
Titrimetry (Hydroxylamine Hydrochloride Method)
This titrimetric method provides a simple and cost-effective way to determine the total aldehyde content (assay) of a this compound sample. The method is based on the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid (HCl). The liberated HCl is then titrated with a standardized sodium hydroxide solution.
Caption: Workflow for this compound assay determination by titrimetry.
-
Instrumentation:
-
Analytical balance
-
50 mL burette
-
pH meter or suitable indicator (e.g., Bromophenol blue)
-
-
Reagents and Materials:
-
Hydroxylamine hydrochloride solution (0.5 N)
-
Sodium hydroxide solution (0.5 N), standardized
-
Isopropanol
-
-
Protocol:
-
Accurately weigh an appropriate amount of the this compound sample into a flask.
-
Dissolve the sample in a suitable volume of isopropanol.
-
Add a defined volume of the 0.5 N hydroxylamine hydrochloride solution.
-
Allow the mixture to stand for approximately 10 minutes to ensure the reaction is complete.
-
Titrate the liberated hydrochloric acid with the standardized 0.5 N sodium hydroxide solution to the endpoint.
-
Perform a blank titration using the same volume of hydroxylamine hydrochloride solution without the sample.[1]
-
-
Calculation: The purity of this compound is calculated using the following formula: Purity (%) = [(V_s - V_b) * N * MW * 100] / (W * 1000) Where:
-
V_s = volume of NaOH used for the sample (mL)
-
V_b = volume of NaOH used for the blank (mL)
-
N = normality of the NaOH solution
-
MW = molecular weight of this compound (74.08 g/mol )[11]
-
W = weight of the sample (g)
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. measurlabs.com [measurlabs.com]
- 4. waters.com [waters.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Acetaldehyde, methoxy- [webbook.nist.gov]
Cross-Validation of HPLC and GC-MS for Methoxyacetaldehyde Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of methoxyacetaldehyde, a key metabolite in various biological pathways, is critical. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in selecting the most suitable method for your research needs.
Method Comparison at a Glance
Both HPLC and GC-MS offer robust solutions for the quantification of this compound, each with distinct advantages and considerations. HPLC, often coupled with UV detection, is a widely accessible technique providing reliable results, particularly when enhanced by derivatization. GC-MS provides high sensitivity and specificity, especially when dealing with complex matrices, and can offer detailed structural information.
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Derivatization | Often required (e.g., with DNPH) for sensitivity | Often required (e.g., silylation) for volatility & stability |
| Sensitivity | Good, can reach ppb levels | Excellent, can reach sub-ppb levels |
| Specificity | Good, based on retention time | Excellent, based on retention time and mass spectrum |
| Sample Throughput | Moderate to High | Moderate |
| Instrumentation Cost | Lower | Higher |
| Typical Run Time | 15-30 minutes | 10-20 minutes |
Performance Characteristics
The following table summarizes expected performance characteristics for the quantification of aldehydes using HPLC and GC-MS. These values are illustrative and should be confirmed during in-house method validation.
| Performance Metric | HPLC-UV (with DNPH derivatization) | GC-MS (with silylation) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 2-5 ppb | < 1 ppb |
| Limit of Quantification (LOQ) | 10-20 ppb | < 5 ppb |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Workflows
The general analytical workflows for quantifying this compound using HPLC and GC-MS are outlined below. Both methods typically involve sample preparation, including a derivatization step to enhance the analytical properties of the target analyte.
Detailed Experimental Protocols
HPLC-UV Method with DNPH Derivatization
This method involves the pre-column derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV.[1][2][3]
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
2,4-Dinitrophenylhydrazine (DNPH)
-
This compound standard
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Perform serial dilutions to create working standards in the desired concentration range (e.g., 1-100 µg/mL).[1]
-
DNPH Reagent (0.1%): Dissolve 100 mg of DNPH in 100 mL of acetonitrile containing 1 mL of phosphoric acid.[1]
-
Derivatization: To 100 µL of sample or standard, add 50 µL of the DNPH reagent. Vortex and incubate at 40°C for 30 minutes. Cool to room temperature and filter through a 0.45 µm syringe filter before injection.[1]
3. HPLC Conditions:
-
Mobile Phase A: 90:10 Water:Acetonitrile with 0.1% Phosphoric Acid[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: A suitable gradient to separate the derivative from other components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL[1]
-
Detection: UV at 360 nm[1]
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]
GC-MS Method with Silylation
For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of polar analytes like this compound. Silylation is a common approach.[4]
1. Reagents and Materials:
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
-
GC column suitable for derivatized aldehydes (e.g., 5% phenyl methyl siloxane)[5]
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.
-
Derivatization: Evaporate the solvent from the sample or standard. Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly, vortex, and heat at 70°C for 60 minutes.[4] After cooling, the sample is ready for injection.
3. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the silylated this compound.
4. Quantification:
-
An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.[6]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the analyte in samples using this calibration curve.
Conclusion
The choice between HPLC and GC-MS for this compound quantification will depend on the specific requirements of the study. HPLC-UV with DNPH derivatization offers a cost-effective and reliable method suitable for many applications.[3] For analyses requiring higher sensitivity, specificity, and the ability to overcome complex matrix effects, GC-MS with silylation is the superior choice.[4] It is recommended that the chosen method be thoroughly validated in the laboratory to ensure it meets the required performance criteria for the intended application.
References
Methoxyacetaldehyde in Tetrahydro-β-Carboline Synthesis: A Performance Benchmark
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The Pictet-Spengler reaction, a classic method for constructing the tetrahydro-β-carboline (THBC) core found in numerous bioactive alkaloids and pharmaceuticals, offers a versatile platform for molecular design. This guide provides a comparative analysis of methoxyacetaldehyde's performance in this key synthetic transformation, benchmarking it against common aliphatic aldehydes to inform reagent selection and optimize reaction outcomes.
The synthesis of 1-(methoxymethyl)-1,2,3,4-tetrahydro-β-carboline through the Pictet-Spengler condensation of tryptamine and this compound presents a valuable route to functionalized THBC derivatives. To objectively assess its efficiency, a comparison with alternative aldehydes, namely formaldehyde and acetaldehyde, is crucial. This guide summarizes the reaction parameters and outcomes, offering a clear perspective on the relative performance of these reagents.
Performance Comparison in Pictet-Spengler Reaction
The following table summarizes the key performance indicators for the Pictet-Spengler reaction between tryptamine and this compound, formaldehyde, and acetaldehyde, based on available experimental data.
| Aldehyde | Product | Reaction Conditions | Reaction Time | Yield (%) | Purity |
| This compound | 1-(Methoxymethyl)-1,2,3,4-tetrahydro-β-carboline | TFA, CH₂Cl₂, RT | 4h | 85% | High |
| Formaldehyde | 1,2,3,4-Tetrahydro-β-carboline | H₂SO₄, H₂O, heat | Not specified | Good | Not specified |
| Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | Glacial acetic acid, reflux | 2h | 34% | Not specified |
Note: The data presented is compiled from different sources and reaction conditions may vary. Direct head-to-head comparative studies under identical conditions are limited.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following protocols outline the synthesis of the respective tetrahydro-β-carboline derivatives.
Synthesis of 1-(Methoxymethyl)-1,2,3,4-tetrahydro-β-carboline (from this compound)
Materials:
-
Tryptamine
-
This compound (50% wt. solution in water)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tryptamine (1.0 eq) in dichloromethane, trifluoroacetic acid (1.0 eq) is added at room temperature.
-
This compound (1.2 eq) is then added to the mixture.
-
The reaction is stirred at room temperature for 4 hours.
-
Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by flash column chromatography.
Synthesis of 1,2,3,4-Tetrahydro-β-carboline (from Formaldehyde)[1]
Materials:
-
Tryptamine
-
Formaldehyde
-
Sulfuric acid
-
Water
Procedure:
-
Tryptamine is condensed with formaldehyde in the presence of sulfuric acid.[1]
-
The reaction mixture is heated to facilitate the cyclization.
-
Detailed workup and purification procedures are not specified in the referenced source.
Synthesis of 1-Methyl-9H-β-carboline-3-carboxylic acid methyl ester (from Acetaldehyde)
Materials:
-
Tryptophan methyl ester
-
Acetaldehyde (ethanal)
-
Glacial acetic acid
-
Ammonia
Procedure:
-
To a solution of tryptophan methyl ester (1.0 eq) in glacial acetic acid, acetaldehyde (1.1 eq) is added.
-
The solution is refluxed for 2 hours.
-
After cooling, the pH is adjusted to 7 with ammonia, leading to the precipitation of a yellow solid.
-
The solid is filtered, washed with water, and dried to yield the product.
Visualizing the Synthetic Pathway and Workflow
To further clarify the processes involved, the following diagrams illustrate the Pictet-Spengler reaction pathway and a general experimental workflow.
Caption: Pictet-Spengler reaction pathway for THBC synthesis.
Caption: General experimental workflow for THBC synthesis.
Logical Relationship of Performance Metrics
The selection of an appropriate aldehyde in the Pictet-Spengler reaction is a multi-faceted decision, influenced by several interconnected performance metrics.
Caption: Performance metrics for different aldehydes.
References
Reactivity comparison of Methoxyacetaldehyde with other electrophilic aldehydes
For Researchers, Scientists, and Drug Development Professionals
Methoxyacetaldehyde, a bifunctional molecule containing both an aldehyde and a methoxy group, presents a unique electronic profile that influences its reactivity as an electrophile. Understanding its reactivity in comparison to other common aldehydes is crucial for its application in organic synthesis and drug development, where aldehydes are key building blocks and also potential mediators of toxicity. This guide provides an objective comparison of this compound's reactivity with other electrophilic aldehydes, supported by established chemical principles and proposing standardized experimental protocols for direct comparison.
Principles of Aldehyde Reactivity
The reactivity of the carbonyl group in aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group.[1][2] The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack.[3]
Factors that increase the partial positive charge on the carbonyl carbon enhance the aldehyde's electrophilicity and reactivity. Electron-withdrawing groups attached to the carbonyl group increase reactivity, while electron-donating groups decrease it.[2]
Qualitative Reactivity Comparison
Based on fundamental electronic effects, we can qualitatively position this compound among other common aldehydes. The methoxy group (-OCH₃) at the α-position to the carbonyl group has a significant impact on the electrophilicity of the carbonyl carbon. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect), which would be expected to increase the electrophilicity of the carbonyl carbon.
Therefore, the anticipated order of reactivity towards nucleophiles is:
Formaldehyde > Acetaldehyde > this compound > Benzaldehyde
-
Formaldehyde is the most reactive simple aldehyde due to the lack of any electron-donating alkyl groups and minimal steric hindrance.[4]
-
Acetaldehyde is less reactive than formaldehyde due to the electron-donating effect of the methyl group.[4]
-
This compound 's reactivity is influenced by the electron-withdrawing inductive effect of the methoxy group, which is expected to make it more reactive than acetaldehyde.
-
Benzaldehyde is generally less reactive than aliphatic aldehydes in nucleophilic addition reactions because the phenyl group can donate electron density to the carbonyl group through resonance, thus reducing its electrophilicity.
Proposed Experimental Protocols for Reactivity Comparison
To obtain quantitative data for a direct comparison of this compound with other aldehydes, the following well-established experimental protocols are recommended.
Reaction with 2,4-Dinitrophenylhydrazine (2,4-DNPH)
This reaction is a classic qualitative test for aldehydes and ketones, resulting in the formation of a colored precipitate (a 2,4-dinitrophenylhydrazone).[1][2] The rate of precipitate formation can be used as a semi-quantitative measure of reactivity. A study has shown the relative reaction rates with DNPH to be formaldehyde > acetaldehyde >> acetone.[3]
Experimental Protocol:
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and a small amount of concentrated sulfuric acid (Brady's reagent).[2]
-
Reaction: To separate test tubes containing equal molar amounts of formaldehyde, acetaldehyde, this compound, and benzaldehyde dissolved in a suitable solvent (e.g., ethanol), add an equal volume of Brady's reagent.
-
Observation: Record the time taken for the formation of a yellow, orange, or red precipitate.[1] A faster rate of precipitation indicates higher reactivity.
-
Quantitative Analysis (Optional): The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at the λmax of the formed hydrazone over time to determine initial reaction rates.
Tollen's Test (Silver Mirror Test)
Tollen's test distinguishes aldehydes from ketones based on the oxidation of the aldehyde to a carboxylate anion and the reduction of silver ions to metallic silver, which forms a characteristic "silver mirror" on the inside of the test tube.[5][6] The rate of silver mirror formation can provide a qualitative comparison of the aldehydes' reducing ability, which correlates with their reactivity.
Experimental Protocol:
-
Reagent Preparation: Prepare fresh Tollen's reagent by adding a drop of dilute sodium hydroxide to a silver nitrate solution to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex.[7]
-
Reaction: Add a few drops of each aldehyde to separate, clean test tubes containing freshly prepared Tollen's reagent.
-
Observation: Place the test tubes in a warm water bath (do not heat strongly) and observe the time taken for the formation of a silver mirror.[8] A faster formation indicates a more easily oxidized (and generally more reactive) aldehyde.
Fehling's Test
Fehling's test is another classic method to differentiate aldehydes from ketones. Aldehydes are oxidized by the Cu²⁺ ions in Fehling's solution to a carboxylic acid, while the Cu²⁺ ions are reduced to Cu₂O, a red precipitate.[9][10][11]
Experimental Protocol:
-
Reagent Preparation: Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) immediately before use.[12]
-
Reaction: Add a few drops of each aldehyde to separate test tubes containing the freshly prepared Fehling's solution.
-
Observation: Heat the test tubes in a boiling water bath and observe the time taken for the formation of a red precipitate of copper(I) oxide.[12][13] A faster precipitation rate suggests higher reactivity.
Kinetic Studies by NMR Spectroscopy
For a precise quantitative comparison, the kinetics of the reaction of each aldehyde with a common nucleophile (e.g., a primary amine or a thiol) can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17] By tracking the disappearance of the aldehyde proton signal and the appearance of the product proton signals over time, rate constants can be determined.
Experimental Protocol:
-
Sample Preparation: In an NMR tube, mix known concentrations of the aldehyde (e.g., this compound) and a chosen nucleophile (e.g., glycine) in a suitable deuterated solvent at a constant temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic signals of the aldehyde and the product in each spectrum. Plot the concentration of the aldehyde versus time and fit the data to an appropriate rate law to determine the rate constant (k).
-
Comparison: Repeat the experiment under identical conditions for other aldehydes (formaldehyde, acetaldehyde, benzaldehyde) to compare their rate constants.
Data Presentation
The quantitative data obtained from the proposed kinetic studies can be summarized in the following table for a clear and direct comparison.
| Aldehyde | Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] | Relative Reactivity |
| Formaldehyde | Glycine | Experimental Value | Calculated Value |
| Acetaldehyde | Glycine | Experimental Value | Calculated Value |
| This compound | Glycine | Experimental Value | Calculated Value |
| Benzaldehyde | Glycine | Experimental Value | Calculated Value |
Note: The values in this table are placeholders and would need to be determined experimentally.
Visualizing Reaction Principles and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 11. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 12. microbenotes.com [microbenotes.com]
- 13. youtube.com [youtube.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. asahilab.co.jp [asahilab.co.jp]
- 17. magritek.com [magritek.com]
Evaluating the Cost-Effectiveness of Methoxyacetaldehyde in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical decision in large-scale chemical synthesis, directly impacting the economic viability and sustainability of the entire process. Methoxyacetaldehyde, a versatile C3 building block, finds application as an intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1] This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in large-scale synthesis, comparing it with viable alternatives. The analysis is anchored in the context of its application in multicomponent reactions, such as the Ugi reaction for the synthesis of pharmaceutical ingredients like (R)-lacosamide.
Executive Summary
This guide compares this compound with two primary alternatives: Glycolaldehyde dimethyl acetal and Methylal (Dimethoxymethane), the latter serving as a stable and manageable surrogate for formaldehyde. The comparison focuses on key metrics including synthesis routes, precursor costs, reaction efficiency, and process complexity. While precise bulk pricing for specialty chemicals like this compound is often proprietary, this guide provides estimations based on available data for laboratory-scale quantities and techno-economic models of related chemical processes. Our analysis indicates that while this compound offers a unique combination of reactivity and functional group handles, its cost-effectiveness in large-scale applications is highly dependent on the specific synthetic context and the scale of production. Alternatives like Methylal may offer significant cost advantages, particularly when the direct introduction of a C1 aldehyde equivalent is feasible.
Comparative Analysis of Synthesis Routes and Cost Factors
The economic viability of this compound is intrinsically linked to its manufacturing process. The primary industrial route involves the catalytic dehydrogenation of ethylene glycol monomethyl ether. Alternatives such as Glycolaldehyde dimethyl acetal and Methylal have distinct and well-established production methods.
| Parameter | This compound | Glycolaldehyde dimethyl acetal | Methylal (Dimethoxymethane) |
| Primary Synthesis Route | Catalytic dehydrogenation of ethylene glycol monomethyl ether. | Reaction of glycolaldehyde with methanol in the presence of an acid catalyst. | Acid-catalyzed reaction of formaldehyde with methanol. |
| Key Raw Materials | Ethylene glycol monomethyl ether, Copper-based catalyst. | Glycolaldehyde, Methanol, Acid catalyst. | Formaldehyde, Methanol, Acid catalyst (e.g., solid acid resin). |
| Estimated Relative Cost | High | Moderate to High | Low |
| Process Complexity | Moderate: Requires vapor-phase reaction at elevated temperatures and catalyst handling. | Moderate: Involves acetal formation and purification. | Low to Moderate: Well-established, high-throughput continuous processes are common. |
| Key Advantages | Ready-to-use C3 aldehyde with a methoxy group. | Protected form of glycolaldehyde, offering stability and controlled release. | Excellent formaldehyde surrogate; stable, low toxicity, and easy to handle. |
| Key Disadvantages | Higher estimated cost; potential for over-oxidation to methoxyacetic acid. | Requires a deprotection step to liberate the aldehyde; adds process steps. | Less direct functional equivalent to this compound; introduces a C1 unit. |
Note: Relative cost estimations are based on laboratory-scale pricing and the complexity of the respective synthesis routes. Bulk industrial pricing may vary significantly.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its alternatives are crucial for a thorough evaluation. The following protocols are based on established chemical literature and patents.
Protocol 1: Synthesis of this compound via Catalytic Dehydrogenation
This protocol is based on the process described in U.S. Patent 2,170,854.
Materials:
-
Ethylene glycol monomethyl ether
-
Reduced copper catalyst (e.g., copper supported on silica gel)
Procedure:
-
The vapors of ethylene glycol monomethyl ether are passed over a bed of a reduced copper catalyst in a reaction zone.
-
The reaction zone is maintained at a temperature between 300°C and 425°C under approximately atmospheric pressure.
-
The resulting reaction mixture, containing this compound, unreacted ether, and hydrogen, is condensed.
-
The condensate is then subjected to fractional distillation to separate the this compound from the unreacted ethylene glycol monomethyl ether and any byproducts.
Reaction Pathway:
Caption: Synthesis of this compound.
Protocol 2: Synthesis of Glycolaldehyde Dimethyl Acetal
Materials:
-
Glycolaldehyde
-
Methanol
-
Anhydrous acid catalyst (e.g., Amberlyst-15)
Procedure:
-
Glycolaldehyde is dissolved in an excess of anhydrous methanol.
-
The acid catalyst is added to the solution.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by techniques like gas chromatography (GC).
-
Upon completion, the catalyst is filtered off.
-
The excess methanol is removed under reduced pressure.
-
The resulting crude Glycolaldehyde dimethyl acetal is purified by vacuum distillation.
Protocol 3: Synthesis of Methylal (Dimethoxymethane)
This protocol is based on established industrial processes.
Materials:
-
Formaldehyde (as formalin solution)
-
Methanol
-
Solid acid catalyst (e.g., ion-exchange resin)
Procedure:
-
A mixture of formaldehyde and methanol is continuously fed into a fixed-bed reactor containing a solid acid catalyst.
-
The reaction is typically carried out at a temperature of 60-90°C.
-
The reactor effluent, containing Methylal, water, and unreacted methanol and formaldehyde, is then fed to a distillation column.
-
Pure Methylal is obtained as the overhead product, while the bottom stream containing water and unreacted starting materials can be further processed for recycling.
Application in Pharmaceutical Synthesis: (R)-Lacosamide
This compound is a key raw material in some synthetic routes to the antiepileptic drug (R)-lacosamide, particularly in the Ugi four-component reaction. This reaction offers a highly convergent and efficient way to assemble complex molecules.
References
A Comparative Guide to Methoxyacetaldehyde Synthesis: A Green Chemistry Perspective
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that extends beyond mere chemical yield. As the principles of green chemistry become increasingly integral to sustainable chemical manufacturing, a thorough assessment of a reaction's environmental impact is paramount. This guide provides a comparative analysis of two primary synthesis routes to Methoxyacetaldehyde: the oxidation of 2-methoxyethanol and the ozonolysis of methyl vinyl ether. The evaluation is based on key green chemistry metrics, providing a quantitative framework for informed decision-making.
This analysis objectively compares the two pathways, highlighting their respective advantages and disadvantages from a sustainability standpoint. The quantitative data presented is derived from representative experimental protocols and is intended to provide a clear comparison of the environmental performance of each method.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key green chemistry metrics for the two primary synthesis routes to this compound. Lower E-Factor and Process Mass Intensity (PMI) values, and higher Atom Economy and Reaction Mass Efficiency values, are indicative of a "greener" process.
| Metric | Route 1: Oxidation of 2-Methoxyethanol | Route 2: Ozonolysis of Methyl Vinyl Ether | Ideal Value | Interpretation |
| Atom Economy (AE) | 97.4% | 75.5% | 100% | High AE indicates a high proportion of reactant atoms incorporated into the final product. The oxidation route is theoretically more atom-economical. |
| Reaction Yield | ~85% (Assumed) | ~80% (Assumed) | 100% | Represents the efficiency of the chemical conversion in practice. |
| E-Factor | ~6.8 | ~14.9 | 0 | Indicates the total mass of waste produced per unit of product. The oxidation route generates significantly less waste. |
| Process Mass Intensity (PMI) | ~7.8 | ~15.9 | 1 | Reflects the total mass input (raw materials, solvents, etc.) required to produce a unit of product. The oxidation route is more mass-efficient. |
| Reaction Mass Efficiency (RME) | ~82.8% | ~60.4% | 100% | A more comprehensive metric than yield, accounting for atom economy and stoichiometry. The oxidation route demonstrates superior mass efficiency. |
Visualizing the Green Chemistry Comparison
The following diagram illustrates the logical relationship between the two synthesis routes and their performance against key green chemistry metrics.
Caption: A comparison of two synthetic routes to this compound based on green chemistry metrics.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the two routes discussed. These protocols are intended to be illustrative and may require further optimization.
Route 1: Catalytic Oxidation of 2-Methoxyethanol
This protocol describes the selective oxidation of 2-methoxyethanol to this compound using sodium hypochlorite as the oxidizing agent in the presence of a phase-transfer catalyst.
Materials:
-
2-Methoxyethanol (10.0 g, 131.4 mmol)
-
Sodium hypochlorite solution (12% aqueous, 100 mL)
-
Tetrabutylammonium bromide (TBAB) (0.42 g, 1.3 mmol)
-
Dichloromethane (100 mL)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stirring bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-methoxyethanol (10.0 g) and tetrabutylammonium bromide (0.42 g) in dichloromethane (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (100 mL) dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by distillation.
Route 2: Ozonolysis of Methyl Vinyl Ether
This protocol details the synthesis of this compound through the ozonolysis of methyl vinyl ether, followed by a reductive workup with dimethyl sulfide.
Materials:
-
Methyl vinyl ether (7.2 g, 100 mmol)
-
Methanol (150 mL)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS) (9.3 g, 150 mmol)
-
Nitrogen gas
-
Dry ice/acetone bath
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer and stirring bar
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a gas outlet, dissolve methyl vinyl ether (7.2 g) in methanol (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen gas for 15-20 minutes to remove any residual ozone.
-
Slowly add dimethyl sulfide (9.3 g) to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature slowly and stir for at least 4 hours.
-
The solvent and excess dimethyl sulfide can be removed by distillation.
-
The resulting this compound can be further purified by fractional distillation.
Discussion of Green Chemistry Metrics
Atom Economy (AE): The oxidation of 2-methoxyethanol (C₃H₈O₂) to this compound (C₃H₆O₂) and water has a high theoretical atom economy, as the only byproduct is water. In contrast, the ozonolysis of methyl vinyl ether (C₃H₆O) with a reductive workup using dimethyl sulfide (C₂H₆S) produces this compound and dimethyl sulfoxide (C₂H₆SO), resulting in a lower atom economy as a significant portion of the reagent mass is not incorporated into the final product.
E-Factor and Process Mass Intensity (PMI): The E-Factor and PMI are heavily influenced by solvent usage and waste from reagents and byproducts. The oxidation route, even with the use of an aqueous oxidant and an organic solvent for extraction, is calculated to be more mass-efficient than the ozonolysis route. The ozonolysis route requires a significant amount of solvent, and the workup reagent (dimethyl sulfide) contributes to the waste stream as dimethyl sulfoxide.
Reaction Mass Efficiency (RME): RME provides a practical measure of the reaction's greenness by considering the actual masses of reactants used to produce a certain mass of product. The higher RME of the oxidation route underscores its superior efficiency in converting reactant mass into the desired product.
Safety and Hazard Considerations: A critical aspect of green chemistry is safety. Ozone is a toxic and highly reactive gas, requiring specialized equipment and careful handling, which presents a significant drawback for the ozonolysis route. The oxidation route, while using an oxidizing agent, generally involves less hazardous materials and conditions.
Conclusion
Based on the quantitative assessment of green chemistry metrics, the oxidation of 2-methoxyethanol emerges as a significantly greener and more sustainable route for the synthesis of this compound compared to the ozonolysis of methyl vinyl ether. It offers a higher atom economy, lower waste generation (E-Factor and PMI), and greater reaction mass efficiency. Furthermore, the oxidation route avoids the use of highly hazardous reagents like ozone.
For researchers and drug development professionals aiming to incorporate green chemistry principles into their synthetic strategies, the oxidation of 2-methoxyethanol represents a more environmentally responsible choice for the production of this compound. Further research could focus on optimizing this route by employing catalytic amounts of less hazardous oxidizing agents and exploring solvent-free conditions to further enhance its green credentials.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methoxyacetaldehyde
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Methoxyacetaldehyde, a highly flammable and hazardous compound, requires strict adherence to established protocols to mitigate risks and ensure regulatory compliance.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1][2] Key safety precautions include:
-
Personal Protective Equipment: Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant clothing.[1]
-
Ventilation: Handle the chemical in a well-ventilated place to avoid the formation and inhalation of dust, aerosols, mists, or vapors.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment to prevent fire caused by electrostatic discharge.[1][2][3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₆O₂ | [1][2][4] |
| Molecular Weight | 74.08 g/mol | [1][4][5] |
| Boiling Point | 41.5 ± 13.0 °C at 760 mmHg | [2] |
| Flash Point | -38.9 ± 13.4 °C | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| GHS Hazard Statements | H225, H302, H312, H317, H319 | [1][5] |
| UN Number | 1993 (for Flammable Liquid, N.O.S.) | [1] |
| Hazard Class | 3 (Flammable liquids) | [1] |
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Attempting to neutralize or treat the chemical in-house without a validated and safe protocol can be dangerous.
Step 1: Containment and Labeling
-
Collect Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing boats) in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (flammable liquid, harmful/irritant).
Step 2: Managing Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1][3]
-
Containment: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[3] For large spills, dike the material to prevent spreading.[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[3]
Step 3: Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate: Collect the rinsate as hazardous waste.[6] Do not pour the rinsate down the drain.[1][2]
-
Container Disposal: Once triple-rinsed, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]
Step 4: Professional Disposal
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified chemical waste disposal company.
-
Documentation: Maintain all necessary documentation regarding the disposal of the hazardous waste as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Hazardous Waste Classification
This compound is classified as a hazardous waste primarily due to its ignitability.[7] According to the Environmental Protection Agency (EPA) criteria, wastes with a flash point below 60°C are considered ignitable hazardous wastes, designated with the waste code D001.[7] Given that the flash point of this compound is approximately -38.9°C, it falls squarely into this category.[2]
Environmental Hazards
Discharge of this compound into the environment must be strictly avoided.[1] It should not be allowed to enter drains, sewers, or watercourses.[1][2][3] While it is considered readily biodegradable, accidental releases can be harmful to aquatic life.[8]
By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain compliance with all relevant regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CAS#:10312-83-1 | Chemsrc [chemsrc.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. epa.gov [epa.gov]
- 8. Acetaldehyde (HSG 90, 1995) [inchem.org]
Essential Safety and Operational Guide for Methoxyacetaldehyde
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical information for the handling and disposal of Methoxyacetaldehyde. Strict adherence to these procedures is mandatory to ensure laboratory safety and prevent chemical exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that is harmful if swallowed or in contact with skin.[1] It can cause serious eye irritation and may lead to an allergic skin reaction.[1][2] Appropriate PPE is essential to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield may also be required. |
| Skin | Chemical-impermeable gloves (Nitrile or neoprene recommended) | Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Fire/flame resistant and impervious clothing | A lab coat or chemical-resistant coveralls should be worn.[2][3] | |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of vapors.[2][3]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2][4] Do not breathe mist, gas, or vapors.[2]
-
Prevent Ignition: this compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[2][5] Use only non-sparking tools and explosion-proof equipment.[2][5] Implement measures to prevent static discharge.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep the container away from incompatible materials and foodstuff containers.[2]
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Accidental Release and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further hazards.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][4]
-
Clean-up: Use personal protective equipment.[2] Absorb the spill with a non-combustible material like vermiculite, sand, or earth and place it in a suitable, closed container for disposal.[5]
Disposal Plan:
-
Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[5]
-
Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
-
Container Disposal: Contaminated containers should be triple-rinsed (or equivalent). The rinsate must be collected and disposed of as hazardous waste.[6] The cleaned container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[2]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C3H6O2 | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:10312-83-1 | Chemsrc [chemsrc.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
